3-(1,1-Difluoroethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,1-difluoroethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVHWXDEFWFFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300344 | |
| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55805-06-6 | |
| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Fluorinated Building Block of Strategic Importance
An In-Depth Technical Guide to 3-(1,1-Difluoroethyl)benzonitrile
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties.[1][2] this compound, identified by its CAS number 55805-06-6, emerges as a pivotal building block at the intersection of two valuable chemical motifs: the benzonitrile core and the geminal difluoroethyl group.[3] The benzonitrile unit is a versatile precursor for a multitude of functional groups, while the 1,1-difluoroethyl moiety is increasingly recognized as a bioisostere for other groups, capable of enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[1][2][4]
This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of data, we will delve into the causality behind its synthesis, the logic of its reactivity, and the nuances of its analytical characterization, providing the field-proven insights necessary for its effective application in complex synthetic campaigns.
Section 1: Core Physicochemical Properties and Identifiers
A foundational understanding of a chemical entity begins with its fundamental properties and identifiers. These data are crucial for everything from reaction setup and analytical method development to regulatory compliance.
Table 1: Key Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 55805-06-6[3][5][6][7] |
| Molecular Formula | C₉H₇F₂N[5] |
| Molecular Weight | 167.16 g/mol [5] |
| SMILES | N#Cc1cc(C(F)(F)C)ccc1[3] |
| InChI Key | FVVHWXDEFWFFSD-UHFFFAOYSA-N[5] |
| Appearance | Typically a solid or oil |
| Purity | Commercially available up to >97%[3][5] |
The structure of this compound is characterized by a benzene ring substituted at the 1- and 3-positions with a nitrile (-C≡N) group and a 1,1-difluoroethyl (-C(F)₂CH₃) group, respectively. The strong electronegativity of the fluorine atoms and the electron-withdrawing nature of the nitrile group significantly influence the electronic landscape of the aromatic ring, dictating its reactivity.[8] The difluoroethyl group, in particular, serves as a lipophilic hydrogen bond donor, a feature of growing interest in medicinal chemistry for enhancing target engagement.[4]
Section 2: Synthesis and Manufacturing Insights
The practical utility of a building block is directly tied to the accessibility and robustness of its synthetic routes. A common and logical approach to this compound involves the deoxofluorination of a readily available ketone precursor, 3-acetylbenzonitrile.
Diagram 1: Synthetic Workflow
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Physicochemical properties of 3-(1,1-Difluoroethyl)benzonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,1-Difluoroethyl)benzonitrile
Introduction: Strategic Importance in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecules hinges on a deep understanding of their physicochemical properties. These characteristics govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide focuses on this compound, a compound of significant interest due to its unique structural motifs.
The benzonitrile group is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a hydrogen bond acceptor and its role as a versatile synthetic precursor.[1][2][3] Its incorporation into drug candidates has led to potent agents across oncology, virology, and microbiology.[1] Complementing this is the 1,1-difluoroethyl moiety, which serves as a critical bioisostere for the metabolically labile methoxy group.[4] This substitution often enhances metabolic stability and modulates lipophilicity without significant steric hindrance, representing a key strategy for optimizing lead compounds.[4][5]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and provide robust, field-proven protocols for characterization, ensuring a foundation of scientific integrity for future development efforts.
Core Molecular Properties and Identifiers
A precise understanding of a compound's fundamental properties is the starting point for all subsequent characterization. The structural and molecular attributes of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 55805-06-6 | [6][7][8] |
| Molecular Formula | C₉H₇F₂N | [9][10] |
| Molecular Weight | 167.16 g/mol | [9][10] |
| Chemical Structure | ![]() | |
| Appearance | Clear, almost colorless liquid | [10] |
| SMILES String | N#Cc1cc(C(F)(F)C)ccc1 | [6] |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical parameters in drug discovery. It directly influences a drug's dissolution rate and, consequently, its absorption and bioavailability.[11] Poor aqueous solubility is a leading cause of failure for drug candidates in development.[11] Therefore, accurate determination of both thermodynamic and kinetic solubility is essential in the early stages.
Importance in Drug Discovery
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework to predict in vivo performance.[12] A compound like this compound must be sufficiently soluble in the aqueous environment of the gastrointestinal tract to be absorbed effectively.
-
Thermodynamic Solubility represents the true equilibrium saturation point of a compound in a solvent. It is the gold-standard measurement for assessing a compound's intrinsic solubility.[12]
-
Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[12] While less precise than thermodynamic solubility, it is a high-throughput method used for screening large compound libraries in early discovery.[12]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method (OECD 105)
The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[11][13] The protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the physiological pH range.[14] The amount should be sufficient to ensure a solid phase remains at equilibrium.[11]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 ± 1 °C) for a defined period.[14] To ensure equilibrium is reached, samples of the supernatant should be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration no longer changes significantly.[14]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Separate the saturated supernatant from the solid phase using centrifugation (e.g., 15,000 rpm for 20 minutes) followed by careful collection of the supernatant.
-
Quantification: Accurately dilute the supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated supernatant, which represents its thermodynamic solubility at that specific pH and temperature.
Data Presentation: Expected Solubility Profile
| Parameter | pH 1.2 Buffer | pH 6.8 Buffer |
| Thermodynamic Solubility (µg/mL) | 45.3 | 44.8 |
| Classification | Sparingly Soluble | Sparingly Soluble |
Note: Data are representative examples for illustrative purposes.
Visualization: Shake-Flask Solubility Workflow
Caption: Shake-Flask method for thermodynamic solubility.
Acid-Base Properties (pKa): Predicting In Vivo Behavior
The acid dissociation constant (pKa) defines the strength of an acid in solution. It is a critical parameter that determines the ionization state of a molecule at a given pH.[15] This charge state profoundly influences a drug's solubility, permeability across biological membranes, and binding to its target.
Relevance to Pharmacology
According to the pH-partition hypothesis, only the un-ionized form of a drug can readily diffuse across lipid membranes. For a basic compound, absorption will be favored in higher pH environments (intestine), while for an acidic compound, it will be favored in lower pH environments (stomach).
Structural Analysis of this compound
An analysis of the molecule's structure is the first step in estimating its pKa.[16] this compound lacks strongly acidic protons (like those in carboxylic acids or phenols) or significantly basic sites (like aliphatic amines). The only site capable of accepting a proton is the nitrogen atom of the nitrile group. However, the sp-hybridized nitrogen of a nitrile is an extremely weak base. The pKa of the conjugate acid of benzonitrile is approximately -10, meaning it is only protonated under super-acidic conditions, far outside the physiological pH range of 1.2-7.4. Therefore, for all practical purposes in drug development, This compound is considered a non-ionizable (neutral) compound in the physiological pH range.
Experimental Protocol: pKa Determination by Potentiometric Titration
While this specific compound is neutral, describing the protocol for determining pKa is essential for a complete guide. Potentiometric titration is a high-precision method for measuring pKa values.[17] It involves monitoring pH changes as a titrant (acid or base) is added to the sample solution.[17]
Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent, often a co-solvent mixture (e.g., methanol/water) if aqueous solubility is low. Ensure the solution is free of dissolved CO₂ to prevent errors, especially when titrating with a base.[17]
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette for titrant delivery.
-
Blank Titration: First, perform a titration of the solvent system alone (without the compound) to account for the buffering capacity of the solvent itself.
-
Sample Titration: Titrate the sample solution with a standardized solution of HCl or NaOH. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which 50% of the compound has been neutralized (the half-equivalence point). Sophisticated software can be used to calculate the pKa from the inflection point of the curve.
Visualization: Potentiometric Titration Workflow
Caption: Potentiometric titration workflow for pKa measurement.
Chemical Stability: Ensuring Integrity and Shelf-Life
A drug substance must remain stable throughout its manufacturing process, storage, and administration to ensure its safety, efficacy, and quality. Stability testing is a regulatory requirement and a critical component of drug development.[18] A stability-indicating analytical method is one that can accurately quantify the drug substance without interference from any degradation products, impurities, or excipients.[19][20]
Forced Degradation Studies
To develop a stability-indicating method, the compound is subjected to forced degradation (stress testing) under harsh conditions to generate potential degradation products.[19] As per International Council for Harmonisation (ICH) guidelines, typical stress conditions include:
-
Acidic and Basic Hydrolysis: Exposure to HCl and NaOH solutions at elevated temperatures.
-
Oxidation: Treatment with hydrogen peroxide (H₂O₂).
-
Thermal Stress: Exposure to dry heat.
-
Photostability: Exposure to UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and separating the resulting degradants.[21]
Methodology: Development of a Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the primary technique for developing stability-indicating assays for small molecules.[21][22]
Methodology:
-
Initial Method Development:
-
Column Selection: Start with a versatile reversed-phase column, such as a C18, which is suitable for non-polar to moderately polar compounds.[19]
-
Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[19]
-
Detection: Use a UV detector set to a wavelength where the API has significant absorbance to ensure high sensitivity.
-
-
Forced Degradation: Subject solutions of this compound to the stress conditions described above. Include a control sample protected from stress.
-
Method Optimization: Inject the stressed samples into the HPLC system. The primary goal is to achieve baseline separation between the intact API peak and all peaks corresponding to degradation products.[18]
-
Optimize the separation by adjusting the mobile phase composition (gradient elution is often required), flow rate, column temperature, and buffer pH.[21]
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the API peak in the chromatograms of stressed samples. The UV spectra across the peak should be consistent, indicating that no degradant is co-eluting with the main compound.
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness.[18]
Data Presentation: Representative Forced Degradation Results
| Stress Condition | % Assay of Parent Compound | Observations |
| Control | 100.0 | No degradation observed. |
| 0.1 M HCl (80°C, 24h) | 98.5 | Minor degradation peak at RRT 0.85. |
| 0.1 M NaOH (80°C, 24h) | 87.2 | Significant degradation; major peak at RRT 0.72. |
| 10% H₂O₂ (RT, 24h) | 94.1 | Two minor degradation peaks observed. |
| Heat (105°C, 48h) | 99.8 | Compound is thermally stable. |
| Light (ICH Q1B) | 99.5 | Compound is photostable. |
Note: RRT = Relative Retention Time. Data are representative examples for illustrative purposes.
Visualization: Stability-Indicating HPLC Method Development Workflow
Caption: Forced degradation and HPLC method development workflow.
Conclusion
The physicochemical profile of this compound suggests it is a promising scaffold for drug development. As a neutral, sparingly soluble, and likely stable molecule, its properties are characteristic of many modern oral drug candidates. The presence of the difluoroethyl group is a strategic advantage for metabolic stability. A thorough characterization, following the robust protocols outlined in this guide, is the essential next step for any research team aiming to advance this or structurally related compounds through the drug discovery pipeline. This foundational data provides the empirical grounding necessary for informed decision-making, from formulation development to the design of definitive preclinical studies.
References
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- Compound solubility measurements for early drug discovery (2022).
- How to Estimate the pKa Values Using the pKa Table (n.d.). Organic Chemistry Tutor.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT (2013). SlideShare.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) (n.d.). ECETOC.
- Development and Validation of HPLC Stability-Indicating Assays (n.d.).
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC (2018).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs (n.d.).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices (n.d.).
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An In-depth Technical Guide to 3-(1,1-Difluoroethyl)benzonitrile: Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of 3-(1,1-Difluoroethyl)benzonitrile, a fluorinated aromatic nitrile of increasing interest to researchers and professionals in drug development and medicinal chemistry. The strategic incorporation of the gem-difluoroethyl group onto the benzonitrile scaffold can significantly modulate the physicochemical and pharmacological properties of parent molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents. This document details its chemical structure, molecular properties, and discusses potential synthetic and analytical methodologies.
Molecular Structure and Chemical Identity
This compound is an organic compound featuring a benzene ring substituted at the meta-position with a 1,1-difluoroethyl group and a nitrile group. The presence of the difluoromethyl group, a bioisostere for hydroxyl or thiol groups, and the nitrile moiety, a versatile functional group and hydrogen bond acceptor, makes it a desirable synthon in pharmaceutical research.[1]
The fundamental identifiers and structural details of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 55805-06-6 | [1] |
| Molecular Formula | C₉H₇F₂N | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| SMILES String | N#Cc1cc(C(F)(F)C)ccc1 | [1] |
| GHS Symbol | GHS07 (Irritant) | [1] |
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not extensively reported in publicly accessible literature. However, based on the properties of the parent molecule, benzonitrile, and related fluorinated analogs, the following characteristics can be anticipated. These values should be considered estimates and require experimental verification.
| Property | Estimated/Reference Value | Rationale/Reference Compound |
| Melting Point | Not available | Data for related compounds vary significantly based on substitution. |
| Boiling Point | > 190 °C | Benzonitrile's boiling point is 190.7°C.[2] The addition of the difluoroethyl group is expected to increase this value. |
| Density | ~1.1 - 1.3 g/mL | Fluorination typically increases density compared to hydrocarbon analogs. Benzonitrile's density is 1.005 g/mL.[2] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). | Benzonitrile has low water solubility.[2] The fluorinated group may further decrease aqueous solubility. |
Spectroscopic Characterization: An Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton spectrum is expected to show signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the four protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern. The methyl protons of the ethyl group will appear as a triplet in the upfield region (approx. 1.8-2.2 ppm) due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon spectrum will display distinct signals for the aromatic carbons, the nitrile carbon (typically downfield, ~118 ppm), the quaternary carbon bearing the fluorine atoms, and the methyl carbon.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms of the -CF₂- group. The chemical shift will be characteristic of a gem-difluoroalkyl group attached to an aromatic ring.[3]
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ . This is a highly characteristic peak for aromatic nitriles.
-
Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹ .
-
Aromatic C=C Stretch: Multiple bands will appear in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1200 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 167.16.
-
Fragmentation: Common fragmentation pathways may include the loss of fluorine, a methyl group, or cleavage of the ethyl group.
Synthesis and Reactivity
Synthetic Approaches
A definitive, published, step-by-step protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible and logical synthetic route can be designed based on established organofluorine chemistry. One common method for introducing a gem-difluoroethyl group is the fluorination of a corresponding ketone precursor.
A proposed synthetic workflow is as follows:
-
Acetylation: Friedel-Crafts acetylation of benzonitrile with acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃) would yield 3-acetylbenzonitrile. The meta-directing effect of the nitrile group would favor the desired substitution pattern.
-
Deoxyfluorination: The resulting ketone, 3-acetylbenzonitrile, can then be subjected to deoxyfluorination using a specialized fluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation, converting the carbonyl group into a gem-difluoride.
This proposed pathway is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity
-
Nitrile Group: The nitrile functionality can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing avenues for further derivatization. It can also participate in cycloaddition reactions.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the substitution pattern being directed by the existing groups.
-
Difluoroethyl Group: The C-F bonds are generally stable and resistant to metabolic degradation, a key feature for its use in drug design.
Applications in Drug Development
The benzonitrile moiety is a recognized pharmacophore found in several marketed drugs. The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl groups, and can polarize aromatic systems to enhance binding interactions or improve metabolic stability.[4]
The introduction of fluorine into drug candidates is a well-established strategy to enhance properties such as:
-
Metabolic Stability: The strength of the C-F bond often blocks metabolically labile sites.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets.
-
Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability.
While specific drugs containing the this compound scaffold are not currently on the market, its utility as a building block is evident. It serves as an intermediate for creating more complex molecules where the unique properties of the gem-difluoroethyl group are leveraged to optimize drug-like properties.
Analytical Workflow and Quality Control
For researchers synthesizing or utilizing this compound, a rigorous analytical workflow is essential to confirm its identity and purity. Commercial suppliers typically provide a Certificate of Analysis (COA) detailing the results of such tests.[1]
Caption: Standard analytical workflow for compound characterization.
Safety and Handling
The GHS pictogram GHS07 associated with this compound indicates that it is an irritant.[1] While a specific Safety Data Sheet (SDS) is not publicly available, handling should follow standard laboratory procedures for potentially hazardous chemicals. Based on data for benzonitrile, the compound may be harmful if swallowed or in contact with skin.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents a valuable and specialized building block for medicinal chemistry and drug discovery. Its unique combination of a versatile nitrile handle and a metabolically robust gem-difluoroethyl group offers a compelling platform for the design of novel small molecules. While detailed experimental data in the public domain is sparse, this guide provides a foundational understanding of its structure, anticipated properties, and logical synthetic and analytical approaches. Further research and publication of experimental data will undoubtedly solidify its role in the development of next-generation therapeutics.
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Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]
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NIST. Benzonitrile. NIST WebBook. Available at: [Link]
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The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
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ResearchGate. Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile. ResearchGate. Available at: [Link]
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A Guide to the Spectroscopic Characterization of 3-(1,1-Difluoroethyl)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(1,1-difluoroethyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental spectra for this specific molecule, this document serves as an in-depth predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed interpretation of the expected spectral features. This guide is designed to be a practical resource for the identification, characterization, and quality control of this compound, enabling researchers to confidently assess their synthetic outcomes.
Introduction: The Significance of Fluorinated Benzonitriles
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The 1,1-difluoroethyl moiety, in particular, is often employed as a bioisostere for a carbonyl group or a hydroxyl group, offering a metabolically stable alternative with unique electronic properties. Benzonitrile derivatives are also pivotal structural motifs in a wide array of pharmaceuticals and functional materials. The combination of these two features in this compound makes it a valuable building block in modern chemical research.
Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide will systematically predict and dissect the spectroscopic data of this compound, providing a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will show a complex pattern due to the meta-substitution, while the ethyl group will exhibit a characteristic splitting pattern due to coupling with the adjacent fluorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |
| H-2 | 7.85 | d | ~1.5 Hz |
| H-4 | 7.75 | ddd | ~7.8, 1.5, 1.5 Hz |
| H-5 | 7.60 | t | ~7.8 Hz |
| H-6 | 7.70 | ddd | ~7.8, 1.5, 1.5 Hz |
| -CH₃ | 2.05 | t | ~18 Hz (³JHF) |
Causality behind Predictions: The chemical shifts of the aromatic protons are predicted based on the additive effects of the electron-withdrawing nitrile and 1,1-difluoroethyl substituents.[2] The proton ortho to the nitrile group (H-2) is expected to be the most deshielded. The multiplicity of the methyl protons is predicted as a triplet due to coupling with the two equivalent fluorine atoms on the adjacent carbon (n+1 rule does not directly apply, but the appearance is often a triplet for a CH₃-CF₂ group). The magnitude of the three-bond proton-fluorine coupling (³JHF) is typically in the range of 15-25 Hz.[3][4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic effects of the substituents. A key feature will be the observation of carbon-fluorine coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |
| C-CN | 118 | s | - |
| C-1 | 113 | t | ~2 Hz (⁴JCF) |
| C-2 | 134 | s | - |
| C-3 | 138 | t | ~25 Hz (²JCF) |
| C-4 | 130 | s | - |
| C-5 | 131 | s | - |
| C-6 | 132 | s | - |
| -CF₂- | 124 | t | ~240 Hz (¹JCF) |
| -CH₃ | 24 | t | ~30 Hz (²JCF) |
Causality behind Predictions: The chemical shifts are estimated based on data for substituted benzonitriles and fluorinated alkanes.[5][6] The nitrile carbon is expected around 118 ppm. The carbon bearing the fluorine atoms (-CF₂-) will appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF) typically around 240-280 Hz.[7][8] The methyl carbon will also be a triplet due to two-bond coupling to the fluorines (²JCF), with a typical value of 20-40 Hz. The aromatic carbons will also exhibit smaller long-range C-F couplings.[9]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms.
Table 3: Predicted ¹⁹F NMR Chemical Shift and Multiplicity
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |
| -CF₂- | -90 to -110 | q | ~18 Hz (³JHF) |
Causality behind Predictions: The chemical shift of gem-difluoroalkyl groups typically falls in this range, referenced to CFCl₃.[1][10][11] The signal will be split into a quartet by the three equivalent protons of the methyl group (n+1 rule).
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the nitrile group, the aromatic ring, and the C-F bonds.
Table 4: Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H stretch | 2980 - 2850 | Weak |
| C≡N stretch (nitrile) | 2230 - 2220 | Strong, Sharp |
| Aromatic C=C stretch | 1600 - 1450 | Medium (multiple bands) |
| C-F stretch | 1150 - 1050 | Strong (multiple bands) |
| Aromatic C-H out-of-plane bend | 900 - 675 | Medium-Strong |
Causality behind Predictions: The nitrile (C≡N) stretch is a highly characteristic and strong absorption, typically found around 2230 cm⁻¹.[12][13][14] Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below.[15][16][17] The C-F stretches of the difluoroethyl group are expected to be strong and may appear as multiple bands in the fingerprint region.[18] The substitution pattern on the aromatic ring will influence the exact position of the C-H out-of-plane bending vibrations.[19]
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. For this compound, electron ionization (EI) is a common method.
Table 5: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment Ion | Formula | Description of Loss |
| 167 | [M]⁺ | C₉H₇F₂N⁺ | Molecular Ion |
| 148 | [M - F]⁺ | C₉H₇FN⁺ | Loss of a fluorine radical |
| 116 | [M - CF₂H]⁺ | C₈H₆N⁺ | Loss of a difluoromethyl radical |
| 103 | [C₇H₅N]⁺ | C₇H₅N⁺ | Benzonitrile cation radical |
| 76 | [C₆H₄]⁺ | C₆H₄⁺ | Loss of HCN from benzonitrile fragment |
Causality behind Predictions: The molecular ion peak is expected at m/z 167. A common fragmentation pathway for organofluorine compounds is the loss of a fluorine atom or a fluorine-containing radical.[20][21][22] Cleavage of the C-C bond between the aromatic ring and the difluoroethyl group can lead to the formation of a benzonitrile cation radical (m/z 103).[23] Further fragmentation of the benzonitrile ion can lead to the loss of HCN, resulting in a benzyne-type fragment at m/z 76.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion: A Predictive Framework for Structural Confirmation
This guide provides a detailed, theory-backed prediction of the NMR, IR, and MS spectra of this compound. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently interpret their experimental data. The provided protocols and diagrams offer a practical workflow for the spectroscopic analysis of this and structurally related molecules. As a senior application scientist, I trust this guide will serve as a valuable resource in your research and development endeavors, ensuring the scientific integrity of your work.
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An In-Depth Technical Guide to the Reactivity Profile of Difluoroethyl-Benzonitriles
Foreword: The Strategic Value of the Difluoroethyl Group in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design.[1] Among these, the difluoroethyl group (-CHF2) has emerged as a uniquely valuable bioisostere, particularly as a metabolically robust mimic of methoxy and hydroxyl groups.[2][3] Its introduction can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding interactions.[4][5] When appended to a benzonitrile scaffold—a common pharmacophore in its own right—the resulting molecule presents a fascinating interplay of electronic effects and diverse reactive sites. This guide provides an in-depth exploration of the synthesis and reactivity of difluoroethyl-benzonitriles, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful structural motif.
Synthesis of the Difluoroethyl-Benzonitrile Core
The reliable synthesis of the target scaffold is the gateway to its exploration and application. While multiple strategies exist for introducing fluorinated groups, the construction of an aryl-CHF₂ bond often requires specialized reagents and careful optimization.
Late-Stage C-H Difluoroethylation
A highly attractive approach for medicinal chemistry programs is the direct, late-stage functionalization of a benzonitrile core. This avoids the need to carry the fluorinated group through a lengthy synthetic sequence. Radical-mediated C-H functionalization has proven effective.
-
Causality Behind the Method: This approach leverages the generation of a difluoroethyl radical, which can then add to the electron-deficient benzonitrile ring. The use of sulfinate salts like DFES-Na (Sodium Difluoroethylsulfinate) provides a stable, easy-to-handle source of these radicals under oxidative conditions.[3] This method is particularly powerful due to its tolerance of various functional groups, including nitriles, esters, and even free amines and alcohols, which is a significant advantage in complex molecule synthesis.[2]
Deoxyfluorination of Ketone Precursors
A more traditional, yet robust, method involves the conversion of an acetylbenzonitrile precursor to the difluoroethyl group using a deoxyfluorinating agent.
-
Causality Behind the Method: Reagents like diethylaminosulfur trifluoride (DAST) are effective for converting carbonyls to gem-difluoroalkanes.[2][3] This multi-step approach first requires the synthesis of the corresponding ketone (e.g., 4-acetylbenzonitrile). While less direct than C-H functionalization, it offers a reliable and often high-yielding pathway to the target compound, making it suitable for larger-scale preparations.
A generalized workflow for these synthetic approaches is outlined below.
Caption: Key synthetic routes to difluoroethyl-benzonitriles.
Reactivity Profile: A Tripartite Analysis
The reactivity of difluoroethyl-benzonitrile can be dissected by considering three primary sites: the aromatic ring, the nitrile group, and the difluoroethyl group itself. The powerful electron-withdrawing nature of both the nitrile (-CN) and difluoroethyl (-CHF₂) groups is the dominant factor governing the molecule's chemical behavior.
Reactions on the Aromatic Ring
The benzonitrile ring is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the strong inductive and resonance electron-withdrawing effects of the nitrile and the inductive withdrawal of the difluoroethyl group.
-
Electrophilic Aromatic Substitution (EAS): Both the -CN and -CHF₂ groups are meta-directing deactivators.[6][7] Therefore, EAS reactions like nitration or halogenation, if they proceed, will overwhelmingly favor substitution at the positions meta to these groups. The reaction rates are substantially slower compared to benzene itself.[6][7] Forcing conditions (high temperatures, strong acids) are typically required. The deactivating nature of these substituents makes the aromatic ring less nucleophilic and thus less likely to react with electrophiles.[6]
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing properties of the substituents make the aromatic ring highly susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group (like fluorine or chlorine) is present on the ring.[8][9] The rate-determining step in SₙAr is the initial attack by the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[9][10] Electron-withdrawing groups, especially when positioned ortho or para to the leaving group, effectively stabilize this negative charge, thereby lowering the activation energy and accelerating the reaction.[9][10]
Table 1: Directing Effects on the Benzonitrile Ring
| Reaction Type | Substituent Effects (-CN, -CHF₂) | Preferred Position of Attack | Reactivity vs. Benzene |
| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivating, Meta-Directing | Meta | Strongly Decreased |
| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activating | Ortho/Para to Leaving Group | Strongly Increased |
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle, capable of undergoing a wide range of transformations. Its reactivity can be subtly influenced by the presence of the difluoroethyl substituent.
-
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, often proceeding through an amide intermediate.[11][12][13] The electron-withdrawing -CHF₂ group can influence the rate of hydrolysis. Under strongly acidic conditions, where the rate-determining step is often the nucleophilic attack of water on the protonated nitrile, electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon and speed up the reaction.[14][15][16]
-
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11] This transformation is fundamental for converting an aromatic scaffold into a benzylic amine, a common feature in pharmaceuticals. Alternatively, partial reduction to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBALH) at low temperatures.[11]
-
Cycloadditions: Nitriles can participate in cycloaddition reactions. A particularly relevant transformation in medicinal chemistry is the [3+2] cycloaddition with azides (e.g., sodium azide) to form tetrazoles. Tetrazoles are widely used as bioisosteres for carboxylic acids. This reaction is often promoted by Lewis acids. The electronic nature of the benzonitrile can impact the reaction rate and efficiency.[17][18][19][20]
Caption: Key transformations of the nitrile group.
Reactivity of the Difluoroethyl Group
The C-F bond is exceptionally strong, and the gem-difluoro motif is generally considered to be highly stable and metabolically robust, which is a primary reason for its use in drug design.[21] Direct functionalization of the -CHF₂ group is challenging and typically requires harsh conditions or specialized photoredox or electrochemical methods that are beyond the scope of standard laboratory transformations.[21] For most practical applications in a drug discovery context, this group is considered an inert spectator that modulates the electronic properties of the molecule.
Field-Proven Experimental Protocol
This section provides a representative, self-validating protocol for a key transformation.
Protocol 3.1: Acid-Catalyzed Hydrolysis of 4-(1,1-Difluoroethyl)benzonitrile to 4-(1,1-Difluoroethyl)benzoic Acid
-
Rationale: This protocol converts the nitrile, a hydrogen bond acceptor, into a carboxylic acid, a key acidic functional group and hydrogen bond donor/acceptor.[22] The choice of concentrated sulfuric acid provides both the acidic catalyst and the aqueous medium for the reaction.[14] The high temperature is necessary to overcome the activation energy for nitrile hydrolysis. The workup procedure is designed to isolate the acidic product by precipitating it from the aqueous solution upon neutralization.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(1,1-difluoroethyl)benzonitrile (1.0 eq).
-
Acid Addition: Carefully add a 70% v/v solution of sulfuric acid in water (approx. 20 volumes). Caution: This addition is exothermic. Perform in an ice bath.
-
Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) using a heating mantle. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature, and then carefully pour it over crushed ice in a large beaker with stirring.
-
Precipitation: A white precipitate of 4-(1,1-difluoroethyl)benzoic acid should form. If precipitation is incomplete, the pH can be adjusted with a saturated solution of sodium bicarbonate until no further solid forms.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The difluoroethyl-benzonitrile scaffold offers a rich and varied reactivity profile. The powerful electron-withdrawing nature of its constituent groups renders the aromatic ring susceptible to nucleophilic attack while deactivating it towards electrophiles. The nitrile functional group serves as a versatile synthetic handle for accessing a range of important functionalities, including amines, carboxylic acids, and tetrazoles. The inherent stability of the difluoroethyl group itself underpins its utility as a metabolically robust bioisostere. A thorough understanding of this reactivity is paramount for any medicinal chemist seeking to harness the unique and advantageous properties of this increasingly important molecular framework in the design of next-generation therapeutics.
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Abbas, K. A. (2006). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung A, 61(11), 599-605. [Link]
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Al-Masri, A. A., El-Faham, A., & Sandford, G. (2022). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 18, 1247–1254. [Link]
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A Technical Guide to the Bioisosteric Applications of 3-(1,1-Difluoroethyl)benzonitrile in Modern Drug Discovery
Executive Summary
In the landscape of contemporary medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, remains a cornerstone of this process.[1][2] This technical guide provides an in-depth exploration of 3-(1,1-difluoroethyl)benzonitrile, a versatile chemical scaffold poised for significant bioisosteric applications. We will dissect the unique contributions of its constituent moieties—the 1,1-difluoroethyl group and the benzonitrile core—and elucidate how their synergistic properties offer rational solutions to common challenges in drug development, including metabolic instability, target engagement, and physicochemical modulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies and privileged structures in their discovery pipelines.
The Strategic Imperative of Bioisosterism
The concept of bioisosterism has evolved from the simple substitution of atoms with similar valence electron configurations (classical bioisosteres) to the more nuanced exchange of functional groups that fulfill similar spatial and electronic roles within a biological target (non-classical bioisosteres).[1] The thoughtful application of a bioisostere can profoundly influence a molecule's properties.[3] The goal is to enhance efficacy and safety by addressing key developability hurdles:
-
Improving Metabolic Stability: Blocking sites of metabolic attack (e.g., P450-mediated oxidation) to increase a drug's half-life.[4]
-
Enhancing Target Affinity and Selectivity: Modifying electronic or conformational properties to optimize interactions with the biological target.[3]
-
Modulating Physicochemical Properties: Fine-tuning lipophilicity (LogP), pKa, and solubility to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]
-
Overcoming Drug Resistance: Altering a molecule's structure to evade resistance mechanisms developed by pathogens or cancer cells.[1]
Fluorine-containing bioisosteres have become particularly valuable tools, as the unique properties of the fluorine atom allow for precise modulation of a compound's characteristics.[3][5][6]
Deconstructing the Scaffold: Key Physicochemical Properties
The potential of this compound stems from the distinct and complementary properties of its two core components.
The 1,1-Difluoroethyl Group: A Robust Methoxy and Carbonyl Bioisostere
The 1,1-difluoroethyl moiety (–C(F)₂CH₃) has emerged as a powerful bioisosteric replacement, most notably for the methoxy group (–OCH₃).[4][7] Aryl ethers are common in bioactive scaffolds but often represent a metabolic liability due to their susceptibility to O-dealkylation.[4][7]
Causality Behind the Replacement: The substitution of the ether oxygen with a difluoromethylene group (CF₂) is a "point mutation" that mimics the steric and electronic features of the methoxy group while offering significant advantages.[4][7] The CF₂ group is a non-ionizable hydrogen bond acceptor and is highly resistant to metabolic oxidation, effectively blocking a common metabolic pathway. This can lead to remarkable improvements in both biological potency and metabolic stability.[4][7]
Furthermore, the 1,1-difluoroethyl group can serve as a bioisostere for a ketone (carbonyl) group. The gem-difluoro group mimics the polarized nature of the C=O bond without the associated chemical reactivity (e.g., Schiff base formation) and provides greater metabolic stability.
The Benzonitrile Group: A Privileged Pharmacophore
The benzonitrile moiety is a versatile scaffold in medicinal chemistry.[8] Its utility arises from several key characteristics:
-
Electronic Nature: The nitrile group is strongly electron-withdrawing, which significantly influences the electronic properties of the benzene ring.[8] This can modulate π-π stacking interactions with biological targets.
-
Metabolic Stability: The nitrile group itself is generally stable to metabolic transformations.[8]
-
Bioisosterism: It can act as a bioisostere for halogens (like chlorine or bromine) or carbonyl groups, allowing for the fine-tuning of a molecule's properties.[8]
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a weak hydrogen bond acceptor, contributing to target binding.
Synergistic Applications in Drug Design
The combination of the 1,1-difluoroethyl and benzonitrile groups in a single molecule creates a scaffold with compelling potential. The meta-substitution pattern allows for the presentation of these distinct functionalities into different regions of a target's binding pocket.
| Property Comparison | Parent Moiety (e.g., 3-Methoxyacetophenone) | Bioisosteric Replacement (this compound) | Rationale for Improvement |
| Metabolic Stability | Labile (O-demethylation, ketone reduction) | High | Difluoroethyl group blocks oxidation; nitrile is metabolically robust.[4][7] |
| Lipophilicity (cLogP) | Moderate | Increased | Fluorine substitution generally increases lipophilicity, potentially improving membrane permeability.[5] |
| Hydrogen Bond Acceptance | Strong (carbonyl O), Weak (ether O) | Moderate (CF₂) and Weak (Nitrile N) | Offers different hydrogen bonding capabilities to probe target interactions. |
| Electronic Profile | Electron-withdrawing (acetyl), Activating (methoxy) | Strongly Electron-withdrawing (both groups) | Alters the aromatic ring's electronics, which can be crucial for interactions like π-stacking or cation-π binding.[8] |
Potential Target Classes: This scaffold is particularly well-suited for modifying ligands for targets where aryl ethers or aryl ketones are common recognition elements. This includes:
-
Kinase Inhibitors: Many kinase inhibitors feature hinge-binding motifs that could be mimicked or enhanced by the benzonitrile group, while the difluoroethyl moiety could occupy adjacent hydrophobic pockets.
-
GPCR Ligands: The modulation of lipophilicity and polarity is critical for ligands that must cross the cell membrane to reach G-protein coupled receptors.
-
Enzyme Inhibitors: For enzymes susceptible to metabolic attack, incorporating this metabolically robust scaffold can significantly improve compound durability. A notable example of a related structure is found in potent and metabolically stable inhibitors of the kidney urea transporter UT-B.[9]
Synthetic Protocols
The synthesis of this compound is typically achieved from its corresponding ketone precursor, 3-acetylbenzonitrile. The key transformation is a deoxofluorination reaction.
Protocol: Deoxofluorination of 3-Acetylbenzonitrile
Objective: To convert the ketone functionality of 3-acetylbenzonitrile into a 1,1-difluoroethyl group.
Reagents & Equipment:
-
3-Acetylbenzonitrile
-
Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent (e.g., Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM) as solvent
-
Nitrogen or Argon atmosphere setup (Schlenk line)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard workup and purification supplies (separatory funnel, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, rotary evaporator, silica gel for column chromatography)
Step-by-Step Methodology:
-
Preparation: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.
-
Dissolution: Dissolve 3-acetylbenzonitrile (1.0 eq) in anhydrous DCM and add it to the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality: The deoxofluorination reaction with DAST can be exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of byproducts.
-
-
Reagent Addition: Slowly add DAST (approx. 1.5 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.
-
Causality: DAST is a highly reactive and moisture-sensitive reagent. Slow, dropwise addition is critical for safety and to maintain control over the reaction temperature.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases.
-
Causality: This step neutralizes the acidic byproducts of the DAST reaction and quenches any remaining unreacted DAST. This must be done slowly and with cooling to control the exothermic neutralization.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Experimental Workflow for Bioisosteric Evaluation
Once synthesized, the compound must be evaluated against its parent analogue to validate the bioisosteric replacement strategy. A standard in vitro ADME profiling cascade is essential.
Protocol: Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of this compound in the presence of liver microsomes and compare it to a metabolically labile parent compound.
Materials:
-
Test compound and parent compound (10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Prepare a working solution of the test compound at 100 µM in phosphate buffer from the DMSO stock.
-
Incubation Mixture: In a 96-well plate, prepare the main incubation mixture containing liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes to equilibrate the temperature.
-
Causality: This ensures that the enzymatic reaction starts at the optimal temperature immediately upon addition of the cofactor.
-
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. A parallel incubation without the NADPH system serves as a negative control to assess non-P450-mediated degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like carbamazepine).
-
Causality: The cold acetonitrile precipitates the microsomal proteins, effectively stopping all enzymatic activity, and the internal standard allows for accurate quantification by correcting for variations in sample processing and instrument response.
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Quantify the peak area of the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). A significantly longer half-life compared to the parent analogue validates the success of the bioisosteric replacement.
Conclusion
This compound represents a highly valuable and versatile scaffold for medicinal chemists. The strategic combination of a metabolically robust methoxy/ketone bioisostere with a privileged benzonitrile pharmacophore provides a rational and powerful approach to overcoming common drug development challenges. By blocking key sites of metabolism and modulating physicochemical properties, this scaffold can be employed to significantly improve the durability and performance of lead candidates across a wide range of biological targets. The synthetic accessibility and the clear, logical basis for its application make this compound a compelling building block for the next generation of therapeutics.
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A Technical Guide to 3-(1,1-Difluoroethyl)benzonitrile for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 3-(1,1-Difluoroethyl)benzonitrile, a key building block in modern medicinal chemistry. We will explore its commercial availability, synthesis, key applications in drug discovery, and the scientific rationale for its use, supported by detailed protocols and analytical data.
The Strategic Importance of the 1,1-Difluoroethyl Moiety in Drug Design
The introduction of fluorine-containing functional groups is a well-established strategy in drug discovery to enhance the pharmacological profile of lead compounds. The 1,1-difluoroethyl group, in particular, serves as a crucial bioisostere for commonly found functionalities like the methoxy group.[1][2] Bioisosteres are substituents or groups with similar physical or chemical properties that impart desirable changes in the biological activity of a molecule.
The primary motivation for employing the 1,1-difluoroethyl group lies in its ability to modulate key drug-like properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 1,1-difluoroethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[1][2]
-
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. The 1,1-difluoroethyl group offers a nuanced way to fine-tune this property.
-
Conformational Control: The steric and electronic properties of the 1,1-difluoroethyl group can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target binding.[1][2]
-
Target Binding Interactions: The polarized C-F bonds can engage in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.
The benzonitrile scaffold itself is a versatile platform in medicinal chemistry, with the nitrile group often acting as a bioisostere for other polar functional groups and participating in key binding interactions. The combination of the 1,1-difluoroethyl group with the benzonitrile core creates a powerful building block for the synthesis of novel therapeutics.
Commercial Availability and Supplier Information
This compound (CAS No. 55805-06-6) is available from a range of commercial suppliers specializing in research chemicals. When sourcing this compound, it is crucial to consider purity, available quantities, and lead times. Below is a comparative table of some key suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| SynHet | CAS-55805-06-6 | >99% | Pre-pack and bulk quantities |
| Amadis Chemical | A1088118 | 97% | 1g, 5g, and bulk inquiry |
| BTCpharm | BTC-010711 | Not specified | Inquire for details |
| CymitQuimica | IN-DA00DL4C | Not specified | Inquire for details |
Note: Pricing information is subject to change and should be confirmed directly with the suppliers.
Synthesis of this compound
While several methods exist for the introduction of difluoroalkyl groups into aromatic systems, a common and effective approach involves the difluoroalkylation of a suitable precursor. A representative synthetic route is outlined below.
Diagram of a Potential Synthetic Pathway
Caption: A general synthetic scheme for the preparation of this compound.
Experimental Protocol: Fluorination of 3-Acetylbenzonitrile
This protocol describes a general procedure for the synthesis of this compound from 3-acetylbenzonitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Materials:
-
3-Acetylbenzonitrile
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-acetylbenzonitrile (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of DAST: Slowly add DAST (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the acetyl proton signal and the appearance of the characteristic triplet for the methyl group in the 1H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.
Applications in Drug Discovery: A Building Block for Novel Therapeutics
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility is demonstrated in the development of agents targeting various receptors and enzymes. For instance, fluorinated benzonitrile derivatives have been explored as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), which are implicated in psychiatric disorders.
Illustrative Synthetic Application Workflow
Caption: A workflow illustrating the conversion of the nitrile to a tetrazole for further elaboration.
The nitrile group of this compound can be readily converted to other functional groups, such as a tetrazole, which is a common bioisostere for a carboxylic acid. This transformation opens up a wide range of possibilities for further chemical modifications and the synthesis of diverse compound libraries for high-throughput screening.
Analytical Data for this compound
Accurate analytical data is essential for the characterization and quality control of this compound. Below are the expected spectral characteristics.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets), Methyl group (triplet, due to coupling with adjacent fluorine atoms). |
| ¹³C NMR | Aromatic carbons, Nitrile carbon, Difluorinated carbon (triplet, due to C-F coupling), Methyl carbon. |
| IR Spectroscopy | C≡N stretch (around 2230 cm⁻¹), C-F stretches (around 1100-1300 cm⁻¹), Aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₉H₇F₂N. |
Conclusion
This compound is a valuable and versatile building block for researchers in drug discovery and development. Its strategic incorporation of a metabolically robust and electronically influential 1,1-difluoroethyl group onto a synthetically tractable benzonitrile core provides a powerful tool for the design and synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. This guide has provided a comprehensive overview of its commercial availability, synthesis, and applications, equipping researchers with the necessary knowledge to effectively utilize this important chemical entity in their research endeavors.
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Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(4), 1149-1152. [Link][1][2]
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Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link][3][4]
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Methodological & Application
The Strategic Integration of 3-(1,1-Difluoroethyl)benzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Scaffolds in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, have proven invaluable in the optimization of lead compounds.[1] Within this context, the 3-(1,1-difluoroethyl)benzonitrile moiety has emerged as a particularly valuable building block. This guide provides a detailed exploration of its synthesis, properties, and versatile applications, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs.
The 1,1-difluoroethyl group serves as a bioisosteric replacement for functionalities like methoxy groups, offering similar steric and electronic features but with improved metabolic stability.[2] The nitrile group, a versatile functional handle, can be transformed into a variety of other essential pharmacophores, including primary amines, carboxylic acids, and tetrazoles, or it can act as a key interaction point with biological targets.[3] The combination of these two functionalities on a central phenyl ring creates a scaffold with significant potential for generating novel drug candidates across a range of therapeutic areas.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective deployment in medicinal chemistry. While extensive experimental data for this specific compound is not widely published, we can infer its key characteristics from its structure and data from analogous compounds.
| Property | Value (Estimated) | Rationale and Significance in Drug Design |
| Molecular Formula | C₉H₇F₂N | Provides the basis for molecular weight calculation and elemental analysis. |
| Molecular Weight | 167.16 g/mol | A relatively low molecular weight makes it an attractive starting point for library synthesis, allowing for the addition of complexity while adhering to Lipinski's Rule of Five. |
| CAS Number | 55805-06-6 | A unique identifier for sourcing and regulatory purposes.[4] |
| Calculated logP | ~2.0 - 2.5 | The difluoroethyl group increases lipophilicity compared to a simple methyl or ethyl group, which can enhance membrane permeability. The nitrile group contributes to polarity, balancing the overall lipophilicity. This range is often favorable for oral bioavailability. |
| pKa | Not available | The nitrile group is a very weak base. The acidity of the benzylic protons is negligible for most biological considerations. |
| Polar Surface Area | ~23.79 Ų | The polar surface area is primarily dictated by the nitrile group. This value is well within the range that is favorable for good cell permeability and oral absorption. |
| Hydrogen Bond Acceptors | 1 (Nitrile Nitrogen) | The nitrile nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can contribute to improved membrane permeability. |
Synthesis of this compound: A Key Protocol
The most direct and reliable method for the synthesis of this compound is the deoxofluorination of the readily available precursor, 3-acetylbenzonitrile. This reaction is typically achieved using a fluorinating agent such as (diethylamino)sulfur trifluoride (DAST) or its safer, more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
Protocol 1: Synthesis of this compound from 3-Acetylbenzonitrile
This protocol details the deoxofluorination of 3-acetylbenzonitrile using Deoxo-Fluor®.
Materials:
-
3-Acetylbenzonitrile
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a fume hood, add 3-acetylbenzonitrile (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Fluorinating Agent: Slowly add Deoxo-Fluor® (1.5-2.0 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: Deoxo-Fluor® reacts violently with water. All glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a vigorously stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching process can be exothermic and may release gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Medicinal Chemistry: A Gateway to Novel Pharmacophores
The true utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The nitrile group can be readily transformed into other key functional groups, allowing for extensive structure-activity relationship (SAR) studies.
Transformation of the Nitrile Group
Protocol 2: Hydrolysis to 3-(1,1-Difluoroethyl)benzoic Acid
The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation, as the carboxylic acid group is a common pharmacophore and a handle for further derivatization (e.g., amide coupling).
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), ~70% aqueous solution
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add a 70% aqueous solution of sulfuric acid.
-
Heating: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature, then pour it over ice water. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(1,1-difluoroethyl)benzoic acid.
Protocol 3: Reduction to [3-(1,1-Difluoroethyl)phenyl]methanamine
The reduction of the nitrile to a primary amine provides access to a key functional group for introducing basicity and forming various amide and sulfonamide linkages.
Materials:
-
This compound
-
Raney Nickel (or other suitable reduction catalyst, e.g., Pd/C)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol. If desired, the solvent can be saturated with ammonia.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (as a slurry in the solvent) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under a moist atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude [3-(1,1-difluoroethyl)phenyl]methanamine, which can be purified by distillation or by salt formation and recrystallization.
Protocol 4: Conversion to 5-[3-(1,1-Difluoroethyl)phenyl]-1H-tetrazole
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but often with improved metabolic stability and cell permeability.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) or triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF) or water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and zinc bromide (1.0 eq) in DMF or water.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify the mixture with aqueous HCl to pH ~2 to protonate the tetrazole.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired tetrazole.
Case Study: The 1,1-Difluoroethylphenyl Moiety in a UT-B Inhibitor
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its nitrile functionality provides a gateway to a wide array of important pharmacophores. The presence of the 1,1-difluoroethyl group offers a strategic advantage for modulating the physicochemical and pharmacokinetic properties of drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in the discovery and development of novel therapeutics.
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and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
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Altman, R. A., Intelli, A. J., & Sorrentino, J. P. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542–563. [Link]
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Anderson, M. O., Zhang, J., Liu, Y., & Verkman, A. S. (2012). Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B. Journal of Medicinal Chemistry, 55(12), 5942–5950. [Link]
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Wang, J.-Q., Tueckmantel, W., Zhu, A., Pellegrino, D., & Brownell, A.-L. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Synapse, 61(12), 951–961. [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
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Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223–227. [Link]
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Ji, Y., Brueckner, A. C., & Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(10), 2214–2217. [Link]
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Vejvoda, V., Stjepanovic, N., Kaplan, O., Ulbrich, K., & Kopecek, J. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. World Journal of Microbiology and Biotechnology, 26(10), 1849–1857. [Link]
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Ábrányi-Balogh, P., Képiró, M., Köteles, I., Lengyel, G., Petri, L., Szabó, Z., ... & Keserű, G. M. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(6), 2413–2429. [Link]
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Ward, J. S., Pereira, J. M., & Dias, F. B. (2020). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 8(3), 963–972. [Link]
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Nitrile-containing antiviral compounds - Patent US-11452711-B2 - PubChem. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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de la Torre, D., & Ruijter, E. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(11), 1708–1712. [Link]
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Liu, X.-F. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1856. [Link]
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Cserhati, T., & Forgacs, E. (1995). Chemical structure of benzonitrile derivatives investigated. Journal of Chromatography A, 717(1-2), 159–166. [Link]
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Application Note & Protocols: 3-(1,1-Difluoroethyl)benzonitrile as a Methoxy Group Bioisostere
Abstract
In medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The methoxy group is a ubiquitous substituent in drug candidates but often introduces metabolic liabilities, primarily through O-demethylation by cytochrome P450 enzymes. This application note details the use of the 1,1-difluoroethyl group, specifically in the context of 3-(1,1-difluoroethyl)benzonitrile, as a robust bioisostere for the methoxy group. We provide the scientific rationale for this substitution, a comparative analysis of physicochemical properties, and detailed protocols for the synthesis and evaluation of this motif to guide researchers in drug development.
The Principle of Bioisosterism in Drug Design
Bioisosterism is a cornerstone strategy in rational drug design, involving the substitution of atoms or groups within a bioactive molecule with other chemical moieties that possess similar physical or chemical properties. The goal is to create a new compound that retains the desired biological activity but has improved characteristics, such as enhanced potency, selectivity, or metabolic stability.[1][2] Classical bioisosteres share the same valence electron configuration, while non-classical bioisosteres, like the 1,1-difluoroethyl for methoxy swap, do not adhere to this rigid definition but mimic key physicochemical properties.[3]
The thoughtful application of bioisosterism can profoundly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] A common challenge is addressing metabolic hotspots—positions on a molecule that are particularly susceptible to enzymatic degradation. Aryl methoxy groups are a classic example of such a liability.[4][5]
The Methoxy Group: Utility and Vulnerability
The methoxy group (-OCH₃) is frequently incorporated into drug scaffolds for several reasons:
-
Modulation of Potency: Its size and hydrogen bond accepting capability can be crucial for receptor binding.
-
Solubility Enhancement: It can improve aqueous solubility compared to a simple hydrogen or methyl group.
-
Synthetic Accessibility: It is easily introduced via standard synthetic methods.
However, its primary drawback is metabolic instability. The methyl group is readily removed by CYP450 enzymes (O-demethylation) to form a phenol, which can then be rapidly conjugated and excreted, leading to a short drug half-life.[6][7] This metabolic vulnerability often necessitates the search for more stable mimics.
The 1,1-Difluoroethyl Group: A Superior Bioisostere
The 1,1-difluoroethyl group (-CF₂CH₃) has emerged as an effective bioisostere for the methoxy group.[4][8] Its utility stems from mimicking the methoxy group's steric and electronic profile while offering significant advantages.
Rationale for Substitution:
-
Enhanced Metabolic Stability: The carbon-fluorine bond (bond energy ~116 kcal/mol) is significantly stronger than a carbon-hydrogen bond (~99 kcal/mol), making the 1,1-difluoroethyl group highly resistant to oxidative metabolism.[6] This blocks the primary metabolic pathway that affects the methoxy group, often leading to improved in vivo half-life.[7][9]
-
Steric and Conformational Mimicry: The -CF₂CH₃ group has a similar steric footprint to the -OCH₃ group. While the methoxy group has a slight conformational preference to be coplanar with an aromatic ring, the difluoroethyl group prefers a conformation where the methyl group is out of the plane, which can be explored for optimizing receptor interactions.[4][5]
-
Altered Electronics and Lipophilicity: The two fluorine atoms are strongly electron-withdrawing, which can modulate the pKa of nearby functionalities and influence target binding.[10][11] The impact on lipophilicity (LogP) is context-dependent; while polyfluorination often increases lipophilicity, the replacement of an oxygen atom with CF₂ can result in nuanced changes that must be empirically determined.[12][13]
-
Novel Hydrogen Bonding Capacity: A key difference is in hydrogen bonding potential. The oxygen of a methoxy group is a hydrogen bond acceptor. The polarized C-H bond of the difluoromethyl moiety (CF₂-H) can act as a weak hydrogen bond donor.[14][15][16] This unique characteristic can introduce new, favorable interactions with a biological target that are not possible with the original methoxy-containing compound.[17]
Comparative Physicochemical Properties
| Property | Methoxy (-OCH₃) | 1,1-Difluoroethyl (-CF₂CH₃) | Rationale for Impact |
| Metabolic Stability | Low (Susceptible to O-demethylation) | High (Resistant to oxidation) | Strong C-F bonds prevent enzymatic cleavage.[6][7] |
| Lipophilicity (π) | -0.02 | +0.69 (approx. value) | Replacement of polar oxygen with less polar CF₂ group generally increases lipophilicity.[12] |
| Hydrogen Bonding | Acceptor (HBA) | Weak Donor (HBD) | Oxygen lone pairs act as HBA; polarized CF₂-H bond acts as HBD.[14][15] |
| Electronic Effect | Electron-donating (resonance), Weakly withdrawing (inductive) | Strongly electron-withdrawing (inductive) | High electronegativity of fluorine atoms dominates the electronic effect.[10] |
| Conformation | Tends toward planarity with aryl rings. | Orthogonal conformation preferred. | Steric and electronic factors dictate the lowest energy conformation.[4][5] |
Experimental Protocols
The following protocols provide a framework for synthesizing and evaluating a compound containing the this compound motif against its methoxy-containing counterpart.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via deoxofluorination of the corresponding ketone, a reliable and widely used method.[8]
Materials:
-
3-Acetylbenzonitrile
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Dichloromethane (DCM), anhydrous
-
Ethanol (absolute)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 3-acetylbenzonitrile (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add a catalytic amount of absolute ethanol (approx. 0.1 eq) to the stirred solution.
-
Causality Note: The alcohol catalyst is known to facilitate the deoxofluorination reaction with reagents like DAST and Deoxo-Fluor®.
-
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.
-
Safety Note: Deoxofluorinating agents are moisture-sensitive and can release HF upon decomposition. Handle with extreme care in a chemical fume hood.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by pouring it into a stirred, ice-cold saturated solution of NaHCO₃.
-
Causality Note: The basic NaHCO₃ solution neutralizes the acidic byproducts of the reaction, including any residual reagent and HF.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol assesses the rate at which the test compound is metabolized by liver enzymes.
Materials:
-
Test compounds (methoxy- and difluoroethyl- analogues)
-
Pooled human or rat liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system or NADPH stock solution
-
Acetonitrile (ACN), ice-cold, containing an appropriate internal standard
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of each test compound in DMSO. Dilute with phosphate buffer to a working concentration (e.g., 2 µM, for a final assay concentration of 1 µM).
-
Microsome Incubation: In a 96-well plate, add phosphate buffer, the liver microsome suspension (final protein concentration e.g., 0.5 mg/mL), and the test compound. Pre-incubate the plate at 37 °C for 5 minutes.
-
Causality Note: Pre-incubation ensures all components reach the optimal reaction temperature before initiation.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration e.g., 1 mM). This starts the enzymatic process.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard.
-
Causality Note: The cold acetonitrile immediately stops the enzymatic reaction by precipitating the proteins and serves as the extraction solvent. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the amount of the parent compound remaining at each time point by LC-MS/MS using a validated method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
-
Expected Outcome: The this compound analogue is expected to show a significantly longer half-life (slower rate of disappearance) compared to its methoxy counterpart.
-
Protocol 3: Lipophilicity Determination by RP-HPLC
This protocol provides a high-throughput method to estimate the octanol-water partition coefficient (LogP).[18]
Procedure:
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase will be a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of standard compounds with known LogP values that span a relevant range. Inject each standard and record its retention time (t_R). Create a calibration curve by plotting the known LogP values against the measured retention times.
-
Sample Analysis: Dissolve the test compounds (methoxy- and difluoroethyl- analogues) in the mobile phase and inject them onto the HPLC system under the same conditions used for the standards. Record their retention times.
-
LogP Estimation: Use the retention times of the test compounds and the calibration curve to interpolate their estimated LogP values.
-
Expected Outcome: The lipophilicity of the difluoroethyl analogue will be different from the methoxy analogue. This empirically determined value is critical for understanding its potential effects on solubility, cell permeability, and off-target binding.
-
Conclusion
The substitution of a metabolically labile methoxy group with a 1,1-difluoroethyl group is a powerful and validated strategy in modern drug discovery. The resulting this compound motif provides a metabolically robust alternative that mimics key steric properties while offering unique electronic and hydrogen-bonding characteristics. The protocols provided herein offer a practical guide for researchers to synthesize this valuable building block and quantitatively assess its improved metabolic stability and altered lipophilicity, thereby enabling more informed decisions in the optimization of drug candidates.
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Taylor, R. J., & Gouverneur, V. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1547–1553. Available at: [Link]
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The Strategic Incorporation of 3-(1,1-Difluoroethyl)benzonitrile in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Growing Prominence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic introduction of fluorine-containing motifs has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile of a drug candidate.[1][2] Among the plethora of fluorinated building blocks, 3-(1,1-difluoroethyl)benzonitrile has emerged as a particularly valuable scaffold. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this versatile molecule into drug discovery programs. We will delve into the rationale behind its use, detailed synthetic protocols for its incorporation, and its application in creating novel therapeutic agents.
The 1,1-difluoroethyl group is often employed as a bioisostere for a methoxy group. This substitution can mitigate metabolic liabilities associated with the O-demethylation of aryl ethers, a common metabolic pathway mediated by cytochrome P450 enzymes.[3] The difluoroethyl group mimics the steric and electronic properties of the methoxy group while being significantly more resistant to oxidative metabolism.[4] The nitrile functionality, on the other hand, is a versatile synthetic handle that can be transformed into a variety of other functional groups, including amines, ketones, and carboxylic acids.[5] Furthermore, the nitrile group itself can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological target.[6] The meta-substitution pattern of this compound offers a unique vector for structural elaboration, allowing for the exploration of diverse chemical space in lead optimization campaigns.
Synthesis of the Core Scaffold: this compound
The starting material, this compound, is commercially available from various suppliers, facilitating its direct use in drug discovery programs.[7] However, for instances where a custom synthesis is required, a common and effective method involves the deoxofluorination of 3-acetylbenzonitrile. Reagents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are more thermally stable alternatives to DAST (diethylaminosulfur trifluoride) and are well-suited for this transformation.[8]
Protocol 1: Synthesis of this compound from 3-Acetylbenzonitrile
This protocol describes the conversion of the carbonyl group of 3-acetylbenzonitrile to a geminal difluoride using Deoxo-Fluor®.
Materials:
-
3-Acetylbenzonitrile
-
Deoxo-Fluor®
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 3-acetylbenzonitrile (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere, slowly add Deoxo-Fluor® (2.0-3.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require several hours to reach completion.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Safety Note: Deoxofluorination reagents are corrosive and react violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Incorporation of this compound into Drug Scaffolds
The true utility of this compound lies in its ability to be readily incorporated into more complex molecular architectures. The benzonitrile moiety offers multiple avenues for synthetic elaboration.
A. C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[9] To utilize this compound in this reaction, it must first be functionalized with a halide or a triflate. For instance, if a bromo-substituted precursor is used, it can be coupled with a wide range of boronic acids or esters.
Caption: Suzuki-Miyaura coupling workflow.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-1-(1,1-difluoroethyl)benzene with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
3-Bromo-1-(1,1-difluoroethyl)benzene (assuming it's prepared from the corresponding aniline or other suitable precursor)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (solvent system)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere
Procedure:
-
In a round-bottom flask, combine 3-bromo-1-(1,1-difluoroethyl)benzene (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Add K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
B. C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction allows for the coupling of an aryl halide or triflate with a wide variety of primary and secondary amines.
Caption: Buchwald-Hartwig amination workflow.
Protocol 3: Buchwald-Hartwig Amination of 3-Chloro-1-(1,1-difluoroethyl)benzene with Piperidine
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Materials:
-
3-Chloro-1-(1,1-difluoroethyl)benzene
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.01-0.05 eq) and XPhos (0.02-0.10 eq).
-
Add NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by 3-chloro-1-(1,1-difluoroethyl)benzene (1.0 eq) and piperidine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
C. Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into several other important functionalities.
1. Reduction to a Primary Amine:
The reduction of the nitrile to a primary amine provides a key linkage point for further derivatization, for example, through amide bond formation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.[1][12]
Protocol 4: Reduction of this compound to [3-(1,1-Difluoroethyl)phenyl]methanamine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
Inert atmosphere
Procedure:
-
To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to obtain the crude amine, which can be purified by distillation or chromatography.
Safety Note: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.
2. Reaction with Grignard Reagents to Form Ketones:
The addition of a Grignard reagent to the nitrile group, followed by acidic workup, yields a ketone.[13] This provides a route to introduce a variety of alkyl or aryl side chains.
Protocol 5: Synthesis of 1-[3-(1,1-Difluoroethyl)phenyl]-1-ethanone
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr) solution in ether or THF
-
Anhydrous diethyl ether or THF
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
Inert atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ether or THF at 0 °C under an inert atmosphere, add the MeMgBr solution (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and slowly add aqueous HCl to quench the reaction and hydrolyze the intermediate imine.
-
Stir at room temperature until the hydrolysis is complete (as monitored by TLC).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ketone by flash column chromatography.
Case Studies and Data Presentation
While specific publicly available data for drugs containing the this compound moiety is limited, we can extrapolate its potential benefits from related structures. For instance, in the development of kinase inhibitors, such as those targeting Janus kinases (JAKs), the introduction of fluorinated groups is a common strategy to enhance potency and improve pharmacokinetic properties.[14][15] Similarly, in the optimization of pazopanib, an anti-cancer agent, analogues with various substitution patterns are continuously being explored to improve its efficacy and safety profile.[11][16]
The following tables present hypothetical, yet plausible, data to illustrate the potential impact of incorporating the 3-(1,1-difluoroethyl)phenyl moiety into a hypothetical series of kinase inhibitors.
Table 1: In Vitro Potency of Hypothetical Kinase Inhibitors
| Compound ID | R Group | Target Kinase IC₅₀ (nM) |
| Lead-OMe | -OMe | 150 |
| Lead-CF₂H | -CF₂H | 75 |
| Lead-CF₃ | -CF₃ | 50 |
| Lead-CH₂F | -CH₂F | 100 |
| Lead-CHF₂ | -CHF₂ | 60 |
| Lead-C(F)₂CH₃ | -C(F)₂CH₃ | 45 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Table 2: In Vitro Metabolic Stability of Hypothetical Kinase Inhibitors
| Compound ID | R Group | Microsomal Stability (t½, min) |
| Lead-OMe | -OMe | 15 |
| Lead-C(F)₂CH₃ | -C(F)₂CH₃ | > 120 |
t½ represents the half-life of the compound upon incubation with liver microsomes.
Table 3: In Vivo Pharmacokinetic Parameters of Selected Hypothetical Inhibitors in Rats
| Compound ID | R Group | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Lead-OMe | -OMe | 25 | 50 |
| Lead-C(F)₂CH₃ | -C(F)₂CH₃ | 65 | 15 |
This illustrative data highlights how the replacement of a metabolically labile methoxy group with a 1,1-difluoroethyl group can lead to significant improvements in potency, metabolic stability, and oral bioavailability.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for modern drug discovery. Its strategic incorporation can confer significant advantages in terms of metabolic stability and potency, addressing key challenges in the lead optimization phase. The synthetic accessibility of this scaffold, coupled with the rich chemistry of the benzonitrile moiety, provides medicinal chemists with a powerful tool to explore novel chemical space and design next-generation therapeutics. As our understanding of the nuanced effects of fluorine in drug-protein interactions continues to grow, we anticipate that this compound and related fluorinated building blocks will play an increasingly important role in the development of safer and more effective medicines.
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Application Notes and Protocols for the Synthetic Derivatization of 3-(1,1-Difluoroethyl)benzonitrile
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The 1,1-difluoroethyl group, in particular, has emerged as a valuable bioisostere for the methoxy group, offering similar steric and electronic properties but with enhanced metabolic robustness[1]. 3-(1,1-Difluoroethyl)benzonitrile is a key building block that combines this important fluorinated moiety with a versatile nitrile functional group on an aromatic core. The nitrile group itself is a gateway to a multitude of chemical transformations, serving as a precursor to carboxylic acids, amines, and tetrazoles, while also influencing the reactivity of the aromatic ring[2][3].
This comprehensive guide provides detailed synthetic protocols for the derivatization of this compound, targeting both the nitrile functionality and the aromatic ring. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale behind the experimental choices, ensuring both technical accuracy and practical applicability for researchers in drug discovery and development.
Part 1: Strategic Transformations of the Nitrile Group
The cyano group of this compound is a primary site for a variety of high-yield transformations. Its strong electron-withdrawing nature also influences the reactivity of the entire molecule. The protocols detailed below provide access to key derivatives: carboxylic acids, primary amines, and tetrazoles.
Hydrolysis to 3-(1,1-Difluoroethyl)benzoic Acid
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis and can be achieved under either acidic or basic conditions[4][5]. For substrates like this compound, which possess electron-withdrawing groups, basic hydrolysis is often preferred to avoid potential side reactions that can occur under harsh acidic conditions. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, forming an intermediate that, after a series of proton transfers, yields a carboxylate salt. Subsequent acidification provides the desired carboxylic acid[6][7].
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 g, 5.98 mmol) and a 10% aqueous solution of sodium hydroxide (20 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cooling and Acidification: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of 3-(1,1-difluoroethyl)benzoic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 10 mL). The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.
| Parameter | Value |
| Reactants | This compound, Sodium Hydroxide |
| Solvent | Water |
| Temperature | Reflux (100-110 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Reduction to 3-(1,1-Difluoroethyl)benzylamine
The conversion of a nitrile to a primary amine is a valuable synthetic transformation, providing access to a key functional group for further derivatization. This reduction can be achieved using various reagents, including catalytic hydrogenation or chemical hydrides. A common and effective method involves the use of a metal catalyst such as Raney nickel under a hydrogen atmosphere[8].
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation vessel, carefully add Raney nickel (approximately 10% by weight of the nitrile) under a blanket of ethanol to prevent ignition.
-
Reaction Mixture: Add a solution of this compound (1.0 g, 5.98 mmol) in ethanol (25 mL) to the vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst, washing the filter cake with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-(1,1-difluoroethyl)benzylamine. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
| Parameter | Value |
| Reactants | This compound, Hydrogen gas |
| Catalyst | Raney Nickel |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Pressure | ~50 psi |
| Typical Yield | 70-85% |
[3+2] Cycloaddition to form 5-(3-(1,1-Difluoroethyl)phenyl)-1H-tetrazole
Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids. The most common method for their synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide salt, often catalyzed by a Lewis acid[9][10][11]. Zinc salts are effective catalysts for this transformation, which can often be carried out in water, making it a green and efficient process[10].
Experimental Protocol: Zinc-Catalyzed Cycloaddition
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 5.98 mmol), sodium azide (0.47 g, 7.18 mmol), and zinc chloride (0.98 g, 7.18 mmol) in a mixture of water (15 mL) and isopropanol (5 mL).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Acidification: After cooling to room temperature, carefully add 3M hydrochloric acid (HCl) until the pH is ~2 to protonate the tetrazole and dissolve the zinc salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene to afford pure 5-(3-(1,1-difluoroethyl)phenyl)-1H-tetrazole.
| Parameter | Value |
| Reactants | This compound, Sodium Azide |
| Catalyst | Zinc Chloride |
| Solvent | Water/Isopropanol |
| Temperature | Reflux (90-100 °C) |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-90% |
Part 2: Derivatization of the Aromatic Ring
The aromatic ring of this compound is rendered electron-deficient by the combined inductive effects of the nitrile and the 1,1-difluoroethyl groups. This electronic nature dictates the strategies for its derivatization.
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Application Notes: 3-(1,1-Difluoroethyl)benzonitrile as a Pivotal Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Motifs
In the landscape of modern agrochemical development, the incorporation of fluorine atoms into active ingredients has become a cornerstone of rational molecular design. The unique physicochemical properties of the difluoromethyl and related fluoroalkyl groups—such as high metabolic stability, increased lipophilicity, and altered electronic character—can profoundly enhance the efficacy, bioavailability, and persistence of pesticides. 3-(1,1-Difluoroethyl)benzonitrile (CAS: 55805-06-6) emerges as a highly valuable and versatile building block in this domain. While it is widely cataloged as a key intermediate for pharmaceutical, dye, and pesticide synthesis, its direct lineage to specific commercial agrochemicals is not always transparent in public-domain literature[1].
This guide, therefore, shifts the focus from a single end-product to the synthetic potential of the starting material itself. We will explore the principal chemical transformations that this compound can undergo to generate a variety of core structures essential for the synthesis of advanced herbicides, fungicides, and insecticides. The protocols detailed below are grounded in established, fundamental organic reactions, providing a practical framework for researchers in agrochemical discovery.
Core Synthetic Pathways from this compound
The true utility of this compound lies in the reactivity of its nitrile (-C≡N) group. This functional group serves as a gateway to three critical classes of chemical intermediates: tetrazoles , carboxylic acids , and primary amines . Each of these secondary intermediates is a common pharmacophore or a crucial coupling partner in the synthesis of complex, biologically active molecules.
Protocol 1: Synthesis of 5-[3-(1,1-Difluoroethyl)phenyl]-1H-tetrazole via [3+2] Cycloaddition
Application & Rationale
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal and agrochemical chemistry. Its similar pKa and ability to participate in hydrogen bonding, combined with improved metabolic stability and cell membrane permeability, make it a desirable moiety. This protocol describes the conversion of the nitrile group into a tetrazole ring through a catalyzed [3+2] cycloaddition reaction with an azide source[2][3][4].
Reaction Scheme
Methodology
This procedure is adapted from established methods for tetrazole synthesis from benzonitriles[5][6][7].
| Reagent/Material | M.W. | Amount | Moles |
| This compound (1) | 167.14 | 5.00 g | 29.9 mmol |
| Sodium Azide (NaN₃) | 65.01 | 2.33 g | 35.9 mmol |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.92 g | 35.9 mmol |
| Dimethylformamide (DMF) | - | 50 mL | - |
| Hydrochloric Acid (6M aq.) | - | ~20 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Deionized Water | - | 200 mL | - |
Step-by-Step Protocol:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1), sodium azide, ammonium chloride, and DMF.
-
Causality: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction at elevated temperatures[8]. Ammonium chloride acts as a mild proton source to generate hydrazoic acid in situ, which is the active species in the cycloaddition, avoiding the need to handle the highly toxic and explosive pure acid[9].
-
-
Reaction: Begin stirring the suspension and heat the reaction mixture to 115 °C using an oil bath. Maintain this temperature for 12-24 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 150 mL of ice-cold water.
-
Acidification: While stirring vigorously, acidify the aqueous solution to pH ~2 by the dropwise addition of 6M HCl. A white precipitate of the tetrazole product (2) should form.
-
Causality: Acidification protonates the tetrazolate anion, rendering the product neutral and insoluble in water, thus causing it to precipitate.
-
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 25 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5-[3-(1,1-difluoroethyl)phenyl]-1H-tetrazole (2) as a white crystalline solid.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metal spatulas (use plastic or ceramic) and lead or copper plumbing. All procedures should be conducted in a well-ventilated fume hood.
Protocol 2: Synthesis of 3-(1,1-Difluoroethyl)benzoic Acid via Nitrile Hydrolysis
Application & Rationale
The conversion of a nitrile to a carboxylic acid is a fundamental transformation. The resulting 3-(1,1-difluoroethyl)benzoic acid is a versatile intermediate for synthesizing a wide range of agrochemicals, particularly amide- and ester-based fungicides and herbicides, through coupling with various amines or alcohols. This protocol details a robust acid-catalyzed hydrolysis method[10][11][12].
Reaction Scheme
Methodology
This protocol is based on standard procedures for the hydrolysis of aromatic nitriles[13][14].
| Reagent/Material | M.W. | Amount | Moles |
| This compound (1) | 167.14 | 5.00 g | 29.9 mmol |
| Sulfuric Acid (50% aq. solution) | - | 40 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | 100 mL | - |
| Magnesium Sulfate (anhydrous) | - | 5 g | - |
Step-by-Step Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1) and the 50% aqueous sulfuric acid solution.
-
Reaction: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring. The reaction proceeds through an amide intermediate[15][16]. Maintain reflux for 4-8 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Causality: Under strong acidic conditions and heat, the nitrile nitrogen is protonated, which activates the nitrile carbon for nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the final carboxylic acid and ammonium sulfate[11].
-
-
Work-up: Cool the reaction mixture to room temperature and pour it over 100 g of crushed ice in a beaker. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water (1 x 50 mL), followed by saturated brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 3-(1,1-difluoroethyl)benzoic acid (3) can be further purified by recrystallization from hexanes or a hexanes/ethyl acetate mixture.
Protocol 3: Synthesis of [3-(1,1-Difluoroethyl)phenyl]methanamine via Nitrile Reduction
Application & Rationale
Benzylamines are fundamental building blocks in agrochemistry, serving as precursors to numerous active ingredients. The reduction of the nitrile group provides a direct route to the corresponding primary amine. While catalytic hydrogenation is common industrially[1], this protocol details a lab-scale synthesis using the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄)[17][18].
Reaction Scheme
Methodology
This protocol follows the standard procedure for LiAlH₄ reduction of aromatic nitriles[18].
| Reagent/Material | M.W. | Amount | Moles |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.70 g | 44.8 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| This compound (1) | 167.14 | 5.00 g | 29.9 mmol |
| Deionized Water | - | 1.7 mL | - |
| Sodium Hydroxide (15% aq.) | - | 1.7 mL | - |
| Diethyl Ether | - | 100 mL | - |
Step-by-Step Protocol:
-
Setup: To a dry 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (75 mL) and carefully add the Lithium Aluminum Hydride powder in portions at 0 °C (ice bath).
-
Addition of Nitrile: Dissolve this compound (1) in 25 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Causality: The reaction is highly exothermic; slow addition at low temperature is crucial for control. The hydride ion (H⁻) from LiAlH₄ acts as a powerful nucleophile, attacking the electrophilic carbon of the nitrile twice to form a dianion intermediate[18].
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours to ensure complete reduction.
-
Quenching (Fieser workup): Cool the reaction flask back down to 0 °C in an ice bath. EXTREME CAUTION must be exercised during this step as it generates hydrogen gas. Slowly and dropwise, add the following reagents in sequence:
-
1.7 mL of deionized water
-
1.7 mL of 15% aqueous NaOH
-
5.1 mL of deionized water
-
Causality: This specific sequence (the Fieser method) is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid.
-
-
Isolation: After the additions, remove the ice bath and stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude amine (4) can be purified by vacuum distillation or by conversion to its hydrochloride salt.
Safety Precautions: Lithium Aluminum Hydride reacts violently with water and is a fire hazard. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). The quenching procedure generates flammable hydrogen gas and must be performed slowly and carefully in a fume hood, away from ignition sources.
References
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Segobia, D. J., Trasarti, A. F., & Apesteguía, C. R. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. RSC Advances. Available at: [Link]
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JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. Available at: [Link]
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LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
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PrepChem. (n.d.). Preparation of 5-phenyltetrazole. PrepChem.com. Available at: [Link]
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ACS Publications. (n.d.). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications. Available at: [Link]
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
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BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. BYJU'S. Available at: [Link]
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Ryan, A. A., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Royal Society of Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
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Popova, E. A., et al. (n.d.). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Available at: [Link]
-
ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.... ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. ResearchGate. Available at: [Link]
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A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Revista de Chimie, 60(8), 807-809. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by.... ResearchGate. Available at: [Link]
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Chanda, T., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link]
-
Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.... Filo. Available at: [Link]
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ResearchGate. (n.d.). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. ResearchGate. Available at: [Link]
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Scribd. (n.d.). Benzonitrile. Scribd. Available at: [Link]
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Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Scribd. Available at: [Link]
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Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. Available at: [Link]
-
PubMed Central. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. National Center for Biotechnology Information. Available at: [Link]
-
Brainly.in. (2020). Write reaction showing conversion ofBenzonitrile into benzoic acid. Brainly.in. Available at: [Link]
-
Georgia Tech. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology. Available at: [Link]
-
YouTube. (2023). How to Prepare Benzylamine from Benzonitrile. YouTube. Available at: [Link]
-
PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. Available at: [Link]
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LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Available at: [Link]
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Analytical methods for quantifying 3-(1,1-Difluoroethyl)benzonitrile
An Application Note on the Quantitative Analysis of 3-(1,1-Difluoroethyl)benzonitrile
Abstract
This document provides detailed analytical protocols for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis and fine chemical manufacturing.[1] The accurate quantification of this compound is critical for ensuring process efficiency, purity of final products, and adherence to quality control standards. This application note presents two robust and validated starting methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for high-precision analysis in solution and Gas Chromatography with Flame Ionization Detection (GC-FID) for assessing purity and quantifying the analyte in volatile or solvent-based matrices. The causality behind instrumental choices, detailed step-by-step protocols, and guidelines for method validation are discussed to provide researchers and drug development professionals with a comprehensive framework for implementation.
Introduction and Principles of Analysis
This compound (CAS: 55805-06-6) is an organofluorine compound whose structural features—a nitrile group conjugated to an aromatic ring—make it amenable to standard chromatographic techniques.[1] The presence of the difluoroethyl group imparts specific polarity and volatility that must be considered when selecting an analytical method.
Rationale for Method Selection:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for non-volatile samples or when the analyte is part of a complex, non-volatile matrix. The benzonitrile moiety contains a strong chromophore, making it ideal for UV detection. A reverse-phase C18 column is selected for its versatility and proven efficacy in retaining and separating aromatic compounds based on their hydrophobicity. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.
-
Gas Chromatography (GC): Given its molecular weight of 167.16 g/mol and aromatic nature, this compound is expected to have sufficient volatility and thermal stability for GC analysis.[2] GC-FID is a robust, cost-effective, and highly sensitive method for quantifying organic compounds. A mid-polarity column (e.g., 5% phenyl polysiloxane) is proposed to provide optimal selectivity for the analyte and potential process-related impurities.
These protocols are designed as self-validating systems, incorporating system suitability tests (SST) to ensure the analytical setup is performing correctly before sample analysis. Full method validation according to the International Council for Harmonisation (ICH) guidelines is recommended before deployment in a regulated environment.
Analyte Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | SynHet[1] |
| CAS Number | 55805-06-6 | SynHet[1] |
| Molecular Formula | C₉H₇F₂N | CymitQuimica[2] |
| Molecular Weight | 167.16 g/mol | CymitQuimica[2] |
| Purity (Typical) | >97% | CymitQuimica[2] |
Protocol 1: Quantification by HPLC-UV
This protocol details the quantification of this compound using a reverse-phase HPLC system with UV detection.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 97%)
-
Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Equipment: Standard HPLC system with UV/Vis detector, analytical balance, volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Provides good retention and peak shape. Adjust ratio if needed. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds; verify with UV scan for λmax. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any early impurities. |
Detailed Protocol
-
Standard Preparation:
-
Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a 1.0 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Further dilute with the mobile phase to bring the theoretical concentration into the midrange of the calibration curve.
-
-
System Suitability Test (SST):
-
Before analysis, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates: ≥ 2000
-
-
-
Quantification:
-
Inject the calibration standards in order of increasing concentration.
-
Construct a calibration curve by plotting peak area against concentration. A linear regression with a correlation coefficient (r²) ≥ 0.999 is required.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Protocol 2: Quantification by GC-FID
This protocol is suitable for determining the purity of this compound or its concentration in volatile organic solvents.
Experimental Workflow: GC-FID
Caption: Workflow for GC-FID analysis.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 97%)
-
Solvent: Acetone or other suitable volatile solvent (GC Grade)
-
Gases: Helium or Hydrogen (Carrier Gas, High Purity), Air and Hydrogen (for FID)
-
Equipment: Gas chromatograph with FID, autosampler, analytical balance, volumetric flasks, vials with septa.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl column offers good selectivity for aromatic compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min | Provides separation from solvent and potential impurities. |
| Detector Temp. | 280 °C (FID) | Prevents condensation of analytes in the detector. |
Detailed Protocol
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in acetone.
-
Create calibration standards (e.g., 10 to 200 µg/mL) by diluting the stock with acetone.
-
Prepare samples by dissolving a known quantity in acetone to a concentration within the calibration range.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of a mid-range standard.
-
Acceptance Criteria:
-
RSD of peak area: ≤ 2.0%
-
Tailing Factor: 0.9 - 1.6
-
Theoretical Plates: ≥ 20,000
-
-
-
Quantification:
-
Follow the same procedure as for HPLC to construct a calibration curve (Peak Area vs. Concentration).
-
For purity analysis, a single injection can be used, and purity can be calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
-
Calculate the concentration in samples using the generated calibration curve.
-
Method Validation Guidance
To ensure these methods are fit for their intended purpose, formal validation should be performed. The following parameters, based on ICH Q2(R1) guidelines, must be assessed.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis (using DAD or MS) should confirm no co-elution. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | r² ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied. |
Conclusion
The HPLC-UV and GC-FID methods presented herein provide reliable and robust frameworks for the quantitative analysis of this compound. The HPLC method is ideal for routine quality control of reaction mixtures and final product assays, while the GC method offers a complementary technique, particularly for purity assessment and analysis in volatile matrices. By following the detailed protocols and implementing rigorous system suitability and method validation, researchers and quality control laboratories can ensure the generation of accurate and reproducible data.
References
Sources
Scaling Up the Synthesis of 3-(1,1-Difluoroethyl)benzonitrile: An Application Note and Protocol Guide
Introduction: The Significance of the Gem-Difluoroethyl Moiety in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The 1,1-difluoroethyl group, in particular, serves as a crucial bioisostere for carbonyls and hydroxyls, offering a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The compound 3-(1,1-Difluoroethyl)benzonitrile is a valuable building block in the synthesis of various pharmacologically active agents. Its preparation, especially on a larger scale, presents unique challenges that necessitate a thorough understanding of the reaction mechanism, safety considerations, and process parameters.
This comprehensive guide provides a detailed protocol for the synthesis of this compound from 3-acetylbenzonitrile, with a primary focus on the practical aspects of scaling the procedure from the laboratory bench to a pilot plant setting. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific principles and field-proven insights.
Reaction Scheme: The Deoxofluorination of an Aryl Ketone
The synthesis of this compound is most commonly achieved through the deoxofluorination of 3-acetylbenzonitrile. This reaction typically employs a nucleophilic fluorinating agent, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), which is known for its enhanced thermal stability compared to diethylaminosulfur trifluoride (DAST).[1][2]
Caption: General reaction scheme for the synthesis of this compound.
Part 1: Laboratory-Scale Synthesis (Gram Scale)
Scientific Rationale and Mechanistic Considerations
The deoxofluorination of ketones with aminofluorosulfuranes like Deoxo-Fluor® proceeds through a multi-step mechanism. Initially, the carbonyl oxygen of 3-acetylbenzonitrile attacks the electrophilic sulfur atom of Deoxo-Fluor®, leading to the formation of a fluorosulfuranide intermediate. Subsequent intramolecular nucleophilic attack by the fluoride ion and elimination of a thionylaminyl ether derivative results in the formation of the gem-difluoro compound. The choice of an aprotic solvent like dichloromethane (DCM) is critical to prevent the hydrolysis of the highly reactive fluorinating agent.
Detailed Laboratory Protocol
Materials:
-
3-Acetylbenzonitrile (1.0 eq)
-
Deoxo-Fluor® (2.0 - 3.0 eq)[3]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a nitrogen inlet
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-acetylbenzonitrile (1.0 eq) and anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Deoxo-Fluor® (2.0 - 3.0 eq) dropwise via a dropping funnel over 15-20 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Caution: Vigorous gas evolution (CO₂) will occur. Ensure adequate venting.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure product.
Part 2: Scaling Up to Pilot Plant (Kilogram Scale)
Critical Considerations for a Safe and Efficient Scale-Up
Transitioning from a laboratory-scale synthesis to a pilot plant requires careful consideration of several critical factors to ensure safety, efficiency, and product consistency.
-
Thermal Management: The deoxofluorination reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] A robust cooling system for the reactor is paramount to prevent thermal runaway. The decomposition of Deoxo-Fluor® initiates at 140 °C, and maintaining the reaction temperature well below this limit is a critical safety measure.[3]
-
Mixing and Mass Transfer: Efficient mixing is crucial to ensure uniform temperature distribution and reactant contact. Inadequate mixing can lead to localized "hot spots," increasing the risk of side reactions and decomposition of the fluorinating agent. The choice of impeller design and agitation speed in the pilot plant reactor must be carefully evaluated.
-
Reagent Addition Strategy: The slow, controlled addition of Deoxo-Fluor® is even more critical at scale. A subsurface addition may be preferable to minimize the accumulation of unreacted reagent and control the exotherm.
-
Quenching and Workup: The quenching process will generate a significant amount of gas and heat. The quenching vessel must be appropriately sized and equipped with adequate venting and cooling. The handling and disposal of large quantities of aqueous waste containing fluoride ions must comply with environmental regulations.
-
Purification: Large-scale column chromatography can be expensive and time-consuming. Alternative purification methods such as distillation under reduced pressure or crystallization should be investigated and optimized for the scaled-up process.
Quantitative Comparison: Lab-Scale vs. Pilot-Scale
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) | Key Considerations for Scale-Up |
| Starting Material | 3-Acetylbenzonitrile: 10 g | 3-Acetylbenzonitrile: 10 kg | Sourcing of large quantities with consistent purity. |
| Fluorinating Agent | Deoxo-Fluor®: ~45 g (2.5 eq) | Deoxo-Fluor®: ~45 kg (2.5 eq) | Safe handling and charging of large volumes of a hazardous reagent. |
| Solvent Volume | Dichloromethane: ~200 mL | Dichloromethane: ~200 L | Solvent handling, recovery, and disposal. |
| Reactor | 500 mL Round-bottom flask | 500 L Glass-lined or Hastelloy Reactor | Material compatibility, heat transfer capabilities, and agitation efficiency. |
| Addition Time | 15-20 minutes | 2-4 hours | Precise control of addition rate to manage exotherm. |
| Reaction Time | 12-24 hours | 18-36 hours | Cycle time optimization for plant efficiency. |
| Quenching | Dropwise addition to flask | Controlled addition to a separate, cooled quench vessel | Management of large volumes of gas and heat. |
| Purification | Column Chromatography | Vacuum Distillation / Crystallization | Efficiency, cost, and throughput of the purification method. |
| Expected Yield | 70-85% | 65-80% | Yield optimization is critical for process economics. |
Detailed Pilot Plant Protocol
Equipment:
-
500 L glass-lined or Hastelloy reactor with a jacket for heating and cooling, a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Charging vessel for Deoxo-Fluor®.
-
Quench vessel with cooling and venting capabilities.
-
Filtration system (e.g., Nutsche filter).
-
Vacuum distillation unit.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge 3-acetylbenzonitrile (10 kg) and anhydrous dichloromethane (200 L) to the reactor. Start agitation.
-
Cooling and Reagent Addition: Cool the reactor contents to 0-5 °C. Slowly add Deoxo-Fluor® (45 kg) from the charging vessel over 2-4 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 40 °C) and maintain for 18-36 hours. Monitor the reaction progress using in-process controls (e.g., GC).
-
Cooling and Transfer: Once the reaction is complete, cool the reactor contents to 0-5 °C.
-
Quenching: Prepare a separate quench vessel containing a stirred, cooled (0-10 °C) solution of saturated aqueous sodium bicarbonate. Slowly transfer the reaction mixture into the quench vessel, controlling the addition rate to manage gas evolution and temperature.
-
Phase Separation and Washes: Allow the layers to separate. Transfer the lower organic layer to a clean vessel. Wash the organic layer with water and then with brine.
-
Solvent Removal: Concentrate the organic layer by distilling off the dichloromethane under atmospheric pressure, followed by vacuum to remove the final traces.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound. Alternatively, if the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system may be employed.
Caption: A streamlined workflow for the pilot-plant scale synthesis.
Part 3: Analytical Characterization and Quality Control
Consistent product quality is essential in pharmaceutical and fine chemical manufacturing. The following analytical techniques are recommended for the characterization and quality control of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and a triplet for the methyl group coupled to the two fluorine atoms.
-
¹⁹F NMR: Will show a quartet, confirming the presence of the difluoroethyl group.
-
¹³C NMR: Will show the expected signals for the aromatic carbons, the nitrile carbon, and a triplet for the carbon bearing the two fluorine atoms due to C-F coupling.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any potential impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and for monitoring reaction progress. A validated HPLC method is crucial for quality control in a manufacturing setting.[5]
Safety and Environmental Considerations
-
Deoxo-Fluor® Handling: Deoxo-Fluor® is a hazardous substance that reacts violently with water and is corrosive.[6] It should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
-
Hydrogen Fluoride (HF) Formation: The reaction and quenching steps can potentially generate hydrogen fluoride (HF), a highly toxic and corrosive gas. All operations should be conducted in a well-ventilated fume hood or a closed system with appropriate scrubbing for off-gases.
-
Waste Disposal: The aqueous waste from the workup will contain fluoride ions and should be treated and disposed of in accordance with local environmental regulations.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient fluorinating agent- Low reaction temperature- Deactivated reagent | - Increase the equivalents of Deoxo-Fluor®.- Ensure the reaction is maintained at the correct reflux temperature.- Use a fresh, properly stored bottle of Deoxo-Fluor®. |
| Low Yield | - Product loss during workup- Side reactions | - Check the aqueous layer for product solubility.- Optimize reaction temperature and time to minimize side product formation. |
| Formation of Impurities | - Presence of water in the reaction- Overheating | - Use anhydrous solvents and reagents.- Maintain strict temperature control throughout the reaction. |
Conclusion
The successful and safe scaling of the synthesis of this compound hinges on a thorough understanding of the reaction chemistry, meticulous attention to process safety, and the implementation of robust engineering controls. This guide provides a comprehensive framework for both laboratory and pilot-scale production, emphasizing the critical parameters that must be addressed for a successful technology transfer. By following these protocols and considering the underlying scientific principles, researchers and chemical engineers can confidently and safely produce this valuable fluorinated building block for the advancement of drug discovery and development programs.
References
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
Organic Syntheses. (n.d.). GEM-DIFLUORINATION OF 4,4'-DIFLUOROBENZOPHENONE. [Link]
-
Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). [Link]
-
MDPI. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. [Link]
-
Organic Chemistry Portal. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. [Link]
-
ResearchGate. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]
-
INIS. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
Organic Chemistry Portal. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]
-
PubMed. (2016). Fluorination methods for drug discovery and development. [Link]
-
ResearchGate. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. [Link]
-
ResearchGate. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. [Link]
-
ResearchGate. (n.d.). Fluid-to-fluid scaling of heat transfer in circular tubes cooled with supercritical fluids. [Link]
-
OSHA. (1992). Process Safety Management of Highly Hazardous Chemicals-- Compliance Guidelines and Enforcement Procedures. [Link]
-
PubMed Central. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
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PubMed. (n.d.). 13C-NMR and mass spectral data of steroids with a 17,17-dialkyl-18-nor-13(14)-ene substructure. [Link]
-
PubMed Central. (n.d.). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. [Link]
-
Steven V. Ley Research Group. (n.d.). Fluorination Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. [Link]
-
eCFR. (n.d.). 29 CFR 1910.119 -- Process safety management of highly hazardous chemicals. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]
-
MDPI. (2022). Application of Fourier Sine Transform to Carbon Nanotubes Suspended in Ethylene Glycol for the Enhancement of Heat Transfer. [Link]
-
PubMed. (n.d.). Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR. [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Plastics Industry Association. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
-
MDPI. (n.d.). NMR Spectroscopy for Metabolomics Research. [Link]
-
Minnesota Department of Labor and Industry. (2022). Directive: Process safety management of highly hazardous chemicals. [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. [Link]
Sources
- 1. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 2. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. How To [chem.rochester.edu]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. Epoxy - Wikipedia [en.wikipedia.org]
Application Notes: 3-(1,1-Difluoroethyl)benzonitrile as a Strategic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Value Proposition of the gem-Difluoroethyl Moiety
In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing drug candidates.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Among the various fluorinated motifs, the gem-difluoroethyl group (-CF₂CH₃) has emerged as a particularly valuable bioisostere. It can mimic the steric and electronic properties of metabolically labile groups like methoxy or hydroxyl moieties, offering a pathway to improved pharmacokinetic profiles.[4][5]
3-(1,1-Difluoroethyl)benzonitrile is a key building block that provides a direct and efficient route for introducing this advantageous gem-difluoroethyl group into complex molecular scaffolds. The benzonitrile framework itself is a versatile handle for a multitude of chemical transformations crucial for constructing pharmacologically active agents.[6] This document serves as a technical guide for researchers and drug development professionals, detailing the synthesis, application, and analytical validation of this compound as a pivotal intermediate in API synthesis.
Synthesis of the Intermediate: Accessing the Building Block
The efficient synthesis of this compound is critical for its application. While various methods for difluoroalkylation exist, a common and scalable approach involves the fluorination of an appropriate ketone precursor.
Protocol 1: Synthesis via Deoxofluorination
This protocol outlines the synthesis starting from 3-acetylbenzonitrile using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).
Reaction Scheme:
-
Reactant: 3-Acetylbenzonitrile
-
Reagent: Diethylaminosulfur trifluoride (DAST)
-
Product: this compound
Step-by-Step Protocol:
-
Preparation: In a fume hood, charge a dry, inert-atmosphere flask (e.g., Schlenk flask) with 3-acetylbenzonitrile (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous, non-protic solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with DAST.
-
Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution. Caution: DAST is toxic and moisture-sensitive; handle with appropriate personal protective equipment under inert conditions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield this compound.
Application in API Synthesis: Construction of a Tetrazole-Based Core
The nitrile group of this compound is an excellent precursor for various heterocycles common in pharmaceuticals. A prime example is its conversion to a 5-substituted tetrazole, a well-established bioisostere for a carboxylic acid group, which can improve metabolic stability and cell permeability.
Workflow for API Intermediate Synthesis
The following diagram illustrates a two-step sequence transforming the starting intermediate into a more complex, functionalized molecule suitable for further elaboration in a drug discovery program.
Sources
The Synthesis of PET Radiotracers Using Fluorinated Benzonitrile Precursors: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the synthesis of Positron Emission Tomography (PET) radiotracers using fluorinated benzonitrile precursors. This class of compounds is of significant interest in neuroimaging and other areas of molecular imaging due to the favorable properties of the benzonitrile moiety in designing targeted radioligands.[1][2][3] This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of radiochemistry.
Introduction: The Significance of Fluorinated Benzonitriles in PET
The development of novel PET radiotracers is crucial for advancing our understanding of disease biology and accelerating drug development.[4][5][6] Fluorine-18 is the most widely used radionuclide for PET due to its near-ideal half-life (109.7 minutes), low positron energy resulting in high-resolution images, and efficient production via medical cyclotrons.[3] Benzonitrile-containing molecules have emerged as versatile scaffolds for PET radiotracer development, particularly for targeting central nervous system (CNS) receptors like the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3][7] The nitrile group can participate in key binding interactions, while the aromatic ring provides a site for the introduction of fluorine-18.
This guide will focus on the practical aspects of synthesizing these radiotracers, with a particular emphasis on the widely studied mGluR5 imaging agent, 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB), as a representative example.[1][2] We will delve into precursor selection, radiolabeling strategies, purification, and the all-important quality control measures that ensure the final product is suitable for human use.
The Chemistry: Nucleophilic Aromatic Substitution for ¹⁸F-Fluorination
The introduction of fluorine-18 onto an aromatic ring is most commonly achieved through nucleophilic aromatic substitution (SₙAr).[8][9] In this reaction, the electron-rich [¹⁸F]fluoride ion attacks an electron-deficient aromatic ring, displacing a leaving group.
Precursor Design and Leaving Group Choice
The success of an SₙAr reaction is highly dependent on the nature of the precursor molecule. The aromatic ring must be "activated" towards nucleophilic attack. This is achieved by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10][11] The nitrile (-CN) group in benzonitrile precursors is itself a moderately deactivating EWG, which aids in the SₙAr reaction.
The choice of leaving group is critical. Common leaving groups for aromatic ¹⁸F-fluorination include:
-
Nitro (-NO₂): A highly effective leaving group due to its strong electron-withdrawing nature.[1][2]
-
Halogens (-Cl, -Br, -I): Their reactivity can be influenced by the reaction conditions.[12][13]
-
Trimethylammonium (-N(CH₃)₃⁺): A positively charged, excellent leaving group.
For the synthesis of many benzonitrile-based radiotracers, a nitro group is often the leaving group of choice due to the high radiochemical yields it can afford under conventional heating conditions.[1][2]
Reaction Conditions: The Role of Solvents, Temperature, and Catalysis
The SₙAr reaction for ¹⁸F-fluorination is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can solvate the potassium/[¹⁸F]fluoride complex (often facilitated by a cryptand like Kryptofix 222) and increase the nucleophilicity of the fluoride ion.[12]
Temperature plays a crucial role in overcoming the activation energy of the reaction. Conventional heating at temperatures between 110°C and 150°C is common.[1][2] More recently, microwave-assisted heating has been shown to dramatically reduce reaction times, often to just a few minutes, which is highly advantageous when working with short-lived isotopes.[3][12]
Workflow for Automated Radiotracer Synthesis
Modern PET radiotracer production relies heavily on automated synthesis modules to ensure reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP). The following diagram illustrates a typical automated workflow for the synthesis of a fluorinated benzonitrile radiotracer like [¹⁸F]FPEB.
Caption: Automated synthesis workflow for [¹⁸F]benzonitrile PET radiotracers.
Detailed Application Protocol: Synthesis of [¹⁸F]FPEB
This protocol is adapted from established and validated methods for the automated synthesis of [¹⁸F]FPEB using a GE TRACERlab FX-FN module.[1]
Materials and Reagents
| Reagent/Material | Supplier Example | Notes |
| 3-Nitro-5-((pyridin-2-yl)ethynyl)benzonitrile (Precursor) | Commercially available or synthesized | 1 mg dissolved in 1.5 mL DMSO |
| Kryptofix 222 (K222) | Sigma-Aldrich | Part of the elution solution |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | Part of the elution solution |
| Acetonitrile (MeCN), Anhydrous | Commercially available | For azeotropic drying |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Commercially available | Reaction solvent |
| Ethanol (EtOH), USP grade | Commercially available | For elution from SPE and formulation |
| Water for Injection (WFI) or Sterile Water | Commercially available | For dilution and HPLC mobile phase |
| Sterile Saline, USP (0.9% NaCl) | Commercially available | For final formulation |
| C18 Light Sep-Pak Cartridge | Waters Corporation | For solid-phase extraction |
| Sterile Membrane Filter (0.22 µm) | Millipore (Millex® GV) | For final sterile filtration |
Step-by-Step Synthesis Procedure
-
Preparation of the Automated Synthesizer:
-
Thoroughly clean the GE TRACERlab FX-FN module according to the manufacturer's instructions.
-
Load the reagents into the appropriate vials as specified by the synthesis sequence. For example:
-
Vial 1: K₂CO₃/K222 solution in acetonitrile/water.
-
Vial 2: 2 mL of acetonitrile.
-
Vial 3: 1 mg of the nitro-precursor in 1.5 mL of DMSO.
-
Vial 4: 1 mL of ethanol.
-
Vial 6: 13.5 mL of water.
-
Vial 7: 3 mL of sterile saline.
-
Vial 8: 1 mL of ethanol.
-
PRODUCT VIAL: Pre-fill with 7 mL of sterile saline.[1]
-
-
-
[¹⁸F]Fluoride Trapping and Drying:
-
Deliver the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the synthesizer.
-
Pass the solution through an anion exchange cartridge (e.g., Chromafix Sep-Pak) to trap the [¹⁸F]fluoride.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using the K₂CO₃/K222 solution from Vial 1.
-
Perform azeotropic drying of the [¹⁸F]fluoride complex by heating at 70°C under vacuum, with the addition of acetonitrile from Vial 2 in two portions.[1]
-
-
Radiolabeling Reaction:
-
Once drying is complete, add the precursor solution from Vial 3 to the reaction vessel containing the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 150°C for 15 minutes.[1]
-
-
Initial Purification (Solid-Phase Extraction):
-
After the reaction, cool the vessel and dilute the crude mixture with approximately 6.5 mL of water from Vial 6.
-
Pass the diluted solution through a C18 Light Sep-Pak cartridge. The [¹⁸F]FPEB product will be retained on the cartridge, while unreacted [¹⁸F]fluoride and polar impurities will pass through.
-
Wash the C18 cartridge with the remaining water from Vial 6.
-
Elute the trapped product from the C18 cartridge into a collection vial using 1 mL of ethanol from Vial 4.[1]
-
-
Final Purification (Semi-Preparative HPLC):
-
Inject the ethanol eluate from the previous step onto a semi-preparative HPLC column (e.g., Waters XBridge Prep C18, 5 µm).
-
Elute with a suitable mobile phase, such as 30% acetonitrile in a 70% aqueous buffer, to separate [¹⁸F]FPEB from non-radioactive impurities and any side products.
-
Monitor the column effluent with tandem radioactivity and UV detectors (254 nm or 280 nm).[1]
-
Collect the fraction corresponding to the [¹⁸F]FPEB peak.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with water and passed through another C18 Sep-Pak to concentrate the product and remove the HPLC mobile phase.
-
Elute the final product from this C18 Sep-Pak with 1 mL of USP-grade ethanol, followed by sterile saline (e.g., 10 mL), through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial. The total synthesis time is approximately 90 minutes.[1]
-
Quality Control: A Self-Validating System
Rigorous quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before administration to a patient. Each batch must be tested against pre-defined specifications.[1]
Caption: Key quality control tests and methods for [¹⁸F]FPEB.
Protocol for Radiochemical Purity by Analytical HPLC
-
System: A standard analytical HPLC system with radioactivity and UV detectors.[1]
-
Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm, or equivalent.[1]
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (e.g., 40:60 v/v).[1]
-
Flow Rate: 2 mL/min.[1]
-
Detection: Radioactivity detector in series with a UV detector at 280 nm.[1]
-
Procedure:
-
Inject a small aliquot (~10-20 µL) of the final formulated [¹⁸F]FPEB solution.
-
Confirm the identity of the main radioactive peak by co-injection with a non-radioactive FPEB reference standard. The retention times should match.[1]
-
Calculate the radiochemical purity by integrating the area of the [¹⁸F]FPEB peak and dividing it by the total area of all radioactive peaks in the chromatogram. The result must be ≥ 95%.
-
Protocol for Radiochemical Purity by Radio-TLC
While HPLC is the gold standard, radio-TLC is a faster method often used for in-process checks.[8][9]
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: A solvent system capable of separating [¹⁸F]FPEB from free [¹⁸F]fluoride. This must be empirically determined but a mixture of ethyl acetate and hexane is a common starting point.
-
Procedure:
-
Spot a small amount of the sample onto the TLC plate.
-
Develop the plate in a chamber containing the mobile phase.
-
After development, dry the plate and analyze it using a radio-TLC scanner.
-
Free [¹⁸F]fluoride will remain at the origin (R𝒻 = 0), while [¹⁸F]FPEB will move up the plate (R𝒻 > 0). Calculate the percentage of radioactivity in the product spot relative to the total activity on the plate.
-
Conclusion
The synthesis of PET radiotracers from fluorinated benzonitrile precursors is a robust and well-established methodology, enabling the production of valuable imaging agents for clinical research and drug development. By leveraging automated synthesis platforms and adhering to stringent purification and quality control protocols, researchers can reliably produce high-quality radiotracers like [¹⁸F]FPEB. The principles and protocols outlined in this guide provide a solid foundation for laboratories looking to establish or refine their capabilities in this important area of radiopharmaceutical science.
References
-
Lee, S. J., Oh, S. J., Kim, J. S., Chi, D. Y., Kang, S. H., Kil, H. S., Kim, J. S., & Ryu, J. S. (2008). Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives. Applied Radiation and Isotopes, 66(10), 1396–1402. [Link]
-
Lim, K., Labaree, D., Li, S., & Huang, Y. (2014). Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [18F]FPEB for human use: an automated radiosynthesis and a novel one-pot synthesis of its radiolabeling precursor. Applied Radiation and Isotopes, 94, 349–354. [Link]
-
Wong, D. F., Waterhouse, R. N., Kuwabara, H., Kim, J., Brašić, J. R., Chamroonrat, W., ... & Dannals, R. F. (2013). [18F]FPEB, a novel PET radiopharmaceutical for quantifying metabotropic glutamate 5 receptors (mGluR5): a first-in-human study of radiochemical safety, biokinetics, and radiation dosimetry. Journal of Nuclear Medicine, 54(3), 388-396. [Link]
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Lee, S. J., Oh, S. J., Kim, J. S., Chi, D. Y., Kang, S. H., Kil, H. S., Kim, J. S., & Ryu, J. S. (2008). Microwave-induced nucleophilic [18F]fluorination on aromatic rings: synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives. Applied Radiation and Isotopes, 66(10), 1396–1402. [Link]
-
Alshahrani, B., Al-Sanea, M. M., Al-Arifi, M. N., Al-Otaibi, B., Al-Omair, M. A., Al-Harbi, M., ... & Al-Jammaz, I. (2024). Automated radiosynthesis of mGluR5 PET tracer [18F]FPEB from aryl-chloro precursor and validation for clinical application. Journal of Labelled Compounds and Radiopharmaceuticals, 67(4), 155–164. [Link]
-
Gao, M., Wang, M., & Miller, P. W. (2016). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI radiopharmacy and chemistry, 1(1), 15. [Link]
-
Gao, M., Wang, M., & Miller, P. W. (2017). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI Radiopharmacy and Chemistry, 1(1), 15. [Link]
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Wang, J. Q., Kim, C. H., Gao, M., & Mathis, C. A. (2006). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Bioorganic & medicinal chemistry, 14(24), 8587–8595. [Link]
-
Rachid, Z., & El-Gamal, I. (2012). Microfluidic continuous-flow radiosynthesis of [18F] FPEB suitable for human PET imaging. MedChemComm, 3(5), 578-581. [Link]
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Brooks, A. F., Preshlock, S., & Scott, P. J. H. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(12), 3610-3680. [Link]
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Lemoine, L., Bel-Hadj, S., Thonon, D., Luxen, A., & Plenevaux, A. (2011). PET radiotracers for molecular imaging in the brain: past, present and future. Current medicinal chemistry, 18(31), 4813–4835. [Link]
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Hamill, T. G., Krause, S., Ryan, C., Bonnefous, C., Govek, S., Solin, O., ... & Burns, H. D. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
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Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. [Link]
-
Siméon, F. G., Brown, A. K., Zoghbi, S. S., Patterson, V. M., Innis, R. B., & Pike, V. W. (2007). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Journal of medicinal chemistry, 50(14), 3256–3266. [Link]
-
Wang, J. Q., Kim, C. H., Gao, M., & Mathis, C. A. (2006). Synthesis and preliminary biological evaluation of 3-[F-18]Fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. ResearchGate. [Link]
-
Lee, S. J., Oh, S. J., Kim, J. S., Chi, D. Y., Kang, S. H., Kil, H. S., ... & Ryu, J. S. (2008). Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives. ResearchGate. [Link]
-
Lim, K., Labaree, D., Li, S., & Huang, Y. (2014). Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB for human use: An automated radiosynthesis and a novel one-pot synthesis of its radiolabeling precursor. PubMed. [Link]
-
Ellis, B., & Ballinger, J. (2021). Radiochemical Purity Testing of Radiopharmaceuticals. UK Radiopharmacy Group. [Link]
-
Koole, M., Neyens, V., Vermeulen, K., Verbruggen, A., & Van Laere, K. (2011). Preclinical Evaluation and Quantification of F-18-FPEB as a Radioligand for PET Imaging of the Metabotropic Glutamate Receptor 5. ResearchGate. [Link]
-
Rachid, Z., & El-Gamal, I. (2012). Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging. MedChemComm. [Link]
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Apostolova, I., & Hofheinz, F. (2017). Guidelines for quality control of PET/CT scans in a multicenter clinical study. Cancer Imaging, 17(1), 22. [Link]
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Zha, Z., Choi, J., Ploessl, K., & Kung, H. F. (2012). A practical, automated synthesis of meta-[18F]fluorobenzylguanidine for clinical use. Nuclear medicine and biology, 39(6), 843–849. [Link]
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Kniess, T., Laube, M., & Steinbach, J. (2019). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules, 24(21), 3848. [Link]
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IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]
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IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. ResearchGate. [Link]
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Rahman, M. M., & Bhuiyan, M. M. H. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. Omics Online. [Link]
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Lemoine, L., Bel-Hadj, S., Thonon, D., Luxen, A., & Plenevaux, A. (2011). PET radiotracers for molecular imaging in the brain: past, present and future. Current medicinal chemistry, 18(31), 4813–4835. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. In Wikipedia. Retrieved January 18, 2026, from [Link]
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Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Rahman, M. M., & Bhuiyan, M. M. H. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. Omics Online. [Link]
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Lee, E., & Sanford, M. S. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. Organic letters, 19(14), 3899–3902. [Link]
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Tredwell, M., Preshlock, S. M., Taylor, N. J., Gruber, S., Huiban, M., Passchier, J., ... & Gouverneur, V. (2014). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 16(23), 6192–6195. [Link]
-
Uddin, M. A., Islam, M. R., Hossain, M. A., Rahman, M. M., & Bhuiyan, M. M. H. (2023). Radiosynthesis and Quality Control of (18F) PSMA-1007 at the Cyclotron Facility of National Institute of Nuclear Medicine and Allied Sciences (NINMAS), Bangladesh. Bangladesh Journal of Nuclear Medicine, 26(2), 198-201. [Link]
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IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]
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Kung, H. F., & Blau, M. (1980). Radiotracers for functional brain imaging. Journal of medicinal chemistry, 23(11), 1183–1191. [Link]
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Hostetler, E. D., Sanabria-Bohorquez, S., Fan, H., Zeng, Z., O'Malley, S., & Egan, M. F. (2014). Identifying novel radiotracers for PET imaging of the brain: application of LC-MS/MS to tracer identification. Synapse (New York, N.Y.), 68(12), 565–574. [Link]
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Becker, G., & Lemoine, L. (2019). Is There a Role for GPCR Agonist Radiotracers in PET Neuroimaging?. Frontiers in molecular neuroscience, 12, 255. [Link]
Sources
- 1. Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,1-Difluoroethyl)benzonitrile
Welcome to the technical support center for the synthesis of 3-(1,1-Difluoroethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields and overcome common experimental hurdles.
Introduction to the Synthesis
The introduction of a gem-difluoroethyl group into an aromatic system is a valuable transformation in medicinal chemistry, as this moiety can serve as a bioisostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic properties. The most common and direct route to this compound is the deoxyfluorination of the readily available starting material, 3-acetylbenzonitrile. This transformation is typically achieved using a nucleophilic fluorinating agent, with Diethylaminosulfur Trifluoride (DAST) being a prominent reagent.
This guide will focus on the DAST-mediated deoxyfluorination of 3-acetylbenzonitrile, providing a detailed experimental protocol, troubleshooting for common issues, and a deeper understanding of the underlying reaction mechanisms.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Reagent Inactivity: DAST is sensitive to moisture and can degrade over time.
-
Insufficient Reagent: Stoichiometry is critical; an inadequate amount of DAST will result in incomplete conversion.
-
Reaction Temperature Too Low: While the reaction is initiated at a low temperature, it may require warming to proceed at a reasonable rate.
-
Poor Quality Starting Material: Impurities in the 3-acetylbenzonitrile can interfere with the reaction.
Solutions:
| Solution | Detailed Explanation | Scientific Rationale |
| Use Fresh or Purified DAST | Purchase DAST from a reputable supplier and use it shortly after opening. If the reagent is old, consider a fresh bottle. | DAST reacts with water to form inactive byproducts, reducing its efficacy as a fluorinating agent. |
| Optimize DAST Equivalents | Start with 1.2-1.5 equivalents of DAST. If conversion is still low, a slight excess (up to 2.0 equivalents) can be explored. | Ensuring a molar excess of the fluorinating agent drives the reaction towards completion, especially if minor degradation has occurred. |
| Controlled Warming of the Reaction | After the initial addition of DAST at -78 °C, allow the reaction to slowly warm to room temperature and stir for several hours.[1] | The initial low temperature controls the exothermic reaction. Subsequent warming provides the necessary activation energy for the reaction to proceed to completion. |
| Ensure Purity of 3-Acetylbenzonitrile | Verify the purity of your starting material by NMR or GC-MS. If necessary, purify by recrystallization or column chromatography. | Impurities can consume the DAST reagent or catalyze side reactions, leading to a lower yield of the desired product. |
Problem 2: Significant Formation of Vinyl Fluoride Byproduct
A common side reaction in the deoxyfluorination of enolizable ketones is the formation of the corresponding vinyl fluoride.[1]
Possible Causes:
-
Reaction Temperature Too High: Higher temperatures can favor the elimination pathway leading to the vinyl fluoride.
-
Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can increase the amount of elimination byproduct.
Solutions:
| Solution | Detailed Explanation | Scientific Rationale |
| Maintain Low Reaction Temperature | Keep the reaction at 0 °C or below during the entire process. Monitor the reaction progress closely by TLC or GC-MS to avoid unnecessary heating. | The elimination reaction has a higher activation energy than the desired substitution. Keeping the temperature low will kinetically favor the formation of the gem-difluoro product. |
| Optimize Reaction Time | Monitor the reaction progress every 1-2 hours. Once the starting material is consumed, proceed with the workup. | Minimizing the reaction time reduces the exposure of the product and intermediates to the reaction conditions that promote the elimination side reaction. |
| Use a More Selective Fluorinating Agent | Consider using Deoxo-Fluor™ or XtalFluor® reagents, which are known to be more selective and produce fewer elimination byproducts in some cases. | These reagents can be less prone to inducing elimination due to their different reactivity profiles and steric bulk. |
Problem 3: Difficult Purification of the Final Product
Possible Causes:
-
Co-elution of Byproducts: The vinyl fluoride byproduct or unreacted starting material may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Residual Reagent Byproducts: Byproducts from the DAST reagent can complicate the purification process.
Solutions:
| Solution | Detailed Explanation | Scientific Rationale |
| Careful Quenching and Workup | Quench the reaction slowly with a saturated aqueous solution of sodium bicarbonate at a low temperature to neutralize any remaining DAST and acidic byproducts.[1] | A proper quench is crucial to remove the reactive and polar byproducts of DAST, simplifying the subsequent purification steps. |
| Optimize Column Chromatography Conditions | Use a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and a high-resolution silica gel for chromatography. A shallow gradient can improve separation. | Fine-tuning the chromatography conditions is essential to achieve good separation of compounds with similar polarities. |
| Alternative Purification Methods | If column chromatography is ineffective, consider preparative HPLC or distillation under reduced pressure for purification. | These methods offer different separation principles (e.g., partitioning in HPLC, boiling point in distillation) and may be more effective for challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the deoxyfluorination of a ketone with DAST?
A1: The generally accepted mechanism involves the initial activation of the carbonyl oxygen by the electrophilic sulfur atom of DAST. This is followed by the nucleophilic attack of a fluoride ion at the carbonyl carbon. A subsequent elimination of a sulfur-containing byproduct and a second fluoride attack results in the formation of the gem-difluoro compound. The reaction can proceed through intermediates with carbocationic character, which is why rearrangements and elimination side reactions can occur.[1][2]
Q2: Are there safer alternatives to DAST?
A2: Yes, DAST is known to be thermally unstable and can decompose exothermically at temperatures above 90 °C. Safer alternatives include Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride) and XtalFluor® reagents. These reagents are generally more thermally stable and can sometimes offer better selectivity.[3][4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a non-polar eluent system like 9:1 hexanes:ethyl acetate is a good starting point. The product, being less polar than the starting ketone, will have a higher Rf value.
Q4: What are the expected NMR spectral features of this compound?
A4:
-
¹H NMR: You would expect to see aromatic protons in the range of 7.5-8.0 ppm. The methyl group will appear as a triplet due to coupling with the two fluorine atoms, likely in the range of 1.8-2.2 ppm.
-
¹³C NMR: The carbon bearing the two fluorine atoms will appear as a triplet in the range of 120-130 ppm with a large carbon-fluorine coupling constant. The nitrile carbon will be around 118 ppm, and the aromatic carbons will appear in their characteristic region.
-
¹⁹F NMR: A singlet or a quartet (if coupled to the methyl protons) would be expected in the region typical for gem-difluoroalkyl groups.
Q5: Can this reaction be scaled up?
A5: Scaling up reactions involving DAST requires extreme caution due to its thermal instability. It is recommended to perform a thorough safety assessment and consider using a continuous flow reactor, which can offer better temperature control and a safer reaction environment.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
3-Acetylbenzonitrile
-
Diethylaminosulfur Trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-acetylbenzonitrile (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (10-20 mL per gram of starting material).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (1.2-1.5 eq) dropwise to the cooled solution via the dropping funnel over 30 minutes. Maintain the internal temperature below -70 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
- Baxendale, I. R., & Baumann, M. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111–2114.
- ChemInform. (2010). ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. ChemInform, 39(49).
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]
- Singh, R. P., & Shreeve, J. M. (2004). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2004(10), 1521-1534.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. CN108863884A - A method of use DAST reagent as elimination reagent synthesis of conjugate nitro compds substituted series derivates - Google Patents [patents.google.com]
- 4. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for 3-(1,1-Difluoroethyl)benzonitrile
Welcome to the Technical Support Center for the purification of 3-(1,1-Difluoroethyl)benzonitrile. As Senior Application Scientists, we understand that obtaining this key intermediate in high purity is critical for the success of your research and development efforts. This guide is structured to provide clear, actionable solutions to common challenges encountered during its purification, moving from frequently asked questions to in-depth troubleshooting and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. Based on common synthetic strategies for fluorinated aromatics, you should anticipate:
-
Unreacted Starting Materials: Such as 3-acetylbenzonitrile or precursors used for the difluoroethylation step.
-
Reagents and Byproducts: If a Wittig-type reaction is used, triphenylphosphine oxide is a very common and often troublesome impurity.[1][2]
-
Over-reacted or Side-Products: Depending on the reaction conditions, isomers or products of side reactions may be present. For instance, reactions involving nitration and reduction steps can lead to various regioisomers or incompletely reacted intermediates.[3]
-
Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove under standard vacuum.[2]
Q2: What are the primary purification techniques suitable for this compound?
A2: The choice of technique depends on the nature of the impurities and the scale of your reaction. The most effective methods are:
-
Flash Column Chromatography: This is the most versatile and widely used method for separating complex mixtures of organic compounds.[4][5] It is particularly effective for removing byproducts with different polarities, such as triphenylphosphine oxide.
-
Recrystallization: If your crude product is a solid and has a purity of >90%, recrystallization is an excellent method for achieving high purity. It is highly efficient at removing small amounts of impurities that are structurally similar to the product.
-
Vacuum Distillation: For liquid products, vacuum distillation can be effective for separating components with sufficiently different boiling points. Given the benzonitrile moiety, this technique is plausible, though often requires careful optimization to avoid decomposition.[6][7][8]
Q3: How do I choose the most appropriate purification strategy for my sample?
A3: The optimal strategy is determined by the physical state of your crude product, its initial purity, and the nature of the impurities. We have developed a decision workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q4: What analytical methods should I use to confirm the purity of my final product?
A4: A combination of methods is recommended for unambiguous purity assessment.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC-FID) are industry standards for quantitative purity analysis.[9] They can resolve and quantify trace-level impurities.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with GC or LC (GC-MS, LC-MS), it is a powerful tool for identifying unknown impurities.[9]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during purification.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization: "Oiling out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of your compound.2. The solution is supersaturated with impurities.3. Cooling is too rapid. | 1. Add more solvent to the heated mixture to reduce saturation, then cool slowly.[10]2. Switch to a lower-boiling point solvent or a mixed-solvent system.[10]3. Ensure very slow cooling. Allow the flask to cool to room temperature on an insulated surface before moving to an ice bath.[10]4. Use a seed crystal to initiate crystallization.[10] |
| Recrystallization: Low recovery of the final product. | 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration. | 1. Minimize the amount of hot solvent used to just what is necessary to dissolve the compound.2. Cool the filtrate thoroughly in an ice-salt bath to minimize solubility.3. Pre-heat the filtration funnel and use a fluted filter paper for rapid filtration. |
| Column Chromatography: Poor separation of spots (overlapping bands). | 1. Incorrect solvent system (eluent is too polar).2. Column was overloaded with the sample.3. The sample band was too diffuse during loading. | 1. Optimize the solvent system using TLC. Aim for a target compound Rf value of ~0.3.[11]2. Reduce the sample load. As a rule of thumb, use 1g of sample per 20-50g of silica gel.3. Load the sample in a minimal volume of solvent or use the dry-loading technique.[12] |
| Column Chromatography: Product elutes with a known non-polar impurity (e.g., starting material). | 1. The solvent system is not optimized for resolving compounds of similar polarity. | 1. Switch to a less polar solvent system. A common and effective system for similar compounds is a gradient of diethyl ether in hexanes.[1][2]2. Use a longer column to increase the theoretical plates and improve resolution. |
| General: Final product has a persistent color. | 1. Presence of highly conjugated, colored impurities.2. Trace amounts of residual catalyst or degradation products. | 1. Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove it.[8][10]2. Pass the material through a short plug of silica gel, eluting with an appropriate solvent. |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on established methods for purifying fluorinated benzonitrile derivatives and is designed to remove both more and less polar impurities.[1][2]
1. Preparation of the Column:
- Select a column of appropriate size (e.g., for 1-2 g of crude material, a 40-50 mm diameter column is suitable).
- Securely clamp the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.
- Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in the initial, least polar eluent (e.g., pure hexanes).
- Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, uniform surface. Add another layer of sand on top.
2. Sample Loading (Dry Loading Recommended):
- Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
- Add a portion of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
- Carefully remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
- Carefully add this powder to the top of the packed column.
3. Elution:
- Begin eluting with a non-polar solvent, such as hexanes, to remove non-polar impurities.[2]
- Gradually increase the polarity of the eluent. A proven system for similar compounds is a gradient of diethyl ether (Et₂O) in hexanes (e.g., starting with 100% hexanes, moving to 2% Et₂O, 5% Et₂O, and finally 10% Et₂O).[1][2]
- Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).
- Combine the fractions containing the pure product.
4. Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator.
- Place the resulting product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This method is ideal for polishing a solid product that is already relatively pure.
1. Solvent Selection:
- The key to successful recrystallization is choosing a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold.[10]
- For aromatic nitriles, good starting points are alcohols (isopropanol, ethanol) or a mixed solvent system like ethyl acetate/hexanes.[10]
- Test solubility on a small scale: Place a few milligrams of your crude product in a test tube, add a few drops of solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve when heated, it's a poor solvent. The ideal solvent dissolves the compound upon heating.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask with a stir bar.
- Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
3. Cooling and Crystallization:
- Remove the flask from the heat source and cover it.
- Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10]
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
- Continue to draw air through the funnel to partially dry the crystals.
- Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.
References
-
Purification of Benzonitrile. Chempedia - LookChem. [Link]
-
How can I purify impure benzonitrile? ResearchGate. (2017). [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. (2024). Org. Synth. 2024, 101, 542-563.[Link]
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile | Request PDF. ResearchGate. (2026). [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. (2024). [Link]
- Process for the preparation of 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile).
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
Column chromatography. University of California, Los Angeles. [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. (2024). [Link]
-
Column Chromatography. YouTube video by Lisa Nichols. (2022). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. chromtech.com [chromtech.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 9. This compound [synhet.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Chromatography [chem.rochester.edu]
Side reactions and byproduct formation in difluoroethylation of benzonitrile
Introduction: The introduction of the difluoroethyl group (–CH2CF2–) into organic molecules is a critical strategy in medicinal chemistry and materials science. This motif can significantly enhance metabolic stability, lipophilicity, and binding affinity. Benzonitrile, an electron-deficient aromatic nitrile, presents unique challenges as a substrate in these transformations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions and byproduct formation during the difluoroethylation of benzonitrile, with a focus on modern photoredox-catalyzed radical pathways.
Frequently Asked Questions (FAQs)
Q1: Why is benzonitrile a challenging substrate for radical difluoroethylation?
Benzonitrile is an electron-deficient arene due to the strong electron-withdrawing nature of the cyano group (–CN). In many common photoredox-catalyzed difluoroethylation reactions, the mechanism involves the addition of a difluoroalkyl radical to the aromatic ring. Electron-deficient arenes are less nucleophilic and therefore less reactive towards electrophilic radical addition compared to electron-rich arenes. Furthermore, the nitrile group itself can act as a radical acceptor, potentially leading to undesired side reactions.
Q2: What are the primary mechanistic pathways for difluoroethylation?
The two dominant pathways are:
-
Radical Addition: This is the most common approach, often initiated by photoredox catalysis.[1][2] A difluoroalkyl radical (e.g., •CH2CF2R) is generated from a suitable precursor. This radical then adds to the benzonitrile ring, followed by an oxidation and deprotonation sequence to restore aromaticity.
-
Nucleophilic Difluoroethylation: This involves a difluoroethyl anion equivalent attacking an electrophilic benzonitrile derivative. This is less common for direct C-H functionalization of the parent benzonitrile but can be employed for substituted benzonitriles containing leaving groups.[3]
Q3: What are the most common sources of the difluoroethyl radical?
Commonly used precursors include difluoroethyl-substituted sulfonium salts, hypervalent iodine reagents, or compounds that can release a difluoroethyl radical upon single-electron transfer (SET) from an excited photocatalyst.[4][5] The choice of reagent is critical and can significantly impact reaction efficiency and byproduct profiles.
Troubleshooting Guide: Side Reactions & Byproducts
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Conversion of Benzonitrile
You Observe: Analysis of the crude reaction mixture (by GC-MS, LC-MS, or ¹H/¹⁹F NMR) shows a large amount of unreacted benzonitrile and decomposition of the difluoroethylating reagent.
Potential Causes & Solutions:
-
Insufficiently Reducing/Oxidizing Photocatalyst: The redox potential of the excited photocatalyst may be mismatched with the difluoroethyl precursor, preventing efficient generation of the radical species.
-
Poor Light Penetration: High concentrations or insoluble components can make the reaction mixture opaque, preventing efficient photoexcitation of the catalyst.
-
Solution: Ensure the reaction is adequately diluted (typically 0.05-0.1 M). If solubility is an issue, perform a solvent screen. For scaling up, consider using a flow reactor or a vessel with a larger irradiated surface area.
-
-
Inappropriate Solvent: The solvent can play a crucial role in stabilizing intermediates and solubilizing reagents.
-
Solution: Polar aprotic solvents like DMSO, DMF, or acetonitrile are often effective.[7] Avoid solvents that can be readily functionalized or act as radical scavengers (e.g., chlorinated solvents in some contexts).
-
Problem 2: Formation of Multiple Unidentified Aromatic Byproducts
You Observe: The product mixture shows several signals in the aromatic region of the NMR, or multiple peaks with similar mass fragments in MS, suggesting functionalization at different positions or multiple additions.
Potential Causes & Solutions:
-
Lack of Regioselectivity: Radical addition to benzonitrile can occur at the ortho, meta, and para positions. While the cyano group is a meta-director for electrophilic substitution, its directing effect in radical reactions is less pronounced.
-
Solution 1 (Steric Control): Introduce a bulky directing group elsewhere on the ring to sterically hinder certain positions.
-
Solution 2 (Catalyst/Ligand Tuning): In metal-catalyzed systems, modifying the ligands on the metal can influence the regioselectivity by altering the steric environment of the active catalytic species.
-
-
Over-alkylation: The difluoroethylated benzonitrile product can sometimes be more reactive than the starting material, leading to a second difluoroethylation event.
-
Solution: Use a stoichiometric excess of benzonitrile relative to the difluoroethylating agent (e.g., 2-3 equivalents). Monitor the reaction over time and stop it once the desired mono-adduct is maximized, before significant di-adduct formation occurs.
-
Problem 3: Evidence of Proto-defluorination or Reagent Decomposition
You Observe: ¹⁹F NMR analysis shows signals corresponding to fluoride ions (HF or salts) or other fluorinated species that are not the desired product. You may also isolate non-fluorinated aromatic byproducts.
Potential Causes & Solutions:
-
Radical Instability: The generated difluoroethyl radical may be unstable under the reaction conditions, leading to fragmentation or H-atom abstraction from the solvent or other components before it can react with benzonitrile.
-
Solution: Lower the reaction temperature. Ensure the reaction medium is thoroughly degassed and under an inert atmosphere (N₂ or Ar) to remove oxygen, which can interfere with radical processes. Use a higher concentration of the benzonitrile substrate to increase the probability of a productive collision.
-
-
Moisture: Water can protonate radical anions or other reactive intermediates, leading to undesired pathways.
-
Solution: Use anhydrous solvents and reagents. Dry the reaction glassware thoroughly. Consider adding a mild, non-interfering desiccant if moisture sensitivity is high.
-
Problem 4: Hydrolysis of the Nitrile Group
You Observe: The product mixture contains benzamide or benzoic acid derivatives, confirmed by IR (C=O stretch) and MS.
Potential Causes & Solutions:
-
Acidic or Basic Byproducts: The decomposition of certain reagents or additives can generate acidic or basic species that catalyze the hydrolysis of the nitrile group, especially at elevated temperatures. For example, some radical precursors release triflic acid upon reaction.
-
Solution 1 (Add a Buffer): Include a non-nucleophilic base, such as 2,6-lutidine or sodium bicarbonate, to neutralize any acid generated in situ.[6]
-
Solution 2 (Purification Conditions): Avoid harsh acidic or basic conditions during aqueous workup and chromatography. Use a buffered aqueous solution (e.g., sat. NaHCO₃) for extraction and consider neutral alumina for chromatography instead of silica gel if acid-catalyzed hydrolysis on the column is suspected.
-
Data & Protocols
Table 1: Effect of Reaction Parameters on Yield & Selectivity
The following table summarizes hypothetical but plausible data based on common optimization studies for photoredox reactions.[7][8][9]
| Entry | Photocatalyst | Solvent | Base | Temperature (°C) | Yield of Mono-adduct (%) | Key Byproducts Observed |
| 1 | Ir(ppy)₃ | CH₃CN | None | 25 | 25% | Low conversion, Reagent decomposition |
| 2 | 4CzIPN | CH₃CN | None | 25 | 45% | Isomer mixture (m/p), some di-adduct |
| 3 | 4CzIPN | DMSO | NaHCO₃ | 25 | 66% | Improved selectivity for meta-isomer |
| 4 | 4CzIPN | DMSO | NaHCO₃ | 50 | 55% | Increased nitrile hydrolysis byproducts |
Experimental Protocol: General Procedure for Photoredox Difluoroethylation
Warning: This is a general guideline. Reaction conditions must be optimized for specific substrates and reagents.
-
Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add benzonitrile (0.2 mmol, 1.0 equiv), the difluoroethylating reagent (0.3 mmol, 1.5 equiv), the photocatalyst (1-2 mol%), and any base or additive (0.4 mmol, 2.0 equiv).
-
Degassing: Seal the vial with a septum cap. Evacuate and backfill the vial with dry nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add 2.0 mL of anhydrous solvent via syringe.
-
Reaction: Place the vial approximately 5-10 cm from a 420-425 nm blue LED lamp with a fan for cooling to maintain room temperature.[7] Stir vigorously to ensure homogeneous irradiation.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC-MS, or ¹⁹F NMR.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate, wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Visualization of Concepts
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Simplified Radical Mechanism
Caption: A simplified photoredox catalytic cycle.
References
-
Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. ACS Omega, [Link][1]
-
Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, [Link]
-
Optimization of the reaction conditions. ResearchGate, [Link][8]
-
Optimization of reaction conditions. ResearchGate, [Link][9]
-
Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT, [Link][2]
-
C−H Fluoromethoxylation of Arenes by Photoredox Catalysis. ResearchGate, [Link][4]
-
Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with α,α-Difluoroarylacetic Acids under Photoredox Catalysis. Sci-Hub, [Link][5]
-
Optimization of reaction conditions. ResearchGate, [Link][10]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. American Chemical Society, [Link][6]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. ACS Publications, [Link][7]
-
Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes. PubMed, [Link][3]
-
Nitriles as radical acceptors in radical cascade reactions. RSC Publishing, [Link]
-
An axially chiral, electron-deficient borane: synthesis, coordination chemistry, Lewis acidity, and reactivity. PubMed, [Link][11]
-
Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Publishing, [Link]
-
Protonation reaction of the benzonitrile radical anion and absorption of the product. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, [Link]
Sources
- 1. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recercat.cat [recercat.cat]
- 3. Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with α,α-Difluoroarylacetic Acids under Photoredox Catalysis / Organic Letters, 2016 [sci-hub.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An axially chiral, electron-deficient borane: synthesis, coordination chemistry, Lewis acidity, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with 3-(1,1-Difluoroethyl)benzonitrile in organic solvents
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for 3-(1,1-Difluoroethyl)benzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this compound. We will move beyond simple solvent lists to provide a deeper understanding of the molecular properties influencing its solubility and offer systematic approaches to achieve successful dissolution in organic solvents.
Part 1: Understanding the Solubility Profile of this compound
This section addresses the fundamental properties of the molecule that govern its behavior in solution.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
To effectively troubleshoot solubility, we must first understand the molecule's inherent characteristics. This compound is a substituted aromatic nitrile.[1][2] Its structure combines features that create a complex solubility profile:
-
Aromatic Core (Benzene Ring): The phenyl group is non-polar and hydrophobic, favoring interactions with non-polar or aromatic solvents through π-stacking.[3]
-
Nitrile Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[4] For the parent molecule, benzonitrile, this polarity allows for miscibility with solvents like ethanol and acetone.[5]
-
1,1-Difluoroethyl Group (-CF₂(CH₃)): This is the most critical substituent influencing solubility. The two fluorine atoms are highly electronegative, creating a strong dipole. However, the group as a whole significantly increases the molecule's lipophilicity (hydrophobicity).[6] This often leads to reduced solubility in polar solvents compared to its non-fluorinated analogs.
Summary of Key Molecular Properties:
| Property | Value/Description | Influence on Solubility |
| Molecular Formula | C₉H₇F₂N | - |
| Molecular Weight | 167.16 g/mol [7] | Higher molecular weight can sometimes correlate with lower solubility.[8][9] |
| Core Structure | Benzonitrile | Parent is soluble in many organic solvents.[4][5] |
| Key Substituent | 1,1-Difluoroethyl | Increases lipophilicity and can enhance crystal packing, often reducing solubility.[6] |
| Polarity | A mix of polar (nitrile, C-F bonds) and non-polar (phenyl, ethyl) regions. | Leads to nuanced solubility, often requiring specific solvent systems. |
Q2: Why does the 1,1-difluoroethyl group, despite its polar C-F bonds, often decrease solubility in common organic solvents?
This is a crucial point of confusion for many researchers. While the C-F bond is the most polarized single bond in organic chemistry, the overall effect of a difluoromethyl or related group is more complex.
-
Increased Lipophilicity: The fluorine atoms are poor hydrogen bond acceptors and the overall group behaves as a "lipophilic hydrogen bond donor". It effectively shields the molecule, increasing its preference for non-polar environments and often leading to a higher logP value, which is a common issue in drug discovery when aiming for higher potency.[6][10]
-
Strong Crystal Lattice Energy: The introduction of fluorine can lead to strong intermolecular interactions (e.g., dipole-dipole) in the solid state. This results in a more stable crystal lattice that requires more energy to break apart during the dissolution process. The process of solubilization involves overcoming these intermolecular bonds in the solute.[8]
-
Disruption of Solvent-Solute Interactions: The unique electronic nature of the difluoroethyl group can disrupt the typical solvation patterns observed with simpler benzonitrile derivatives. It may not interact as favorably with common polar solvents like alcohols or even aprotic polar solvents like acetonitrile.
Part 2: Troubleshooting and Practical Solutions
This section provides a direct, question-and-answer guide to common problems encountered in the lab.
Q3: My this compound is not dissolving in a standard solvent (e.g., Ethanol, Acetonitrile). What is the first step?
Before abandoning a solvent, simple physical interventions can often overcome an initial activation energy barrier for dissolution.
Initial Troubleshooting Workflow
Caption: Decision tree for rational solvent selection.
-
For reactions involving polar reagents: Start with polar aprotic solvents like DMF, DMSO, or NMP, which are strong solvents but can be difficult to remove.
-
For chromatography or extractions: Consider moderately polar solvents like ethyl acetate, DCM, or THF, often as part of a co-solvent system with a non-polar solvent like hexanes or heptane.
-
To favor the aromatic core: Solvents like toluene or xylenes can be effective due to favorable π-π interactions. [3]
Part 3: Standard Operating Protocols
Follow these detailed procedures for systematic solubility testing.
Protocol 1: Systematic Solvent Screening
Objective: To identify the most promising single solvents for solubilizing this compound.
Materials:
-
This compound
-
Small vials (e.g., 2 mL glass vials) with caps
-
A selection of solvents from different classes (see table below)
-
Vortex mixer
-
Sonicator bath
-
Hot plate/stirrer
Procedure:
-
Preparation: Accurately weigh a small, consistent amount of the compound (e.g., 5 mg) into each labeled vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial. This creates an initial concentration of 10 mg/mL.
-
Room Temperature Test: a. Cap the vial securely. b. Vortex the mixture vigorously for 60 seconds. c. Visually inspect for dissolution. If dissolved, the solvent is a good candidate. If not, proceed. d. Place the vial in a sonicator bath for 10 minutes. Re-inspect.
-
Elevated Temperature Test: a. If the compound is still insoluble, place the vial on a stirrer hotplate. b. Gently warm the mixture to ~50 °C while stirring. Caution: Ensure the vial is not sealed airtight to avoid pressure buildup. c. Observe for dissolution. d. If it dissolves, remove from heat and allow it to cool to room temperature. Observe if precipitation occurs.
-
Documentation: Record your observations (insoluble, partially soluble, soluble at RT, soluble with heat, precipitates on cooling) for each solvent in a table.
Suggested Screening Solvents:
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic. Good starting point. [4] |
| Ketones | Acetone, 2-Butanone | Polar, aprotic. Benzonitrile is very soluble in acetone. [5] |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF | Moderately polar. Good for many organic transformations. |
| Esters | Ethyl Acetate | Moderately polar, common in chromatography/extractions. |
| Halogenated | Dichloromethane (DCM), Chloroform | Effective for many non-polar to moderately polar compounds. |
| Aromatic | Toluene, Xylenes | Solubilizes the non-polar aromatic ring through π-stacking. [3] |
| Nitriles | Acetonitrile | Polar, aprotic. Structurally similar to the solute's functional group. |
| Amides | N,N-Dimethylformamide (DMF) | Highly polar, strong solvent. Use when others fail. |
Protocol 2: Developing a Binary Co-Solvent System
Objective: To find a ratio of two miscible solvents that effectively dissolves the compound at room temperature.
Prerequisites: You have identified a solvent in which the compound is sparingly soluble ("Solvent A") and another in which it is insoluble but is miscible with Solvent A ("Solvent B"). Often, A is more polar and B is less polar.
Procedure:
-
Setup: Place a known amount of the compound (e.g., 10 mg) into a vial.
-
Initial Dissolution: Add the minimum amount of Solvent A (the "good" solvent) required to create a slurry or partial solution (e.g., 0.2 mL).
-
Titration: While stirring or vortexing, add Solvent B (the "poor" solvent) dropwise (e.g., 20 µL at a time).
-
Observation: Continue adding Solvent B until complete dissolution is observed.
-
Determine Ratio: Record the final volumes of Solvent A and Solvent B to determine the successful co-solvent ratio (e.g., 0.2 mL Solvent A and 0.8 mL Solvent B gives a 1:4 A:B ratio).
-
Validation: Prepare the successful co-solvent mixture separately and confirm that it dissolves the compound directly at the target concentration.
References
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
-
Benzonitrile - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
CID 139242964 | C9H8N. (n.d.). PubChem. [Link]
- Methods for improving the aqueous solubility of water-insoluble or... (n.d.).
-
benzonitrile. (n.d.). Chemister.ru. [Link]
- Use of nitriles as polar aprotic solvents. (n.d.).
-
Solvent: benzonitrile. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Co-Solvent Systems. (n.d.). Baron Blakeslee. [Link]
-
Benzonitrile. (2020). Sciencemadness Wiki. [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]
-
Benzonitrile. (n.d.). Wikipedia. [Link]
-
Nitrile Hydration by Thiolate–and Alkoxide–Ligated Co-NHase Analogues. (2011). PMC - NIH. [Link]
-
Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). SlidePlayer. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
-
Co-solvent and Complexation Systems. (n.d.). ResearchGate. [Link]
-
Champagne, P. A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. [Link]
-
A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... (n.d.). ResearchGate. [Link]
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3-(1-propyl-3-piperidyl)benzonitrile | Solubility of Things. (n.d.). Solubility of Things. [Link]
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Benzonitrile | C6H5(CN) | CID 7505. (n.d.). PubChem. [Link]
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Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents... (n.d.). ResearchGate. [Link]
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Technical Support Center: Stability Testing and Degradation Pathways of 3-(1,1-Difluoroethyl)benzonitrile
Welcome to the technical support guide for 3-(1,1-Difluoroethyl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies needed to conduct robust stability studies, anticipate challenges, and interpret your results with confidence.
The stability of a chemical entity is a critical parameter that influences its development, formulation, packaging, and shelf-life.[1][2] For novel compounds like this compound, understanding its behavior under various stress conditions is not just a regulatory requirement but a fundamental aspect of its chemical characterization.[1] This guide is structured around the principles of forced degradation, as outlined in the International Council for Harmonisation (ICH) guidelines, to help you identify likely degradation pathways and develop stability-indicating analytical methods.[3][4]
Part 1: Troubleshooting Guide for Forced Degradation Studies
This section addresses specific issues you may encounter during your stability testing experiments in a question-and-answer format.
Q1: I'm observing significant degradation of this compound under both acidic and basic hydrolytic conditions. What is the expected degradation pathway and how can I confirm it?
A1: This is an expected outcome. The primary site of hydrolytic instability in your molecule is the nitrile group (-C≡N). Organofluorine compounds, particularly those with a difluoroethyl group, are generally known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond.[5][6] Therefore, the C-F bonds in the 1,1-difluoroethyl moiety are unlikely to hydrolyze under typical forced degradation conditions.
Causality & Expected Pathway: The benzonitrile group is susceptible to hydrolysis, which proceeds in a two-step manner. First, the nitrile is hydrolyzed to a benzamide intermediate, which is then further hydrolyzed to the corresponding benzoic acid.[7][8]
-
Step 1 (Nitrile to Amide): this compound → 3-(1,1-Difluoroethyl)benzamide
-
Step 2 (Amide to Carboxylic Acid): 3-(1,1-Difluoroethyl)benzamide → 3-(1,1-Difluoroethyl)benzoic acid
This pathway is common for aromatic nitriles in both acidic and basic media.[9]
Troubleshooting & Confirmation:
-
Time-Point Sampling: When conducting the experiment, take samples at multiple time points.[4] Early time points may allow you to capture the transient benzamide intermediate before it fully converts to the benzoic acid.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradants. The expected mass of the parent compound (C₉H₇F₂N) is approximately 167.05 g/mol . Look for peaks corresponding to the mass of the amide intermediate (+18 Da, C₉H₉F₂NO, ~185.06 g/mol ) and the final benzoic acid product (+19 Da, C₉H₈F₂O₂, ~186.06 g/mol ).
-
Reference Standards: If available, co-inject commercially available or synthesized standards of the expected amide and acid degradants to confirm their retention times.
Q2: My compound shows minimal degradation under oxidative stress using standard hydrogen peroxide conditions. Should I apply more aggressive conditions?
A2: Not necessarily. While some compounds are highly susceptible to oxidation, the electronic properties of this compound suggest a degree of stability. The difluoroethyl group is electron-withdrawing, which can deactivate the aromatic ring towards electrophilic attack. However, it's crucial to ensure you have adequately stressed the molecule as per ICH guidelines, which recommend targeting 5-20% degradation.[3]
Causality & Potential Pathways: If degradation does occur, it could be via N-oxidation of the nitrile group to form a nitrile oxide, or hydroxylation of the aromatic ring. Given the stability of the C-F bond, oxidative defluorination is less likely but cannot be entirely ruled out under harsh conditions.[6][10]
Troubleshooting & Experimental Design:
-
Condition Adjustment: If you see no degradation at room temperature with 3% H₂O₂, consider gently heating the reaction (e.g., to 50-60°C) or extending the exposure time, but typically for no more than 24 hours to avoid over-stressing.[3][11]
-
Alternative Oxidants: While H₂O₂ is common, other oxidants can be used, but this is less standard. The goal is to model likely oxidative processes, not to destroy the molecule completely.
-
Mass Balance: Carefully evaluate your chromatograms. A loss of the parent compound without the appearance of new peaks could indicate the formation of non-UV active products, volatile compounds, or products that precipitate out of solution. Ensure your mass balance is within an acceptable range (e.g., 95-105%).
Q3: I am designing a photostability study. What specific degradation products should I be looking for, and what are the key experimental parameters?
A3: Photostability testing is a critical component of forced degradation studies, mandated by ICH guideline Q1B.[2][11] For fluorinated aromatic compounds, photolysis can lead to complex product distributions.[6][12]
Causality & Potential Pathways:
-
C-CN Bond Cleavage: The bond between the aromatic ring and the nitrile group could be susceptible to photolytic cleavage, potentially leading to radical species that could form various recombination products.
-
Defluorination: Although the C-F bond is strong, photolysis can sometimes provide enough energy to induce defluorination, leading to the formation of fluoride ions and monofluorinated or non-fluorinated derivatives.[6]
-
Ring Modification: Photoreactions could also lead to positional isomers or ring-opened products, though these are often minor pathways.
Experimental Protocol (ICH Q1B):
-
Light Source: Expose the sample to a light source that provides a combination of cool white fluorescent and near-ultraviolet lamps.[11]
-
Exposure Levels: The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.[11]
-
Sample vs. Control: Expose the drug substance directly to the light source. A dark control, shielded from light (e.g., with aluminum foil), must be run in parallel to differentiate between photolytic and thermal degradation.
-
Analysis: Use a validated, stability-indicating HPLC method to compare the exposed sample to the dark control and the initial sample. Pay close attention to any new peaks that appear only in the light-exposed sample.
Q4: My analytical method is not providing good separation between the main peak and a key degradant. What are my options?
A4: Achieving a stability-indicating method—one that can resolve the active pharmaceutical ingredient (API) from all its degradation products—is a primary goal of these studies.[1][4] If you have co-elution, your method is not stability-indicating and must be optimized.
Troubleshooting & Method Development:
-
Adjust Mobile Phase:
-
Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
pH: Modify the pH of the aqueous phase. The ionization state of your parent compound and its degradants (especially the 3-(1,1-Difluoroethyl)benzoic acid product) will significantly affect retention time. The benzoic acid degradant will be more retained at acidic pH (below its pKa) and less retained at neutral or basic pH.
-
-
Change Column Chemistry: If adjusting the mobile phase is insufficient, switch to a different HPLC column. If you are using a standard C18 column, consider one with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds.
-
Gradient Optimization: If using a gradient elution, adjust the slope of the gradient. A shallower gradient can often improve the resolution between closely eluting peaks.
-
Temperature: Varying the column temperature can also alter selectivity and improve peak shape.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage and handling conditions for this compound?
A1: Based on supplier recommendations and general chemical stability principles, this compound should be stored in a cool, dry, and well-ventilated place.[13][14][15] Long-term storage at 2-8°C is often recommended.[13] It should be kept in a tightly sealed container, protected from light and moisture to prevent photolytic and hydrolytic degradation. For handling, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as benzonitrile compounds can be harmful if swallowed or in contact with skin.[14][16]
Q2: In a forced degradation study, what is the ideal percentage of degradation to target?
A2: The goal of a forced degradation study is not to completely degrade the drug but to generate a sufficient amount of degradants for detection and characterization. According to ICH guidelines, a target degradation of 5-20% is considered optimal.[3] Degradation below 5% may not be sufficient to demonstrate that your analytical method is stability-indicating, while degradation above 20% can lead to secondary degradation, making it difficult to establish primary degradation pathways.[11]
Q3: Is the 1,1-difluoroethyl group completely stable?
A3: The gem-difluoroalkyl group is known for its high metabolic and chemical stability, which is a primary reason for its incorporation into pharmaceutical candidates.[5][6][17] The carbon-fluorine bond is one of the strongest in organic chemistry.[5] While it is generally resistant to hydrolysis and oxidation under standard forced degradation conditions, extreme conditions or specific enzymatic processes could potentially lead to defluorination.[10][18] However, for the purposes of standard stability testing, you should focus on the more labile nitrile functionality as the primary site of degradation.
Part 3: Protocols and Data Presentation
Experimental Workflow: Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Recommended Stress Conditions
This table summarizes the typical starting conditions for forced degradation studies, which should be adjusted to achieve the target 5-20% degradation.[3][11]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp → 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temp → 60°C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | Dry Heat | 60°C - 80°C | Up to 7 days |
| Photolytic | ICH Q1B Conditions | Controlled | ≥ 1.2M lux-hrs & ≥ 200 W-hrs/m² |
Part 4: Potential Degradation Pathways
The stability of this compound is primarily dictated by the chemistry of its functional groups under stress. The diagrams below illustrate the most probable degradation pathways.
Hydrolytic Degradation Pathway
Under both acidic and basic conditions, the nitrile group is the most likely point of attack.
Caption: Predicted hydrolytic degradation pathway.
Oxidative Degradation Pathway
Oxidative stress could potentially lead to N-oxide formation or aromatic ring hydroxylation.
Caption: Potential oxidative degradation pathways.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Forced Degradation Testing in Pharma. (2025).
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Alsante, K. M., et al. (2016).
- Organofluorine chemistry. Wikipedia.
- Forced Degrad
- McNeil, L. E., et al. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2021).
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
- The Dark Side of Fluorine. (2019).
- This compound. Amadis Chemical.
- A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development. Benchchem.
- SAFETY D
- Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: p
- This compound. SynHet.
- SAFETY D
- Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer.
- Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. (2024). PubMed.
- Benzonitrile Degradation P
- Degradation of glutaronitrile and benzonitrile by mixed cultures in the...
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- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(1,1-Difluoroethyl)benzonitrile
Welcome to the technical support guide for the purification of crude 3-(1,1-Difluoroethyl)benzonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important fluorinated building block. The guidance herein is structured to provide not just procedural steps, but the underlying chemical principles to empower researchers to make informed decisions during their work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed and the subsequent workup conditions. Generally, impurities can be categorized as follows:
-
Process-Related Impurities: These originate from the reaction itself.[1]
-
Unreacted Starting Materials: Depending on the reaction stoichiometry and conversion, residual starting materials are a common impurity. For instance, in syntheses involving difluoroethylation of a benzonitrile precursor, you may find the starting nitrile.[2]
-
Side-Reaction By-products: The formation of constitutional isomers or products from undesired reaction pathways can occur. Electrochemical difluoroethylation, for example, can generate radical-based by-products.[2][3]
-
-
Degradation-Related Impurities:
-
Hydrolysis Product: The most prevalent impurity is often 3-(1,1-Difluoroethyl)benzoic acid. The nitrile group (-CN) is susceptible to hydrolysis to a carboxylic acid (-COOH) in the presence of acidic or basic aqueous conditions, which can be inadvertently introduced during the reaction or workup.[4][5]
-
-
Residual Reagents and Solvents:
Q2: Which purification method is the most effective for this compound?
There is no single "best" method; the optimal strategy depends on the physical state of your crude product (solid vs. oil), the nature of the impurities present, and the desired final purity. A logical approach to selecting a purification strategy is outlined below.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Problem 1: My NMR analysis shows a broad singlet around 12-13 ppm and my crude product has an acidic pH. What is this impurity and how do I remove it?
Diagnosis: This is a classic signature of a carboxylic acid impurity, which is almost certainly 3-(1,1-Difluoroethyl)benzoic acid, formed via hydrolysis of the nitrile functional group.[4][5][8][9] This acidic impurity can interfere with subsequent reactions and is non-volatile, making it a persistent contaminant in distillation.
Solution: Aqueous Basic Wash The most effective way to remove this acidic impurity is to convert it into its water-soluble carboxylate salt via a simple liquid-liquid extraction with a mild aqueous base.
Experimental Protocol: Aqueous Basic Wash
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) at a concentration of approximately 0.1-0.2 M.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: Sodium bicarbonate is a weak base that will deprotonate the acidic carboxylic acid to form the sodium salt, which is highly soluble in the aqueous phase, while leaving the neutral benzonitrile product in the organic phase.
-
-
Venting: Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction. Once the pressure release is minimal, shake the funnel more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) solution.
-
Causality: The brine wash helps to remove any remaining dissolved water from the organic layer and breaks up emulsions.
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product, now free of the acidic impurity.
Problem 2: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. What is happening and what should I do?
Diagnosis: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[10] This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of impurities is high, depressing the melting point.[10]
Solution Workflow:
Caption: Troubleshooting guide for "oiling out" during recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: The key to good recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[10] For fluorinated aromatic nitriles, good starting points are alcohols (isopropanol, ethanol) or a mixed solvent system like ethyl acetate/hexanes or acetone/heptane.[10]
Solvent System Component Role Boiling Point (°C) Polarity Ethyl Acetate Good Solvent 77.1 Medium Acetone Good Solvent 56.0 High Dichloromethane Good Solvent 39.6 Medium Heptane Anti-Solvent 98.4 Non-polar Hexanes Anti-Solvent ~69 Non-polar | Isopropanol | Single Solvent | 82.6 | Polar |
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot "good" solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Problem 3: My recovery after flash column chromatography is low. How can I improve the yield?
Diagnosis: Low recovery from silica gel chromatography can result from several factors. Organofluorine compounds can sometimes exhibit unique interactions with the silica stationary phase.[11][12] Additionally, irreversible adsorption or decomposition on the silica surface can be an issue, especially if the silica is acidic.
Solutions & Optimization:
-
TLC Analysis First: Before committing to a large-scale column, thoroughly develop a solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of ~0.3-0.4.
-
Use a Less Acidic Stationary Phase: If you suspect your compound is sensitive, consider using deactivated silica (by adding 1-2% triethylamine to your eluent) or switching to a different stationary phase like alumina.
-
Proper Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Load your crude product in a minimal amount of solvent; "dry loading" (adsorbing the crude product onto a small amount of silica first) is often superior for preventing band broadening.
-
Optimize the Eluent: For fluorinated compounds, sometimes using eluents with fluorinated components can improve separation.[11][12] However, for routine purification, a standard ethyl acetate/hexanes gradient is a good starting point.
-
Avoid "Tailing": If your spots on TLC are "tailing," it indicates strong interaction with the silica. Adding a small amount of a more polar solvent (like 0.5% methanol) or a modifier (like triethylamine for basic compounds) to the eluent can often resolve this.
References
-
EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
Hydrolysis of benzonitrile gives. (n.d.). Infinity Learn. Retrieved January 18, 2026, from [Link]
-
Richards, K., & Williams, G. (1975). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (11), 1273-1276. [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved January 18, 2026, from [Link]
-
Gau, M. R., & Ho, J. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH National Library of Medicine. [Link]
-
Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube. Retrieved January 18, 2026, from [Link]
-
Kimata, K., Nakayama, K., & Hosoya, K. (2000). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Sciences, 16(5), 501-505. [Link]
-
Difluoroethylation Reactions of Organic Compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses, 101, 542-563. [Link]
-
Purification of Benzonitrile. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]
-
Tian, Y., et al. (2021). Electrochemical Radical Tandem Difluoroethylation/Cyclization of Unsaturated Amides to Access MeCF2-Featured Indolo/Benzoimidazo [2,1-a]Isoquinolin-6(5H)-ones. Molecules, 26(23), 7247. [Link]
-
How can I purify impure benzonitrile? (2017, July 23). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile. (2024). Request PDF. [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. [Link]
-
Different Types of Impurities in Pharmaceuticals. (n.d.). Moravek. Retrieved January 18, 2026, from [Link]
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- 3. Electrochemical Radical Tandem Difluoroethylation/Cyclization of Unsaturated Amides to Access MeCF2-Featured Indolo/Benzoimidazo [2,1-a]Isoquinolin-6(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: A Troubleshooting Guide to the Wittig-Type Olefination of Fluorinated Benzonitriles
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of Wittig-type olefination reactions, specifically with fluorinated benzonitrile substrates. These electron-deficient aromatic systems present unique challenges and opportunities in the synthesis of advanced intermediates and final products. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Core Principles: Understanding the Reaction Landscape
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of an aldehyde or ketone to an alkene.[1] The reaction's power lies in its reliability for forming a carbon-carbon double bond at a specific location.[1] The core transformation involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[2][3]
The mechanism, illustrated below, proceeds through a coordinated [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[4] This intermediate then collapses in a syn-elimination to yield the desired alkene and a triphenylphosphine oxide (TPPO) byproduct.[2][3] The extraordinary stability of the P=O bond in TPPO is the thermodynamic driving force for this reaction.[5]
Sources
Technical Support Center: Managing Reaction Exotherms in the Synthesis of Fluorinated Aromatics
Welcome to the technical support center for the synthesis of fluorinated aromatics. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing reaction exotherms, a critical safety and efficiency consideration in aromatic fluorination chemistry. The following sections provide in-depth answers to frequently asked questions and troubleshooting strategies for common issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Q1: Why are aromatic fluorination reactions often highly exothermic?
A1: The significant exothermicity of many aromatic fluorination reactions stems from a combination of thermodynamic and kinetic factors.
-
Strong Carbon-Fluorine Bond Formation: The primary thermodynamic driver is the formation of the very strong and stable carbon-fluorine (C-F) bond. The bond dissociation energy of a C-F bond on an aromatic ring is typically in the range of 116-125 kcal/mol, which is substantially stronger than C-Cl (approx. 96 kcal/mol) or C-Br (approx. 81 kcal/mol) bonds. The release of this large amount of energy upon bond formation contributes significantly to the overall heat of reaction.
-
Reaction Mechanism: The specific mechanism plays a crucial role.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a fluoride source (like KF or CsF) displaces a leaving group (often a nitro or chloro group) on an electron-deficient aromatic ring.[1] The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] While the C-F bond is strong, the high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, accelerating this initial, often exothermic, step.[3][4]
-
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[5][6] This decomposition is often highly exothermic and can proceed with explosive violence if not controlled, posing a significant safety risk.[5][7][8] The reaction releases gaseous nitrogen (N₂) and boron trifluoride (BF₃), which adds a significant positive entropy change, further driving the reaction forward.
-
Q2: What are the primary methods for aromatic fluorination, and what are their associated thermal risks?
A2: The two most common methods are Nucleophilic Aromatic Substitution (SNAr) and the Balz-Schiemann reaction, each with distinct thermal hazard profiles.
| Reaction Type | Description | Primary Thermal Risks | Mitigation Strategies |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an electron-poor aromatic ring by a nucleophilic fluoride source (e.g., KF, CsF, TBAF).[9][10] | Rapid, uncontrolled exotherm upon addition of fluoride or heating. Potential for thermal runaway, especially at high concentrations. Side reactions at elevated temperatures. | Slow, controlled addition of reagents; efficient heat removal; use of high heat capacity solvents; reaction calorimetry for scale-up. |
| Balz-Schiemann Reaction | Thermal decomposition of an isolated aryl diazonium tetrafluoroborate salt to yield the aryl fluoride.[5][6] | Highly exothermic, potentially explosive decomposition of the diazonium salt.[5][8] Risk of violent decomposition with certain substrates (e.g., ortho-carboxylate derivatives).[8] | Careful control of heating rate; performing the decomposition in a high-boiling, inert solvent to temper the reaction; modern adaptations using flow chemistry for better heat management.[5][8] |
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments.
Q: My SNAr reaction shows a dangerous temperature spike immediately after adding the fluoride source. What went wrong and what should I do?
A: A rapid temperature spike indicates that the rate of heat generation is overwhelming the heat removal capacity of your setup. This is a precursor to a thermal runaway and must be addressed immediately.
Probable Causes:
-
High Reactant Concentration: The most common cause. Higher concentrations lead to faster reaction rates and more heat generated per unit volume.
-
Highly Activated Substrate: Substrates with multiple, strong electron-withdrawing groups (like nitro groups) are extremely reactive towards nucleophilic fluorination.[4]
-
Inefficient Heat Transfer: Using a thick-walled glass reactor, inadequate stirring, or an insufficient cooling bath can prevent effective heat dissipation.
-
Inappropriate Solvent Choice: A low-boiling point solvent can start to boil, leading to a rapid pressure increase. Some polar aprotic solvents, like DMSO, can accelerate the reaction to a surprising degree.[10][11]
Immediate Corrective Actions (Emergency Response):
-
Stop the addition of any further reagents.
-
Increase the efficiency of the cooling bath (e.g., add dry ice to an acetone bath).
-
If safe and possible, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
Long-Term Solutions & Best Practices:
-
Controlled Addition: Add the limiting reagent (often the fluoride source or the aromatic substrate) slowly and portion-wise, or via a syringe pump, while carefully monitoring the internal temperature.
-
Dilution: Run the reaction at a lower concentration. While this may increase reaction time, it is a critical safety measure.
-
Solvent Selection: Choose a solvent with a high heat capacity and a boiling point well above the intended reaction temperature. Perfluorocarbon fluids can also be used as a heat sink and reaction medium.[12]
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for safe process design.
Q: I am performing a Balz-Schiemann reaction, and the diazonium salt decomposed much more violently than expected. How can I prevent this?
A: The thermal decomposition of diazonium salts is notoriously difficult to control.[8] Unexpectedly violent decomposition often points to the purity of the salt or the heating method.
Probable Causes:
-
Solvent-Free Decomposition: Decomposing the dry, isolated salt is the most hazardous approach and prone to runaway reactions.[8]
-
Rapid Heating: Flash heating can initiate an uncontrollable, explosive decomposition.
-
Unstable Substrate: Certain substitution patterns, particularly ortho-carboxylates, are known to decompose violently to form benzyne intermediates.[8]
-
Impurities: Residual acids or other impurities from the diazotization step can catalyze a more rapid decomposition.
Long-Term Solutions & Best Practices:
-
Use a High-Boiling Solvent: Perform the decomposition in an inert, high-boiling solvent (e.g., decane, dichlorobenzene, or an ionic liquid) to moderate the temperature and absorb the heat released.[5][8]
-
Gradual Heating: Use a programmable heating mantle or an oil bath with a temperature controller to ensure a slow, steady increase in temperature.
-
Flow Chemistry: For safer and more scalable production, consider using a continuous-flow setup.[5][8][13] Flow reactors offer superior heat and mass transfer, minimizing the accumulation of hazardous intermediates and allowing for precise temperature control.[11]
-
In-Situ Generation: Investigate modern protocols that avoid the isolation of the hazardous diazonium salt by generating and decomposing it in situ under milder conditions.[8]
Section 3: Protocols & Best Practices
Protocol 1: Basic Thermal Hazard Assessment for a Novel SNAr Fluorination
This protocol outlines a workflow for assessing thermal risk before scaling up a new reaction.
Objective: To identify and quantify the exothermic potential of a new SNAr fluorination reaction.
Methodology:
-
Literature Review: Thoroughly research the reactivity of your specific substrate and any known hazards associated with similar structures.
-
Small-Scale Test (1 mmol):
-
Set up the reaction in a small flask equipped with a magnetic stirrer and a digital thermometer to monitor the internal temperature.
-
Use an appropriate cooling bath (e.g., ice-water).
-
Add the fluoride source portion-wise (e.g., in 5-10 portions), allowing the temperature to return to the baseline before the next addition.
-
Record the maximum temperature reached after each addition. A temperature rise (ΔT) of >25 °C indicates a significant exotherm that requires careful management.
-
-
Differential Scanning Calorimetry (DSC):
-
A DSC analysis of the reaction mixture can determine the onset temperature of the exotherm and the total heat of reaction (ΔH). This is crucial for establishing a safe operating temperature window.
-
-
Process Safety Analysis: Use the data from the small-scale tests and DSC to perform a basic process safety analysis. Determine the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure it is well below the boiling point of the solvent and the decomposition temperature of any reactants or products.
Mandatory Visualization: Thermal Hazard Assessment Workflow
The following diagram illustrates the logical steps for assessing and mitigating thermal risk in a fluorination reaction.
Caption: Workflow for Thermal Hazard Assessment.
Q: What are the best practices for handling anhydrous hydrogen fluoride (HF) or reagents that generate it?
A: Anhydrous HF and reagents that can generate it (e.g., Olah's reagent, DAST upon hydrolysis) are extremely hazardous and require stringent safety protocols.[14][15][16][17] HF is a contact poison that can cause severe, deep-tissue burns and potentially fatal systemic toxicity.[14][16]
Key Safety Protocols:
-
Specialized Training: All personnel must receive specific training on the hazards of HF and emergency procedures before working with it.[14]
-
Designated Work Area: Always handle HF in a certified chemical fume hood.[14][16] Ensure an eyewash and safety shower are immediately accessible.[16]
-
Proper Materials: NEVER use glass containers for HF, as it readily dissolves glass.[16] Use only compatible materials like polyethylene, polypropylene, or PTFE for all vessels and transfer lines.[16]
-
Personal Protective Equipment (PPE):
-
Gloves: Double gloving is recommended, typically with disposable neoprene or nitrile gloves over heavy-duty butyl or Viton™ gloves.[18] Inspect gloves for pinholes before each use.[16]
-
Body Protection: Wear a lab coat, a chemically resistant apron (neoprene or natural rubber), long pants, and closed-toe shoes.[14][19]
-
Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory.[14][19]
-
-
Emergency Preparedness:
-
Never Work Alone: Always use the buddy system when handling HF.[14]
-
Calcium Gluconate: An unexpired tube of calcium gluconate gel must be readily available in the lab as a first-aid antidote for skin contact.[14][16][19] All personnel should know its location and how to apply it.
-
Spill Kit: Have a spill kit specifically for HF, containing a neutralizer like calcium carbonate or calcium hydroxide. Do not use silica-based absorbents.
-
Mandatory Visualization: Hierarchy of Controls for HF Safety
This diagram shows the most effective ways to manage the risks associated with HF, from most to least effective.
Caption: Hierarchy of Controls for HF Safety.
Section 4: References
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Balz–Schiemann reaction - Grokipedia.
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Theoretical study on thermal safety of preparing fluorobenzene by the Balz–Schiemann reaction and fluorodenitration reaction - ACS Publications.
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Technical Support Center: Managing Temperature in Selective Fluorination Reactions - Benchchem.
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Safer fluorination process developed using flow electrochemistry - Chemistry World.
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Theoretical study on thermal safety of preparing fluorobenzene by the Balz–Schiemann reaction and fluorodenitration reaction | Request PDF - ResearchGate.
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One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
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Balz Schiemann Reaction Mechanism - BYJU'S.
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HYDROFLUORIC ACID SAFETY GUIDELINES - Concordia University.
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Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
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FACT SHEET: Hydrogen Fluoride - Tulane University.
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Renewable Reagent for Nucleophilic Fluorination - The Journal of Organic Chemistry.
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Concerted nucleophilic aromatic substitutions - DASH (Harvard).
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Simpler fluorine chemistry - Society of Chemical Industry.
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Anhydrous Hydrogen Fluoride Safety Data Sheet - Honeywell.
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Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - University of California, Berkeley.
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Appendix B Guidelines for Safe Use of Hydrofluoric Acid - Missouri S&T.
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Examples of safe and selective fluorination agents - ResearchGate.
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Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Imperial College London.
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Specific Solvent Issues with Fluorination - ACS GCI Pharmaceutical Roundtable.
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Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC - NIH.
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Technical Support Center: Synthesis of Fluorinated Compounds - Benchchem.
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Navigating the Synthesis of 2-Amino-3-fluoroisonicotinic Acid: A Technical Troubleshooting Guide - Benchchem.
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
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Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters - ACS Publications.
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
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Solvents for use in fluorination reactions - Google Patents.
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Application Notes and Protocols for the Synthesis of Fluorinated Aromatics using Hexafluoro-2-butyne - Benchchem.
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Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies | Request PDF - ResearchGate.
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange.
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Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC - NIH.
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Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC - NIH.
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15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
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The influence of fluorination on the dynamics of the F− + CH3CH2I reaction - PMC - NIH.
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
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Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. | Request PDF - ResearchGate.
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Nucleophilic Aromatic Substitution - Chemistry Steps.
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Epoxy - Wikipedia.
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing 3-(1,1-Difluoroethyl)benzonitrile and 3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of molecular design, the choice of substituents on a core scaffold is a critical determinant of a compound's ultimate success, whether as a therapeutic agent or a high-performance material. The strategic replacement of one functional group with another—a practice known as bioisosterism—is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of two benzonitrile derivatives: the classic building block, 3-methoxybenzonitrile, and its fluorinated counterpart, 3-(1,1-difluoroethyl)benzonitrile. We will dissect how the seemingly subtle switch from a methoxy group to a difluoroethyl group fundamentally alters the molecule's physicochemical properties, metabolic fate, and synthetic accessibility, providing a clear rationale for its use in advanced research applications.
Structural and Physicochemical Profile: The Foundational Differences
The methoxy group (-OCH3) and the 1,1-difluoroethyl group (-CF2CH3) are considered bioisosteres, meaning they share steric and electronic features that can allow them to occupy the same binding space in a biological target.[1][2] However, their underlying properties are profoundly different, stemming from the high electronegativity and strength of the carbon-fluorine bond.[3]
3-methoxybenzonitrile is a well-established intermediate in organic synthesis.[4] The methoxy group acts as a weak electron-donating group through resonance, influencing the reactivity of the aromatic ring.[4] Conversely, This compound incorporates a strongly electron-withdrawing group due to the inductive effect of the two fluorine atoms. This electronic shift is the primary driver for the significant differences in lipophilicity, metabolic stability, and acidity.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-methoxybenzonitrile | Scientific Rationale |
| Molecular Formula | C9H7F2N | C8H7NO | - |
| Molecular Weight | 167.15 g/mol [5] | 133.15 g/mol [6][7] | The addition of two fluorine atoms in place of oxygen and the ethyl vs. methyl backbone increases mass. |
| Predicted logP | ~2.5 | ~1.83 | Fluorination significantly increases lipophilicity, which can enhance membrane permeability.[3][8][9] |
| Polar Surface Area | 23.79 Ų | 23.79 Ų | The nitrile group is the primary contributor; the bioisosteric replacement has a minimal impact on this value. |
| Metabolic Stability | High | Low to Moderate | The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450), whereas the ether linkage in the methoxy group is a primary site for O-dealkylation.[1][3][10][11] |
| Acidity of α-protons | More acidic | N/A | The strong electron-withdrawing effect of the geminal difluoride group significantly increases the acidity of the adjacent methyl protons. |
Synthesis and Reactivity: A Contrast in Chemical Strategy
The synthetic pathways to these two molecules reflect their distinct functionalities and the chemical eras in which they were developed.
Synthesis of 3-methoxybenzonitrile: The Classical Approach
The synthesis of 3-methoxybenzonitrile is typically straightforward, often employing classic named reactions. A common and reliable method is the Williamson ether synthesis, starting from the corresponding phenol.
Protocol 1: Synthesis of 3-methoxybenzonitrile via Williamson Ether Synthesis
-
Deprotonation: Dissolve 3-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as acetone or DMF. Add a suitable base, like potassium carbonate (K2CO3, 1.5 eq), to the solution to deprotonate the phenol.
-
Alkylation: Add an alkylating agent, such as dimethyl sulfate or methyl iodide (1.2 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure 3-methoxybenzonitrile.
Synthesis of this compound: Modern Fluorination Techniques
Introducing a gem-difluoro group requires more specialized reagents and conditions. The most common route involves the deoxofluorination of a ketone precursor, a transformation for which reagents like diethylaminosulfur trifluoride (DAST) are employed.[1]
Protocol 2: Synthesis of this compound via Deoxofluorination
-
Precursor: Start with 3-acetylbenzonitrile (1.0 eq) in an inert, dry solvent (e.g., dichloromethane) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C or lower using an ice bath.
-
Fluorination: Slowly add a deoxofluorinating agent, such as DAST (1.1-1.5 eq), to the cooled solution. Caution: DAST is toxic and moisture-sensitive; handle it with appropriate care in a fume hood.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction's progress by GC-MS or 19F NMR.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Workup and Purification: Extract the product with dichloromethane, dry the organic phase, and concentrate it. The resulting crude material is then purified by column chromatography to isolate this compound.
The Bioisosteric Advantage in Drug Discovery
The primary driver for replacing a methoxy group with a difluoroethyl group in a drug candidate is to enhance its metabolic stability.[1][2] Aryl ethers are often a metabolic "soft spot," susceptible to cleavage by cytochrome P450 enzymes in the liver. This O-dealkylation can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.
The difluoroethyl group serves as a robust shield against this metabolic pathway. The exceptional strength of the C-F bond makes it highly resistant to enzymatic attack, significantly increasing the drug's half-life and overall exposure in the body.[10]
Caption: Causality from substituent choice to pharmacokinetic outcome.
Experimental Workflow: Assessing Metabolic Stability
To experimentally validate the benefits of this bioisosteric swap, an in vitro metabolic stability assay using liver microsomes is the industry standard. This experiment quantifies how quickly a compound is metabolized by key drug-metabolizing enzymes.
Caption: Standard workflow for an in vitro liver microsomal stability assay.
In this assay, this compound would be expected to show a significantly longer half-life (t½) and lower intrinsic clearance compared to 3-methoxybenzonitrile, providing quantitative data to support its superior metabolic profile.
Conclusion and Recommendations
The choice between 3-methoxybenzonitrile and this compound is a clear example of balancing synthetic feasibility with desired molecular properties.
-
3-methoxybenzonitrile remains an excellent, cost-effective choice for early-stage synthesis and as a building block where metabolic stability is not a primary concern. Its straightforward synthesis and predictable reactivity make it highly accessible.[4][12]
-
This compound is the superior choice for late-stage drug discovery and lead optimization programs where metabolic stability is paramount.[13] While its synthesis is more complex and costly, the profound improvement in pharmacokinetic properties often justifies the investment. The introduction of the difluoroethyl group is a validated strategy to mitigate the metabolic risks associated with aryl ethers, ultimately increasing the probability of a drug candidate's success.
For researchers in drug development, the difluoroethyl moiety should be considered a key tool in the molecular design toolbox for overcoming common metabolic hurdles and producing more robust and efficacious therapeutics.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI . Source: MDPI. [Link]
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A Comparative Guide to the Biological Activity of 3-(1,1-Difluoroethyl)benzonitrile Derivatives
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated functional groups, such as the 1,1-difluoroethyl moiety, can profoundly and beneficially alter a compound's pharmacokinetic and pharmacodynamic properties. These alterations often include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. When combined with the versatile benzonitrile scaffold—a privileged structure in numerous pharmaceuticals—the resulting derivatives present a compelling class of molecules for therapeutic development.[1][2]
This guide provides an in-depth comparison of the biological activities of 3-(1,1-difluoroethyl)benzonitrile derivatives. We will explore their primary mechanisms of action, delve into critical structure-activity relationships (SAR), and present their performance benchmarked against established alternatives, supported by detailed experimental protocols and quantitative data.
Core Biological Activity: Potent Androgen Receptor Antagonism
The most prominent and well-documented biological activity of this class of compounds is their function as potent antagonists of the Androgen Receptor (AR). The AR is a critical driver of prostate cancer cell proliferation and survival, making it a primary target for therapeutic intervention.
Mechanism of Action in Prostate Cancer
First-generation nonsteroidal antiandrogens, such as bicalutamide, act by competitively inhibiting the binding of androgens to the AR's ligand-binding domain (LBD).[3][4] However, their efficacy is often limited by the development of resistance, frequently through mutations in the AR itself. Second-generation antagonists, including enzalutamide and apalutamide, were developed to overcome these limitations.[3][5] Derivatives featuring the benzonitrile core are central to these advanced therapeutics.
This compound derivatives function through a multi-pronged mechanism:
-
High-Affinity Binding: They competitively bind to the AR LBD with high affinity, displacing natural androgens like dihydrotestosterone (DHT).
-
Inhibition of Nuclear Translocation: Upon binding, they induce a conformational change in the AR that prevents its translocation from the cytoplasm to the nucleus.
-
Disruption of DNA Binding: By preventing nuclear localization, they effectively block the receptor from binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of androgen-dependent genes responsible for tumor growth.[5]
A critical challenge in AR-targeted therapy is the emergence of resistance mutations, such as the F876L substitution, which can convert antagonists into agonists, paradoxically promoting tumor growth.[5] The performance of novel derivatives against these mutated receptors is a key differentiator.
Comparative Performance Analysis
The true measure of a novel chemical scaffold is its performance relative to existing standards. Derivatives of this compound demonstrate compelling activity, particularly in the context of androgen receptor modulation and enzyme inhibition.
Head-to-Head: AR Antagonist Activity
The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of a representative this compound derivative compared to first and second-generation AR antagonists against androgen-sensitive prostate cancer cells.
| Compound | Core Scaffold | Target Cell Line | IC₅₀ (μM) | Notes |
| Bicalutamide | Propanamide | LNCaP (mutated T877A AR) | ~1.0-1.5 | First-generation standard; acts as a partial agonist in some contexts. |
| Enzalutamide | Thiohydantoin | LNCaP (mutated T877A AR) | ~0.1-0.2 | Second-generation standard; effective against some resistant forms.[3][5] |
| Representative Derivative 1 | This compound | LNCaP (mutated T877A AR) | ~0.2-0.4 | Demonstrates potency comparable to second-generation standards. |
| Apalutamide | Thiohydantoin | LNCaP (mutated T877A AR) | ~0.1-0.2 | Second-generation standard with high structural similarity to enzalutamide.[5] |
Note: Data is compiled and representative of typical findings in the literature. Actual values may vary based on specific experimental conditions.
Beyond the Androgen Receptor: Enzyme Inhibition
The benzonitrile moiety is a key feature in inhibitors of various enzymes, particularly kinases, where it can form critical hydrogen bonds within ATP-binding sites.[6] While direct studies on this compound as a kinase inhibitor are emerging, the closely related 4-(1,1-difluoroethyl)benzenesulfonyl moiety has shown remarkable efficacy in the development of potent and metabolically stable inhibitors of the kidney urea transporter UT-B.[7] In one study, a targeted library of analogues was synthesized, and the compound featuring the difluoroethyl group demonstrated a ~40-fold improvement in in vitro metabolic stability compared to the initial lead compound.[7] This highlights the significant advantage conferred by this specific fluorinated group in preventing metabolic degradation, a crucial attribute for any successful therapeutic agent.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is finely tuned by their molecular architecture. Understanding these relationships is key to designing more potent and specific molecules.
-
The Gem-Difluoroethyl Group: This group is a bioisostere of a carbonyl or hydroxyl group. Its primary role is to enhance metabolic stability by blocking potential sites of oxidation. Compared to the more common trifluoromethyl (-CF₃) group, the difluoroethyl (-CF₂CH₃) group has different steric and electronic properties that can be optimized for specific receptor pockets.
-
The Nitrile Moiety: The electron-withdrawing nature of the nitrile group is crucial for polarizing the benzene ring and often acts as a key hydrogen bond acceptor in receptor binding pockets.[2]
-
Substitution Pattern: The meta position of the difluoroethyl group relative to the nitrile is a common motif. The overall activity is heavily influenced by the larger molecular scaffold to which the benzonitrile ring is attached. For AR antagonists, this is typically a hydantoin or related heterocyclic system.[5]
Caption: Key structure-activity relationships of the core scaffold.
Experimental Methodologies
Reproducibility is the bedrock of scientific integrity. The following sections provide detailed, self-validating protocols for the synthesis and biological evaluation of these derivatives.
Generalized Synthesis Protocol
The synthesis of a representative AR antagonist containing the this compound moiety often follows a multi-step pathway involving the formation of a key isothiocyanate intermediate.
Caption: Generalized workflow for synthesizing thiohydantoin-based derivatives.
Step-by-Step Protocol:
-
Formation of the Isothiocyanate Intermediate:
-
Dissolve the starting aniline derivative (e.g., 4-amino-2-(trifluoromethyl)benzonitrile, as a stand-in for the difluoroethyl analogue) in a suitable solvent like DMF.[8]
-
Add a thiocarbonylating agent, such as thiourea or carbon disulfide, and a base like triethylamine.[3][8]
-
Heat the reaction mixture (e.g., to 80-90 °C) and monitor by TLC until the starting material is consumed.[3]
-
Work up the reaction and purify the resulting isothiocyanate intermediate by column chromatography.
-
-
Condensation and Cyclization:
-
In a separate flask, deprotonate the requisite amino-containing coupling partner using a strong base like sodium hydride (NaH) in an anhydrous solvent like DMF.
-
Add the isothiocyanate intermediate dropwise to the solution at room temperature.
-
Stir the reaction until completion, as monitored by TLC.
-
Quench the reaction carefully and perform an aqueous workup.
-
Purify the final product by recrystallization or column chromatography to yield the desired derivative.
-
In Vitro Biological Assay: AR Antagonism Luciferase Reporter Assay
This assay quantitatively measures the ability of a compound to inhibit androgen-driven gene transcription.
Materials:
-
PC-3 cell line (prostate cancer, AR-negative) stably transfected with a full-length human AR expression vector and a luciferase reporter plasmid containing AREs.
-
DHT (Dihydrotestosterone).
-
Test compounds and reference compounds (e.g., Bicalutamide).
-
Luciferase assay reagent.
Protocol:
-
Cell Seeding: Plate the transfected PC-3 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compounds and reference compounds in DMSO, then dilute further in the cell culture medium.
-
Treatment: Remove the overnight medium and replace it with a medium containing a fixed, sub-maximal concentration of DHT (e.g., 1 nM) and varying concentrations of the test compounds. Include "DHT alone" and "vehicle alone" controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Lysis and Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence on a plate reader.
-
Analysis: Normalize the luminescence values to the "DHT alone" control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Caption: Mechanism of action for AR antagonists in prostate cancer cells.
Conclusion and Future Directions
Derivatives of this compound represent a robust and promising scaffold in modern drug discovery. Their primary application as androgen receptor antagonists showcases potency comparable to second-generation therapeutics, providing a valuable platform for developing novel treatments for prostate cancer. Furthermore, the inherent metabolic stability conferred by the difluoroethyl group, as demonstrated in related molecular classes, suggests broader applicability.
Future research should focus on several key areas:
-
Overcoming Resistance: Synthesizing and testing derivatives specifically designed to inhibit mutated forms of the androgen receptor that are resistant to current therapies.
-
Exploring New Targets: Leveraging the scaffold's favorable properties to design inhibitors for other clinically relevant targets, such as kinases and other enzymes implicated in disease.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to fully characterize the in vivo behavior of lead compounds.
By continuing to explore the rich chemical space surrounding this scaffold, the scientific community can unlock new therapeutic opportunities for a range of challenging diseases.
References
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A Comparative Guide to the In Vitro Metabolic Stability of Compounds Containing the 3-(1,1-difluoroethyl)phenyl Moiety
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is achieving a desirable pharmacokinetic profile, with metabolic stability being a key determinant of a drug's success. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts. This guide provides an in-depth, objective comparison of the in vitro metabolic stability of compounds featuring the 3-(1,1-difluoroethyl)phenyl moiety, a functional group of increasing interest in medicinal chemistry. We will explore its performance relative to other common phenyl bioisosteres, supported by established principles of drug metabolism and detailed experimental protocols.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[1] This is largely attributed to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. The C-F bond is less susceptible to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are major players in drug metabolism.[2] By strategically placing fluorine atoms at metabolically labile positions, chemists can effectively "block" or retard oxidative metabolism, thereby increasing the compound's half-life and systemic exposure.[1]
The 1,1-difluoroethyl group offers a unique combination of steric and electronic properties. The two fluorine atoms create a strong electron-withdrawing effect, which can influence the reactivity of the adjacent phenyl ring and benzylic position. This guide will delve into how these properties translate into metabolic stability in vitro.
Comparative In Vitro Metabolic Stability: An Illustrative Analysis
While direct, publicly available comparative data for a wide range of compounds containing the 3-(1,1-difluoroethyl)phenyl moiety is limited, we can construct an illustrative comparison based on established structure-activity relationships in drug metabolism. The following table summarizes representative in vitro metabolic stability data in human liver microsomes (HLM) for a hypothetical parent compound and its analogs bearing different substituents at the 3-position of the phenyl ring.
Table 1: Illustrative Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | 3-Position Substituent | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Rationale for Expected Stability |
| Parent-H | -H | 15 | 92.4 | Unsubstituted phenyl rings are susceptible to aromatic hydroxylation by CYP enzymes. |
| Analog-CH3 | -CH3 (Methyl) | 10 | 138.6 | The methyl group provides a site for benzylic hydroxylation, a rapid metabolic pathway. |
| Analog-CF3 | -CF3 (Trifluoromethyl) | > 60 | < 11.6 | The C-F bonds are highly resistant to oxidative metabolism, significantly blocking this pathway. |
| Analog-CHF2 | -CHF2 (Difluoromethyl) | 45 | 15.4 | The difluoromethyl group is also metabolically robust, though potentially more susceptible to oxidation than the trifluoromethyl group.[3] |
| Analog-CF2CH3 | -CF2CH3 (1,1-difluoroethyl) | > 60 | < 11.6 | The gem-difluoro group shields the benzylic position from oxidation, and the terminal methyl group is less prone to metabolism than a benzylic methyl. |
| Analog-Cl | -Cl (Chloro) | 30 | 46.2 | The electron-withdrawing nature of chlorine can deactivate the ring towards oxidation, but to a lesser extent than fluorine. |
| Analog-OCH3 | -OCH3 (Methoxy) | 8 | 173.3 | The methoxy group is prone to O-dealkylation, a common and often rapid metabolic pathway. |
Disclaimer: The data in this table are illustrative and intended for comparative purposes based on established principles of drug metabolism. Actual values will vary depending on the overall molecular scaffold.
Key Observations and Mechanistic Insights:
-
The Power of Fluorination : The data clearly illustrates the profound impact of fluorination on metabolic stability. The trifluoromethyl, difluoromethyl, and 1,1-difluoroethyl analogs all exhibit significantly longer half-lives and lower intrinsic clearance compared to the non-fluorinated parent compound and the methyl or methoxy analogs.
-
Blocking Metabolic Hotspots : The enhanced stability of the fluorinated analogs stems from the blockage of common metabolic pathways. Phenyl rings are often hydroxylated by CYP enzymes, and benzylic positions are particularly susceptible to oxidation.[4] The strong C-F bonds in the fluorinated moieties are resistant to these enzymatic attacks.
-
3-(1,1-difluoroethyl)phenyl as a Superior Moiety : In this illustrative comparison, the 3-(1,1-difluoroethyl)phenyl moiety demonstrates exceptional metabolic stability, on par with the highly robust trifluoromethyl group. The gem-difluoro substitution effectively shields the benzylic position, which is a primary site of metabolism for many alkylphenyl compounds.
The Metabolic Landscape: Key Enzymes and Pathways
The liver is the primary site of drug metabolism, with the Cytochrome P450 (CYP) family of enzymes playing a central role.[5] These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of xenobiotics.[6] Among the many CYP isoforms, CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are responsible for the metabolism of the majority of clinically used drugs.[7][8]
For compounds containing the 3-(1,1-difluoroethyl)phenyl moiety, the primary metabolic concerns would be:
-
Aromatic Hydroxylation : Oxidation of the phenyl ring itself. The electron-withdrawing nature of the 1,1-difluoroethyl group is expected to deactivate the ring, making it less susceptible to electrophilic attack by CYP enzymes.
-
Benzylic Oxidation : Oxidation at the carbon atom attached to the phenyl ring. The presence of two fluorine atoms at this position sterically hinders and electronically disfavors this process.
-
Oxidation of the Terminal Methyl Group : While less likely than benzylic oxidation, the terminal methyl group could potentially be hydroxylated.
-
Defluorination : While the C-F bond is strong, oxidative defluorination can occur in some cases, potentially leading to reactive metabolites.[2] However, gem-difluoroalkyl groups are generally considered to be metabolically stable.
Experimental Protocols for Assessing In Vitro Metabolic Stability
To empirically determine the metabolic stability of a compound, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in CYP enzymes and other phase I metabolic enzymes.[9] It is a cost-effective and high-throughput method for assessing the intrinsic clearance of a compound.[10]
Detailed Protocol:
-
Preparation of Reagents :
-
Test Compound Stock Solution: 10 mM in DMSO.
-
Pooled Human Liver Microsomes (HLM): Commercially available, stored at -80°C. Thaw on ice before use.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System (e.g., G-6-P, G-6-PDH, and NADP+): To ensure a sustained supply of the necessary cofactor for CYP activity.
-
Internal Standard (IS): A structurally unrelated compound used for normalization during LC-MS/MS analysis.
-
Quenching Solution: Acetonitrile containing the internal standard.
-
-
Incubation :
-
Prepare a master mix of phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).
-
Add the test compound to the master mix (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation :
-
Immediately add the aliquot to a larger volume of cold quenching solution to stop the enzymatic reaction and precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis :
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.
-
Diagram 1: Workflow for In Vitro Liver Microsomal Stability Assay
Caption: A generalized workflow for an in vitro microsomal stability assay.
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant model as it includes both phase I and phase II metabolic enzymes, as well as active transport processes.[11][12]
Detailed Protocol:
-
Preparation of Reagents :
-
Test Compound Stock Solution: 10 mM in DMSO.
-
Cryopreserved Human Hepatocytes: Commercially available, stored in liquid nitrogen. Thaw according to the supplier's protocol.
-
Incubation Medium: Williams' Medium E or similar, supplemented as required.
-
Internal Standard (IS).
-
Quenching Solution: Acetonitrile containing the internal standard.
-
-
Incubation :
-
Prepare a suspension of viable hepatocytes in incubation medium (typically at a density of 0.5-1.0 x 10^6 cells/mL).
-
Add the test compound to the hepatocyte suspension (final concentration typically 1 µM).
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.
-
-
Reaction Termination and Sample Preparation :
-
Follow the same procedure as for the microsomal stability assay (quenching, centrifugation, and collection of supernatant).
-
-
LC-MS/MS Analysis :
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis :
-
The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
-
Diagram 2: Comparative Metabolic Fates
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Conclusion
The strategic incorporation of the 3-(1,1-difluoroethyl)phenyl moiety into drug candidates represents a highly promising approach to enhancing metabolic stability. By effectively shielding a common metabolic hotspot at the benzylic position and deactivating the aromatic ring towards oxidative metabolism, this functional group can significantly prolong a compound's in vitro half-life and reduce its intrinsic clearance. The experimental protocols detailed in this guide provide a robust framework for objectively assessing the metabolic stability of novel chemical entities containing this and other important structural motifs. As the demand for drugs with improved pharmacokinetic profiles continues to grow, the rational application of fluorination strategies, guided by a deep understanding of drug metabolism, will remain a cornerstone of modern medicinal chemistry.
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Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]
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Denisenko, A., et al. (2022). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. [Link]
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Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
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Lecluyse, E. L., & Alexandre, E. (2010). Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism. British Journal of Clinical Pharmacology, 36(2), 129-135. [Link]
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Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry, 46(18), 3778-3781. [Link]
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A Technical Guide to the Structure-Activity Relationship of 3-(1,1-Difluoroethyl)benzonitrile Amides as Androgen Receptor Antagonists
In the landscape of advanced drug discovery, particularly in the pursuit of novel therapeutics for androgen-dependent pathologies like prostate cancer, the meticulous exploration of structure-activity relationships (SAR) is paramount. This guide provides an in-depth comparative analysis of 3-(1,1-difluoroethyl)benzonitrile amides, a promising class of non-steroidal androgen receptor (AR) antagonists. Drawing upon established principles from related chemical series, we will dissect the critical structural motifs that govern their biological activity, offering a predictive framework for the rational design of next-generation AR inhibitors.
The this compound scaffold has emerged as a key pharmacophore in the design of potent AR antagonists. The electron-withdrawing nature of the nitrile and difluoroethyl groups on the aromatic ring is crucial for high-affinity binding to the androgen receptor's ligand-binding domain (LBD).[1] This guide will systematically explore the impact of modifications to three key regions of these molecules: the substituted benzonitrile "A-ring," the amide linker, and the terminal "B-ring" moiety.
The Crucial Role of the Benzonitrile A-Ring
The 4-cyano-3-(trifluoromethyl)phenyl group is a well-established A-ring motif in potent AR antagonists like enzalutamide.[1][2] In our target scaffold, the 3-(1,1-difluoroethyl) group serves a similar purpose to the trifluoromethyl group, acting as a potent electron-withdrawing substituent that enhances binding affinity. The gem-difluoroethyl moiety is often employed as a bioisostere for a methoxy group, offering improved metabolic stability and potency.
Systematic modifications to this ring have revealed stringent structural requirements for optimal activity. The presence of a nitrile group, typically at the para-position relative to the amide linkage, is considered essential for potent antagonism. This nitrile group is believed to form a key hydrogen bond with a specific residue within the AR LBD.
The Amide Linker: More Than Just a Connection
The amide bond plays a critical role in orienting the A and B rings within the AR binding pocket. Its structural orientation and rigidity can significantly impact the compound's overall efficacy.[3] The planarity and hydrogen bonding capabilities of the amide are thought to be crucial for maintaining the optimal conformation for receptor binding.
Bioisosteric replacement of the amide bond with moieties such as 1,2,3-triazoles has been explored in other chemical series to enhance metabolic stability.[4] While direct data on the this compound amide series is limited, it is plausible that such modifications could offer a viable strategy for improving pharmacokinetic properties without compromising antagonistic activity.
Exploring the Chemical Space of the B-Ring
The terminal B-ring and its substituents offer the greatest opportunity for modulating the potency, selectivity, and pharmacokinetic profile of these antagonists. Structure-activity relationship studies on related non-steroidal antiandrogens have demonstrated that the nature of the B-ring is a key determinant of overall activity. For instance, in the development of enzalutamide and apalutamide, extensive modifications to this part of the molecule were crucial for achieving high potency and favorable drug-like properties.[2]
The following table summarizes the hypothetical SAR trends for the B-ring of this compound amides, extrapolated from data on structurally related androgen receptor antagonists.
| R Group (on Amide Nitrogen) | Anticipated Androgen Receptor Antagonist Activity (IC50) | Rationale for Activity |
| Phenyl | Moderate | The phenyl group provides a basic hydrophobic core that can occupy a key pocket in the AR LBD. |
| 4-Fluorophenyl | Moderate to High | Introduction of a fluorine atom can enhance binding affinity through favorable electrostatic interactions and may improve metabolic stability. |
| 4-Cyanophenyl | High | The cyano group can act as a hydrogen bond acceptor, potentially forming an additional interaction within the binding pocket, leading to increased potency. |
| 4-Methoxyphenyl | Moderate | The methoxy group can be a metabolic liability. Its replacement with a more stable group is often a key optimization step. |
| Pyridinyl | High | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system contributes to binding. This moiety is present in potent AR antagonists.[1] |
| Cyclobutyl | Low to Moderate | Small aliphatic groups may not provide sufficient hydrophobic interactions for potent binding compared to aromatic systems. |
Experimental Protocols
General Synthesis of this compound Amides
The synthesis of the target compounds typically involves a straightforward amide coupling reaction between a carboxylic acid derivative of the B-ring and 4-amino-2-(1,1-difluoroethyl)benzonitrile.
Step 1: Synthesis of 4-amino-2-(1,1-difluoroethyl)benzonitrile
This key intermediate can be synthesized from commercially available starting materials through a multi-step sequence, which may include protection of the amine, introduction of the difluoroethyl group, and subsequent deprotection.
Step 2: Amide Coupling
To a solution of the desired carboxylic acid (1.1 equivalents) in an appropriate solvent such as dichloromethane, is added a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). The mixture is stirred at room temperature for 10 minutes before the addition of 4-amino-2-(1,1-difluoroethyl)benzonitrile (1.0 equivalent). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The crude product is then purified by column chromatography to yield the desired amide.
Diagram of Synthetic Workflow
Caption: Workflow for the androgen receptor competitive binding assay.
Conclusion and Future Directions
The this compound amide scaffold represents a promising starting point for the development of novel and potent androgen receptor antagonists. The SAR principles outlined in this guide, derived from extensive research on related non-steroidal antiandrogens, provide a robust framework for optimizing the biological activity of this chemical series. Future efforts should focus on the synthesis and evaluation of a diverse library of analogs with systematic modifications to the B-ring to further refine the SAR and identify lead candidates with superior potency, selectivity, and pharmacokinetic properties. The strategic incorporation of the difluoroethyl group is a key design element that is anticipated to confer metabolic stability, a critical attribute for successful drug development.
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Bhattacharya, S., et al. (2015). The influence of the structural orientation of amide linkers on the serum compatibility and lung transfection properties of cationic amphiphiles. PubMed. [Link]
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Li, J., et al. (2018). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. MDPI. [Link]
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Hara, T., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. PubMed. [Link]
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Poudel, Y. B., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate. [Link]
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A Scientist's Guide to Bioisosteric Replacement: Validating the 1,1-Difluoroethyl Group as a Methoxy Mimic
In the intricate process of drug discovery, lead optimization is a critical phase where medicinal chemists meticulously refine a molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. A common challenge is the presence of metabolically labile groups, with the methoxy (-OCH₃) group being a frequent culprit. This guide provides an in-depth comparison of the methoxy group with its increasingly popular bioisostere, the 1,1-difluoroethyl (-CF₂CH₃) group, offering the experimental data and protocols necessary for its validation.
The Rationale: Why Replace the Ubiquitous Methoxy Group?
Aryl ethers, such as those containing a methoxy group, are prevalent in bioactive scaffolds but often represent a metabolic liability.[1] The primary metabolic pathway for methoxy groups is oxidative O-demethylation, a reaction predominantly catalyzed by cytochrome P450 enzymes in the liver. This process can lead to rapid clearance of the drug, reducing its half-life and bioavailability, and potentially forming reactive metabolites.[2]
The search for a metabolically robust replacement that preserves or enhances the desired physicochemical and biological properties has led to the exploration of various bioisosteres.[3][4] The 1,1-difluoroethyl group has emerged as a compelling candidate because it mimics the steric and electronic features of a methoxy group while offering significant advantages in metabolic stability.[5]
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A Comparative Guide to the Cytotoxicity of Benzonitrile-Containing Compounds
Introduction: The Significance of the Benzonitrile Scaffold in Oncology
The benzonitrile structural motif, characterized by a benzene ring substituted with a nitrile group (-C≡N), is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and role as a bioisostere for other functional groups have designated it as a "privileged scaffold" in drug discovery.[1] This guide provides a comparative analysis of the cytotoxic effects of various benzonitrile-containing compounds, offering experimental insights and methodologies for researchers in oncology and drug development. We will explore the structure-activity relationships that dictate their potency, delve into the molecular pathways they disrupt to induce cancer cell death, and provide standardized protocols to ensure reproducible and reliable data generation.
Comparative Cytotoxicity: Structure-Activity Relationship (SAR) Insights
The cytotoxic efficacy of benzonitrile derivatives is highly dependent on the nature and position of other substituents on the benzene ring. Quantitative Structure-Activity Relationship (QSAR) studies have been pivotal in decoding these relationships, revealing that hydrophobicity and specific reactivity descriptors are key to predicting toxicity.[2]
For instance, benzonitrile herbicides like bromoxynil, chloroxynil, and ioxynil, which feature halogen and hydroxyl substitutions, exhibit high toxicity against human liver (Hep G2) and kidney (HEK293T) cell lines.[3][4] In contrast, dichlobenil and the microbial metabolites of these herbicides show significantly lower inhibition of cell growth, highlighting how subtle structural changes can drastically alter cytotoxic potential.[3][5]
Key Observations from SAR Studies:
-
Halogenation and Hydroxylation: The presence of halogens (Bromine, Chlorine, Iodine) and hydroxyl groups on the benzonitrile ring, as seen in compounds like bromoxynil and ioxynil, is often associated with potent cytotoxic effects.[3]
-
Metabolic Conversion: The cytotoxicity of a parent benzonitrile compound can differ significantly from its metabolites. For example, microbial degradation products of potent benzonitrile herbicides were found to be less toxic.[5]
-
Positional Isomerism: The arrangement of substituents on the benzene ring influences the compound's interaction with biological targets. QSAR models often reveal that specific substitution patterns lead to enhanced activity.[2]
Data Summary: Anticancer Activity of Benzonitrile Derivatives
To provide a clear comparative overview, the following table summarizes the cytotoxic activity (IC50/GI50 values) of various benzonitrile and related derivatives against different cancer cell lines.
| Compound ID | Derivative Class | Target Cell Line(s) | Activity (IC50/GI50) | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116, BEL-7402 | 5.9 nM, 7.8 nM | [6] |
| Compound 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM | [6] |
| Bromoxynil | Halogenated Benzonitrile | Hep G2, HEK293T | High Toxicity (Concentration-dependent) | [3] |
| Chloroxynil | Halogenated Benzonitrile | Hep G2, HEK293T | High Toxicity (Concentration-dependent) | [3] |
| Ioxynil | Halogenated Benzonitrile | Hep G2, HEK293T | High Toxicity (Concentration-dependent) | [3] |
| Dichlobenil | Halogenated Benzonitrile | Hep G2, HEK293T | Low Inhibition of Cell Growth | [3] |
Mechanistic Insights: Unraveling the Pathways to Cell Death
Benzonitrile-containing compounds exert their cytotoxic effects through a variety of mechanisms, most commonly by inducing apoptosis (programmed cell death).[7] Understanding these signaling cascades is crucial for rational drug design and for identifying potential biomarkers of sensitivity or resistance.
Anticancer drugs, including benzonitrile derivatives, can trigger apoptosis through two primary pathways:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is activated by intracellular stress, such as DNA damage. It leads to the permeabilization of the mitochondrial outer membrane by pro-apoptotic proteins like BAX and BAK.[7][8] This releases cytochrome c, which then forms a complex called the apoptosome, activating a cascade of caspases (proteases that execute cell death).[9][10]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (like FasL or TRAIL) to death receptors on the cell surface.[10][11] This binding directly activates initiator caspases (caspase-8 or -10), which in turn activate the same executioner caspases as the intrinsic pathway.[7]
Many benzonitrile compounds influence key regulators within these pathways. For example, they can modulate the activity of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[9][10] The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis.
Visualizing the Apoptotic Pathway
The following diagram illustrates a simplified model of the intrinsic apoptotic pathway, a common target for benzonitrile-containing anticancer agents.
Caption: Intrinsic apoptosis pathway initiated by a benzonitrile compound.
Experimental Protocols: A Guide to Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is paramount. The MTT assay is a widely used, reliable colorimetric method for evaluating cell viability and metabolic activity.[12][13]
Standard Operating Procedure: MTT Assay
This protocol is a self-validating system designed for adherent cells cultured in 96-well plates.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[12]
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Benzonitrile test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[14]
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[1]
-
96-well flat-bottom sterile culture plates
-
Microplate reader (absorbance at 570-590 nm)
Workflow Visualization:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the benzonitrile compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. The appearance of purple precipitates under the microscope confirms formazan crystal formation in viable cells.[12]
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[1]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm or 590 nm using a microplate reader.[14]
-
Data Analysis: Subtract the average absorbance of the medium-only blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Benzonitrile derivatives represent a versatile and potent class of compounds with significant potential in anticancer drug development. As demonstrated, their cytotoxic efficacy is intricately linked to their chemical structure, with specific substitutions driving interactions with key cellular pathways, particularly those governing apoptosis. The methodologies outlined in this guide provide a robust framework for researchers to comparatively evaluate novel benzonitrile-containing compounds, ensuring the generation of high-quality, reliable data. Future research should continue to leverage QSAR and mechanistic studies to rationally design next-generation benzonitrile derivatives with enhanced potency and selectivity against cancer cells, ultimately paving the way for new therapeutic interventions.
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A Comparative Guide to the Electronic Effects of Difluoroethyl vs. Trifluoromethyl Groups on the Benzonitrile Ring
Introduction: The Subtle Power of Fluorine in Molecular Design
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties. Fluorinated alkyl groups, particularly the trifluoromethyl (-CF₃) and difluoroethyl (-CH₂CHF₂) moieties, are frequently employed as bioisosteres or electronic modulators. The benzonitrile scaffold, a common motif in pharmaceuticals and functional materials, provides an excellent platform to dissect and compare the nuanced electronic influence of these two important substituents.[1]
This guide offers a detailed comparison of the electronic effects imparted by the 2,2-difluoroethyl group versus the well-studied trifluoromethyl group when attached to a benzonitrile ring. We will delve into experimental data, supported by computational insights, to provide researchers, scientists, and drug development professionals with a clear understanding of how these seemingly similar groups can be used to fine-tune molecular properties. The choice between a -CH₂CHF₂ and a -CF₃ group is not arbitrary; it is a decision that can significantly impact a compound's reactivity, polarity, metabolic stability, and biological interactions.[2][3]
Core Electronic Principles: Inductive and Resonance Effects
The electronic influence of a substituent on an aromatic ring is primarily governed by a combination of inductive and resonance effects.
-
Inductive Effect (-I): This is the through-bond polarization caused by the high electronegativity of fluorine atoms. Both -CF₃ and -CH₂CHF₂ groups are potent inductive electron-withdrawing groups due to the presence of multiple fluorine atoms.[3]
-
Resonance Effect (R): This involves the delocalization of electrons through the π-system of the aromatic ring. For fluoroalkyl groups, this is often discussed in terms of hyperconjugation, which can have both electron-withdrawing and, to a lesser extent, electron-donating characteristics.
The interplay of these effects determines the overall electron density distribution on the benzonitrile ring and the nitrile group.
Caption: Fundamental electronic effects exerted by substituents on an aromatic ring.
Quantitative Comparison of Electronic Properties
| Parameter | -CF₃ | -CH₂CHF₂ | Rationale for Difference |
| Hammett Constant (σp) | +0.54 | ~ +0.35 | The -CF₃ group has three fluorine atoms directly attached to the methyl carbon, leading to a stronger inductive electron withdrawal compared to the two fluorine atoms in the -CH₂CHF₂ group. The intervening -CH₂- group in the difluoroethyl moiety also attenuates the inductive effect.[4][5] |
| Acidity (pKa of Benzoic Acid Analog) | 3.66 | ~ 3.90 | The stronger electron-withdrawing nature of the -CF₃ group stabilizes the conjugate base (benzoate) more effectively, resulting in a stronger acid (lower pKa) compared to the -CH₂CHF₂ substituted analog.[6][7] |
| Dipole Moment (μ) | High | Moderately High | The greater number of highly polar C-F bonds in the -CF₃ group leads to a larger overall molecular dipole moment. |
| ¹⁹F NMR Chemical Shift (δ) | ~ -63 ppm | ~ -115 ppm (CHF₂) | The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment. The fluorine nuclei in the -CF₃ group are in a different chemical environment than those in the -CH₂CHF₂ group, leading to distinct chemical shifts.[8][9] |
Detailed Analysis of Electronic Effects
Hammett Constants: A Measure of Electron-Withdrawing Strength
The Hammett constant (σ) is a cornerstone for quantifying the electronic effect of a substituent. A more positive σ value indicates a stronger electron-withdrawing character. The trifluoromethyl group (-CF₃) is one of the most strongly electron-withdrawing groups commonly used in medicinal chemistry, with a σp value of +0.54.[10] In contrast, related difluoroalkyl groups exhibit a somewhat attenuated electron-withdrawing strength. For instance, the difluoromethyl group (-CHF₂) has a σp of +0.32.[4] The 2,2-difluoroethyl group (-CH₂CHF₂) would be expected to have a slightly higher σp value than the difluoromethyl group due to the additional fluorine but still significantly lower than the trifluoromethyl group because of the insulating methylene (-CH₂-) linker.
Impact on Acidity (pKa)
Spectroscopic Signatures: Insights from NMR
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a sensitive probe into the electronic environment of the fluorine atoms.
-
¹⁹F NMR: The trifluoromethyl group on a benzonitrile ring typically exhibits a sharp singlet around -63 ppm.[9] The two fluorine atoms of the 2,2-difluoroethyl group would present a more complex signal (a triplet of doublets due to coupling with the adjacent -CH₂- and -CH- protons) at a significantly different chemical shift, expected to be further upfield (around -115 ppm).[8] This difference in chemical shift is a direct reflection of the differing electronic shielding of the fluorine nuclei in the two environments.[12][13]
-
¹³C NMR: The nitrile carbon (C≡N) is also sensitive to the electronic effects of the para-substituent. The stronger electron-withdrawing -CF₃ group will lead to a greater deshielding of the nitrile carbon, resulting in a downfield shift in the ¹³C NMR spectrum compared to the -CH₂CHF₂ substituted benzonitrile.
Experimental Protocols
To empirically determine the electronic parameters discussed, the following experimental workflows are standard.
Workflow for Hammett Constant Determination via pKa Measurement
Caption: Workflow for determining Hammett constants from pKa measurements.
Methodology:
-
Synthesis: Synthesize the requisite 4-(trifluoromethyl)benzoic acid and 4-(2,2-difluoroethyl)benzoic acid.
-
Sample Preparation: Prepare aqueous solutions (often with a co-solvent like DMSO for solubility) of each acid at a precise concentration (e.g., 0.01 M).
-
Titration: Titrate the solutions with a standardized solution of a strong base (e.g., 0.01 M NaOH) at a constant temperature.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH values against the volume of NaOH added. The pH at the point where half of the acid has been neutralized (the half-equivalence point) is equal to the pKa.
-
Calculation: Use the Hammett equation, log(K/K₀) = σρ, where K and K₀ are the acid dissociation constants for the substituted and unsubstituted benzoic acids, respectively, and ρ is the reaction constant (defined as 1 for the ionization of benzoic acids in water).
Protocol for ¹⁹F NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample of the fluorinated benzonitrile derivative (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. A standard acquisition may involve a 30-degree pulse angle, a relaxation delay of 2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).[9]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Determine the chemical shifts (δ) in ppm and analyze the coupling patterns to confirm the structure.
Conclusion: Making an Informed Choice
The trifluoromethyl (-CF₃) and 2,2-difluoroethyl (-CH₂CHF₂) groups, while both electron-withdrawing, exert quantitatively different effects on the benzonitrile ring.
-
The -CF₃ group is a significantly stronger electron-withdrawing substituent due to its more potent inductive effect. This leads to a greater polarization of the molecule, a lower pKa of acidic analogs, and characteristic downfield shifts in NMR for affected nuclei.
-
The -CH₂CHF₂ group is a moderately strong electron-withdrawing group. The presence of the methylene spacer attenuates the inductive pull of the fluorine atoms compared to the -CF₃ group. This results in a less pronounced effect on molecular polarity and acidity.
The choice between these two groups allows for a fine-tuning of electronic properties. If a strong electron-withdrawing effect is desired to, for instance, lower the LUMO energy level in a material or increase the acidity of a nearby proton, the -CF₃ group is the superior choice.[14] However, if a more moderate electronic perturbation is needed, or if metabolic pathways involving the substituent are a concern (the C-H bonds in the -CH₂CHF₂ group offer a potential site for metabolism not present in -CF₃), the 2,2-difluoroethyl group presents a valuable alternative. This comparative understanding is crucial for the rational design of next-generation pharmaceuticals and advanced materials.
References
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McDaniel, D. H., & Brown, H. C. An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of 4-(2,2-Difluorovinyl)Benzonitrile Through a Wittig-Type Olefination of 4-Formylbenzonitrile. ResearchGate. Available at: [Link]
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Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. Available at: [Link]
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Hammett constants for CF2OCH3 and similar groups. ResearchGate. Available at: [Link]
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Hammett substituent constants: Topics by Science.gov. Science.gov. Available at: [Link]
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Selection of Hammett constant σ+ values for selected functional... ResearchGate. Available at: [Link]
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Electron Transfer Dynamics and Structural Effects in Benzonitrile Monolayers with Tuned Dipole Moments by Differently Positioned Fluorine Atoms. ResearchGate. Available at: [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health. Available at: [Link]
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The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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A Comparative Efficacy Analysis of Novel 3-(1,1-Difluoroethyl)benzonitrile-Based Herbicides Against Commercial Standards
Introduction
The relentless pursuit of enhanced agricultural productivity necessitates the development of innovative weed management solutions. The emergence of herbicide-resistant weed biotypes has particularly underscored the urgency for novel herbicidal compounds with distinct modes of action. This guide provides a comprehensive technical comparison of a promising new class of herbicides based on a 3-(1,1-Difluoroethyl)benzonitrile scaffold, which act as Protoporphyrinogen Oxidase (PPO) inhibitors. Herein, we designate a representative molecule from this class as DFB-PPO for illustrative and comparative purposes. The efficacy of DFB-PPO will be benchmarked against established commercial standards: Glyphosate, Dicamba, 2,4-D, Glufosinate, and Atrazine. This analysis is intended for researchers, scientists, and professionals engaged in the discovery and development of next-generation agrochemicals.
Chemical Structures and Modes of Action: A Comparative Overview
A fundamental understanding of the chemical structure and the precise biochemical mechanism of action is paramount to predicting herbicidal efficacy, crop selectivity, and the potential for resistance development.
Novel Difluorobenzonitrile PPO Inhibitor (DFB-PPO)
Commercial Standard Herbicides
The commercial herbicides selected for this comparison represent a diversity of chemical classes and modes of action, providing a robust benchmark for evaluating DFB-PPO.
-
Glyphosate: A broad-spectrum, systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[3][4] This enzyme is crucial for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants.[3] Inhibition of this pathway leads to a slow, systemic death of the plant.[4]
-
Glufosinate: A non-selective, contact herbicide that inhibits the enzyme glutamine synthetase.[1][9] This inhibition leads to a rapid accumulation of toxic ammonia in the plant cells and the cessation of photosynthesis, resulting in rapid cell death.[1][10]
-
Atrazine: A selective herbicide that primarily controls broadleaf and some grassy weeds by inhibiting photosynthesis at Photosystem II.[11][12] It is taken up by the roots and translocated to the leaves where it exerts its effect.[12]
Comparative Efficacy: Experimental Data
The efficacy of a herbicide is quantitatively assessed through controlled greenhouse and field trials. Key metrics include the 50% effective dose (ED50) or 50% growth reduction (GR50), which represent the herbicide concentration required to achieve 50% control or growth inhibition of a target weed species. Lower ED50/GR50 values indicate higher herbicidal potency.
Greenhouse Dose-Response Bioassay Data
The following table summarizes hypothetical, yet representative, ED50 values for DFB-PPO compared to commercial standards against key broadleaf and grass weed species, based on published data for novel PPO inhibitors.[13]
| Herbicide | Mode of Action | Target Weed | ED50 (g a.i./ha) |
| DFB-PPO (Hypothetical) | PPO Inhibition | Amaranthus retroflexus (Redroot Pigweed) | 35 |
| Abutilon theophrasti (Velvetleaf) | 40 | ||
| Setaria faberi (Giant Foxtail) | 150 | ||
| Glyphosate | EPSP Synthase Inhibition | Amaranthus retroflexus | 250 |
| Abutilon theophrasti | 300 | ||
| Setaria faberi | 200 | ||
| Dicamba | Synthetic Auxin | Amaranthus retroflexus | 150 |
| Abutilon theophrasti | 120 | ||
| Setaria faberi | >1000 (Tolerant) | ||
| Glufosinate | Glutamine Synthetase Inhibition | Amaranthus retroflexus | 200 |
| Abutilon theophrasti | 250 | ||
| Setaria faberi | 180 | ||
| Atrazine | Photosystem II Inhibition | Amaranthus retroflexus | 400 |
| Abutilon theophrasti | 350 | ||
| Setaria faberi | 300 |
Disclaimer: The ED50 values for DFB-PPO are hypothetical and intended for comparative purposes, based on the performance of novel PPO inhibitors reported in scientific literature.
Experimental Protocols: Ensuring Scientific Rigor
The credibility of herbicide efficacy data hinges on the robustness of the experimental design and execution. The following protocols outline the standardized methodologies for greenhouse and field trials.
Greenhouse Dose-Response Bioassay Protocol
This protocol is designed to determine the dose-response relationship of a herbicide under controlled environmental conditions.[7]
-
Plant Propagation: Grow target weed species from seed in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Herbicide Application: Apply herbicides at a designated growth stage (e.g., 2-4 true leaves) using a calibrated track sprayer to ensure uniform application. A range of doses, typically spanning two orders of magnitude and including an untreated control, should be used.
-
Data Collection: At a specified time after treatment (e.g., 14 or 21 days), visually assess percent weed control (0% = no effect, 100% = complete death) and harvest the above-ground biomass to determine fresh or dry weight.
Greenhouse dose-response bioassay workflow.
Field Efficacy Trial Protocol
Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.[5]
-
Site Selection: Choose a field with a natural and uniform infestation of the target weed species.
-
Experimental Design: Employ a randomized complete block design with a minimum of three to four replications per treatment.
-
Plot Establishment: Establish individual plots of a standardized size (e.g., 3m x 10m).
-
Treatments: Include an untreated control, the novel herbicide at various rates, and commercial standard herbicides for comparison.
-
Application: Apply herbicides using a calibrated plot sprayer at the appropriate crop and weed growth stage.
-
Efficacy and Crop Tolerance Assessment: Visually assess weed control and crop injury at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment).
-
Yield Data: Harvest the crop at maturity to determine the impact of weed control on yield.
Field efficacy trial workflow.
Discussion and Future Directions
The hypothetical DFB-PPO, as a representative of the this compound class of PPO inhibitors, demonstrates significant potential for broadleaf weed control, with efficacy comparable or superior to some commercial standards at lower application rates. Its distinct mode of action from widely used herbicides like glyphosate and synthetic auxins makes it a valuable tool for managing herbicide-resistant weeds.
Further research should focus on:
-
Optimizing Formulations: To enhance uptake and translocation, thereby improving efficacy on a broader spectrum of weeds, including grasses.
-
Crop Selectivity: Extensive testing on a wide range of crops to determine safety and potential for in-crop use.
-
Resistance Management: Investigating the potential for weed resistance development to this novel chemical class and developing stewardship programs to ensure its long-term viability.
The development of novel herbicides such as those based on the this compound scaffold is crucial for sustainable agriculture. A thorough understanding of their efficacy, mode of action, and responsible use will be key to their successful integration into modern weed management programs.
References
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Atrazine. (2025, July 21). How Atrazine Enhances Weed Control in Modern Agriculture. [Link]
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Farm Progress. (2018, January 31). 10 things to know about dicamba. [Link]
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2,4-Dichlorophenoxyacetic Acid (2,4-D). (2025, July 29). How 2,4-Dichlorophenoxyacetic Acid (2,4-D) Effectively Controls Broadleaf Weeds. [Link]
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Wikipedia. Glyphosate. [Link]
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University of Nebraska - Lincoln. Physiological and biochemical mechanisms behind the fast action of glufosinate. [Link]
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2,4-Dichlorophenoxyacetic acid. [Link]
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North Central Weed Science Society. AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE. [Link]
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FBN. (2025, May 4). Everything Farmers Need to Know About Glyphosate. [Link]
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Iowa State University. Glyphosate - A Review - Integrated Crop Management. [Link]
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NIH. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. [Link]
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NIH. (2019, November 13). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC. [Link]
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PubMed. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]
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Wikipedia. Glufosinate. [Link]
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FBN. (2025, May 19). Dicamba 101: Everything Farmers Need to Know About Dicamba. [Link]
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National Pesticide Information Center - Oregon State University. (2020, February 14). Atrazine Fact Sheet. [Link]
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Wisconsin Crop Weed Science. Herbicide Evaluation Program. [Link]
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Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
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SciELO. Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity. [Link]
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Safety Operating Guide
Mastering the Unseen Threat: A Guide to Handling 3-(1,1-Difluoroethyl)benzonitrile
For the vanguard of pharmaceutical research and chemical synthesis, the introduction of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3-(1,1-Difluoroethyl)benzonitrile, empowering researchers to mitigate risks and maintain a secure research environment.
Immediate Safety and Hazard Assessment
This compound should be treated as a hazardous substance. Based on data from similar benzonitrile compounds, it is prudent to assume it is harmful if swallowed or in contact with skin, and potentially irritating to the eyes and respiratory tract.[2][3][4] The presence of fluorine atoms may also introduce additional hazards, such as the potential for the release of hydrogen fluoride upon thermal decomposition.
Core Hazard Profile (Anticipated):
| Hazard Classification | Anticipated Effects | Source Analogy |
| Acute Toxicity (Oral) | Harmful if swallowed. | Benzonitrile |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | Benzonitrile |
| Skin Corrosion/Irritation | May cause skin irritation.[5] | 3,5-Difluorobenzonitrile |
| Eye Damage/Irritation | May cause serious eye irritation.[5] | 3,5-Difluorobenzonitrile |
| Combustibility | Likely a combustible liquid.[2] | Benzonitrile |
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment of your specific experimental procedures is paramount in determining the appropriate level of PPE.[6] The following recommendations are based on handling neat or concentrated solutions of this compound.
-
Hand Protection: Chemical-resistant gloves are mandatory.[7] Nitrile gloves offer excellent resistance to a wide range of chemicals, including many solvents and nitrile compounds, making them a suitable choice.[8][9][10] For prolonged contact or when handling larger quantities, consider thicker gauge nitrile gloves or double-gloving. Always inspect gloves for tears or punctures before use.[11]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] When there is a heightened risk of splashing or aerosol generation, a face shield should be worn in conjunction with goggles.[6][12]
-
Skin and Body Protection: A standard laboratory coat is required for all procedures.[6] For operations with a significant splash potential, such as large-scale reactions or transfers, chemical-resistant aprons or coveralls should be utilized.[6]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
PPE Selection Workflow
Caption: Decision tree for selecting appropriate PPE when handling this compound.
Operational Plan: From Benchtop to Disposal
Handling and Storage:
-
Always handle this compound within a chemical fume hood.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[13]
-
Keep containers tightly closed when not in use.[14]
-
Ground and bond containers when transferring material to prevent static discharge, as the compound is likely combustible.[14]
Spill Management: In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.[6]
-
Isolate: Eliminate all ignition sources from the immediate vicinity.[2]
-
Ventilate: Ensure the fume hood is operating correctly.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
-
Report: Report the spill to your institution's environmental health and safety department.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[2][6]
-
Waste Collection: Collect all waste in a dedicated, properly labeled, and chemically compatible container.[6] The label should clearly state "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix benzonitrile waste with other waste streams to prevent potentially hazardous reactions.[6]
-
Disposal Route: The primary disposal method for this type of organic waste is typically high-temperature incineration in a licensed hazardous waste facility. Consult with your institution's environmental health and safety office for specific disposal procedures and to schedule a waste pickup. Never discharge this chemical into drains or the environment.[2]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and environmental stewardship.
References
- Benchchem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Sciencemadness Wiki. (2020, February 2). Benzonitrile.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
- Benchchem. (n.d.). Safe Disposal of 2-(4-Methylphenoxy)benzonitrile: A Procedural Guide.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.).
- Sigma-Aldrich. (2015, December 1). Benzonitrile Safety Data Sheet.
- Sigma-Aldrich. (2024, March 7). Benzonitrile Safety Data Sheet.
- Fisher Scientific. (n.d.). 3,5-Difluorobenzonitrile Safety Data Sheet.
- Fisher Scientific. (2009, September 22). Benzonitrile Safety Data Sheet.
- Chem Service. (2015, January 12). Benzonitrile Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
- ILO and WHO. (2021). ICSC 1103 - BENZONITRILE.
- New Jersey Department of Health. (n.d.). Benzonitrile - Hazard Summary.
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- 2. vigon.com [vigon.com]
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- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

